Calcium arsenate
Description
This compound is a polymer.
Properties
IUPAC Name |
tricalcium;diarsorate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/2AsH3O4.3Ca/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |
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InChI Key |
RMBBSOLAGVEUSI-UHFFFAOYSA-H | |
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Canonical SMILES |
[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |
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Molecular Formula |
Ca3(AsO4)2, As2Ca3O8 | |
| Record name | CALCIUM ARSENATE | |
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| Record name | calcium arsenate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_arsenate | |
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DSSTOX Substance ID |
DTXSID6058182 | |
| Record name | Calcium arsenate | |
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Molecular Weight |
398.07 g/mol | |
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Physical Description |
Calcium arsenate is a white powder. Slightly soluble in water. Toxic by inhalation and ingestion. Used as an insecticide and germicide., Colorless to white, odorless solid. [insecticide/herbicide]; [NIOSH], COLOURLESS-TO-WHITE AMORPHOUS POWDER., Colorless to white, odorless solid. [insecticide/herbicide] | |
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| Record name | Calcium arsenate (as As) | |
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Boiling Point |
Decomposes (NIOSH, 2023), No boiling point at normal pressure; decomposes on heating, Decomposes | |
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| Record name | Calcium arsenate (as As) | |
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Solubility |
0.01 % at 77 °F (NIOSH, 2023), Sol in dil acids, Insol in organic solvents, 0.013 G/100 CC OF WATER AT 25 °C, Solubility in water: very poor, (77 °F): 0.01% | |
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| Record name | Calcium arsenate (as As) | |
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Density |
3.62 (EPA, 1998) - Denser than water; will sink, 3.620, 3.62 g/cm³, 3.62 | |
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Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mm Hg @ 20 °C (approx), 0 mmHg (approx) | |
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Impurities |
Commercial calcium arsenate contains 61% calcium arsenate and 9% calcium arsenite and an excess of lime and calcium carbonate., The wettable powder, when made up in aq solution, should contain less than 0.5% of dissolved As2O5, which originates from impurities. | |
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Color/Form |
White powder, Colorless to white solid. | |
CAS No. |
7778-44-1, 10103-62-5 | |
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| Record name | Arsenic acid, calcium salt | |
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| Record name | Arsenic acid (H3AsO4), calcium salt (2:3) | |
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Melting Point |
2651 °F (EPA, 1998), Decomposes, 1455 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Formula and Structure of Calcium Arsenate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical formula, various forms, and the detailed crystal structure of calcium arsenate. It includes a summary of its key physicochemical properties and a detailed experimental protocol for its synthesis.
Chemical Formula and Variants
This compound is an inorganic compound with the primary chemical formula Ca₃(AsO₄)₂ .[1] This form is also referred to as trithis compound or calcium orthoarsenate. Commercially available this compound is often not a single, pure compound but rather a mixture that can include basic arsenates, calcium hydroxide (B78521), and calcium carbonate.[1]
Beyond the anhydrous form, this compound exists in several hydrated and hydrogenated forms, many of which are found naturally as minerals:
-
Hydrated Forms:
-
Hydrogenated and Hydrated Hydrogenated Forms:
Physicochemical Properties
A summary of the key quantitative data for anhydrous this compound (Ca₃(AsO₄)₂) is presented in the table below.
| Property | Value | References |
| Molar Mass | 398.07 g/mol | |
| Appearance | White, odorless amorphous powder | |
| Density | 3.62 g/cm³ | [2] |
| Melting Point | 1455 °C (2651 °F; 1728 K) (decomposes) | [2] |
| Solubility in Water | 0.13 g/L (at 25 °C) | [2] |
| Solubility in Acids | Soluble in dilute acids | [2] |
| Solubility in Organic Solvents | Insoluble | [2] |
Crystal Structure
The crystal structure of anhydrous this compound (Ca₃(AsO₄)₂) has been determined by X-ray diffraction. It crystallizes in the rhombohedral space group R3c . The structure is characterized by interconnected chains of calcium-oxygen polyhedra and arsenate (AsO₄) tetrahedra that run parallel to the c-axis.
The unit cell parameters for the rhombohedral and the equivalent hexagonal settings are provided below:
| Crystal System | Setting | a (Å) | c (Å) | α (°) | Z | References |
| Rhombohedral | Rhombohedral | 14.05(1) | - | 45.05(2) | 7 | [3] |
| Rhombohedral | Hexagonal | 10.77(1) | 37.81(3) | - | 21 | [3] |
In this structure, the calcium ions exhibit coordination numbers of 6, 7, or 8 with oxygen atoms. The arsenate groups form tetrahedra with mean As-O bond lengths of approximately 1.65 to 1.69 Å.[3]
The hydrated mineral forms of this compound, rauenthalite and phaunouxite, both possess a triclinic crystal system with a P1 or P-1 space group.
Experimental Protocols
Synthesis of this compound
A common laboratory method for the synthesis of this compound involves the reaction of an arsenic-containing solution with a calcium hydroxide suspension. The following is a detailed protocol adapted from the literature.[2]
Materials:
-
Arsenic-containing solution (e.g., from leaching of smelting dust)
-
Calcium hydroxide (Ca(OH)₂)
-
Sodium hydroxide (NaOH)
-
Nitric acid (HNO₃)
-
Deionized water
Procedure:
-
Take 800 mL of the arsenic-containing solution and adjust the pH to 5 using NaOH.
-
In a separate beaker, ultrasonically dissolve 0.75 mol of Ca(OH)₂ in 200 mL of deionized water to create a suspension.
-
Adjust the pH of the Ca(OH)₂ suspension to 5 using HNO₃.
-
Pour the Ca(OH)₂ suspension into the arsenic-containing solution while stirring.
-
Maintain the reaction mixture at 50 °C for 24 hours with continuous stirring, adjusting the pH to 5 as needed.
-
After the reaction is complete, filter the resulting precipitate.
-
Wash the collected solid with deionized water.
-
Dry the final product in an oven at 60 °C.
Characterization Methods
The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and structure. These methods include:
-
X-ray Diffraction (XRD): To identify the crystalline phases present and determine the crystal structure.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized material.
-
Thermogravimetric Analysis (TGA): To determine the water content in hydrated forms of this compound.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
References
Synthesis of Calcium Arsenate [Ca3(AsO4)2]: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis routes for producing calcium arsenate [Ca3(AsO4)2], a compound of interest in various scientific and industrial fields. The following sections detail the experimental protocols for precipitation, hydrothermal, and solid-state synthesis methods, supported by quantitative data and visual workflows to facilitate understanding and replication.
Precipitation Method
The precipitation method is a widely employed technique for the synthesis of this compound at ambient or slightly elevated temperatures. This approach involves the reaction of soluble calcium and arsenate precursors in an aqueous solution, leading to the formation of insoluble Ca3(AsO4)2. The precise control of reaction parameters such as pH, temperature, and the molar ratio of precursors is critical in determining the phase purity and crystallinity of the final product.
Experimental Protocol: Precipitation from Ca(OH)2 and H3AsO4
This protocol is adapted from the work of Zhu et al. (2006), which investigated the formation of various this compound phases.[1]
-
Precursor Preparation:
-
Prepare a CO2-free slurry of Calcium Hydroxide [Ca(OH)2] at a concentration of 2.0 M.
-
Prepare a 2.0 M solution of Arsenic Acid [H3AsO4].
-
-
Reaction:
-
In a high-density polyethylene (B3416737) (HDPE) bottle, mix the Ca(OH)2 slurry and the H3AsO4 solution to achieve a specific Ca/As molar ratio. To obtain phase-pure Ca3(AsO4)2·xH2O, a Ca/As molar ratio of 1.5 is recommended.[1]
-
Adjust the pH of the mixture to a range of 3 to 7. This pH range has been shown to yield well-crystallized Ca3(AsO4)2.[1]
-
Continuously stir the suspension at a moderate speed for a designated reaction time. While the original study focused on equilibrium, a reaction time of 24 hours is often sufficient for precipitation.
-
-
Product Recovery and Purification:
-
Separate the precipitate from the solution by filtration using an appropriate filter paper.
-
Wash the collected solid multiple times with deionized water to remove any unreacted precursors and soluble byproducts.
-
Dry the purified precipitate in an oven at a controlled temperature, for instance, 60°C, until a constant weight is achieved.
-
Experimental Workflow: Precipitation Method
References
An In-depth Technical Guide to the Historical Use of Calcium Arsenate in Agriculture
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium arsenate, an inorganic compound with the formula Ca₃(AsO₄)₂, was a prominent insecticide and herbicide in the early to mid-20th century. Primarily deployed to combat the devastating boll weevil (Anthonomus grandis) in cotton crops, its use peaked in the 1940s before the advent of synthetic organic pesticides like DDT.[1][2] Despite its efficacy, its high toxicity to both target and non-target organisms, including humans, and its environmental persistence led to its eventual decline and stringent regulation.[1][3] This document provides a comprehensive technical overview of this compound, detailing its chemical properties, historical production, application protocols, toxicological mechanisms, and the experimental methods used to evaluate its efficacy and environmental impact.
Chemical and Physical Properties
This compound is a colorless, odorless salt.[1][3] Its high solubility in water compared to other arsenical pesticides like lead arsenate contributed to its higher toxicity.[1] The commercial-grade product used in agriculture was typically a mixture containing 80-85% Ca₃(AsO₄)₂ along with calcium hydroxide (B78521) and calcium carbonate.[1] In the presence of moisture and carbon dioxide, it can slowly decompose, forming calcium carbonate and phytotoxic dicalcium hydrogen arsenate.[4]
Synthesis
Historically, this compound was produced through two primary methods:
-
Reaction of Disodium Hydrogen Arsenate and Calcium Chloride: This method involves the precipitation of this compound from a solution.[1] 2 Na₂H[AsO₄] + 3 CaCl₂ → Ca₃[AsO₄]₂ + 4 NaCl + 2 HCl
-
Mixing Calcium Oxide and Arsenic Oxide: In the 1920s, large quantities were manufactured in vats using this simpler method.[1]
Historical Production and Application
The production of this compound grew significantly in the early 20th century to meet agricultural demand, particularly for cotton farming. Its application was a critical component of boll weevil control strategies from approximately 1919 until after World War II.[2]
Production Data
| Year | Production (Metric Tons) | Production (Kilograms) | Reference |
| 1919 | 1,360 | 1,360,000 | [1] |
| 1920 | 4,540 | 4,540,000 | [1] |
| 1922 | 7,270 | 7,270,000 | [1] |
| 1942 | 38,000 | 38,000,000 | [1] |
| 1945 | 27,000 - 32,000 | 27,000,000 - 32,000,000 | [2] |
Application in Cotton Agriculture
This compound was primarily applied as a dust. Early methods were rudimentary, involving dusting from bags attached to a pole carried across a mule.[2] This evolved to the use of mechanical, one-mule, two-row power dust guns.[5]
-
Application Rate: The typical rate was 6 to 8 pounds of dust per acre per application.[5][6]
-
Application Trigger: Dusting was initiated when boll weevil infestation reached approximately 10% of cotton squares (the floral buds of the cotton plant).[5]
-
Frequency: Following the initial trigger, three applications were typically made at four to six-day intervals. Further applications were made if the infestation level subsequently approached 20%.[5]
Toxicological Profile and Mechanism of Action
This compound is a highly toxic, Class A carcinogen that exerts its effects through multiple biochemical pathways.[3][7] The toxicity is primarily due to the arsenic ion, which exists in pentavalent (arsenate, As(V)) and trivalent (arsenite, As(III)) states.
Toxicity Data
| Species | Route | LD₅₀ (mg/kg) | Reference |
| Rat | Oral | 20 | [1] |
| Mouse | Oral | 74 | [1] |
| Rabbit | Oral | 50 | [1] |
| Dog | Oral | 38 | [1] |
Biochemical Mechanisms of Toxicity
Arsenic's toxicity stems from its ability to interfere with fundamental cellular processes, primarily cellular respiration and signal transduction.
1. Uncoupling of Oxidative Phosphorylation (Arsenate - As(V)): Pentavalent arsenate is structurally similar to phosphate (B84403). This allows it to substitute for phosphate in key ATP-generating steps of glycolysis. For example, in the presence of arsenate, 1-arseno-3-phosphoglycerate is formed instead of 1,3-bisphosphoglycerate. This arsenate ester is unstable and spontaneously hydrolyzes, effectively uncoupling the substrate-level phosphorylation step and preventing ATP formation without inhibiting the overall pathway.[8][9] This process is termed arsenolysis.
2. Enzyme Inhibition via Sulfhydryl Binding (Arsenite - As(III)): The more toxic trivalent arsenite readily binds to sulfhydryl (-SH) groups present in the active sites of many critical enzymes. A key target is the pyruvate (B1213749) dehydrogenase (PDH) complex, a multi-enzyme complex essential for converting pyruvate into acetyl-CoA, the entry point for the citric acid cycle. By binding to the dithiol groups of lipoamide, a crucial cofactor in the PDH complex, arsenite inhibits cellular respiration and ATP production.[1][8]
3. Induction of Oxidative Stress and Disruption of Signal Transduction: Arsenic exposure leads to the generation of reactive oxygen species (ROS), causing oxidative stress that damages lipids, proteins, and DNA.[3][10] This cellular stress activates a complex network of signaling pathways, including Mitogen-Activated Protein Kinase (MAPK) pathways (such as ERK, JNK, and p38) and transcription factors like NF-κB and AP-1.[2][7] The dysregulation of these pathways can lead to varied cellular responses, including apoptosis (cell death), inflammation, or uncontrolled proliferation, which contributes to arsenic's carcinogenic properties.[2][3]
Historical Experimental Protocols
The evaluation of this compound's efficacy in the early 20th century relied on structured field experiments. These protocols, while lacking the molecular precision of modern studies, laid the groundwork for quantitative agricultural science.
Field Efficacy Trial for Boll Weevil Control (c. 1920s-1940s)
This protocol is synthesized from historical reports of cotton dusting experiments.[5][6]
1. Objective: To determine the effectiveness of this compound dust in controlling boll weevil infestation and its impact on cotton yield.
2. Experimental Setup:
-
Plots: Matched plots of cotton were established, typically on uniform soil types (e.g., Norfolk sandy loam, Cecil clay). Plots included treated (dusted) and untreated (control/check) groups.[5]
-
Plot Separation: A buffer zone (e.g., a 30-foot alleyway) was maintained between treated and untreated plots to minimize drift.[5]
3. Infestation Monitoring:
-
Method: Infestation was determined by examining cotton squares for punctures made by boll weevils for feeding or egg-laying.
-
Sampling: Three to six marked stations were established within each plot. At each station, 100 squares were examined, and the number of punctured squares was recorded to calculate the percentage of infestation.[5]
-
Frequency: Infestation counts were made at regular intervals, typically every four to seven days.
4. Treatment Protocol:
-
Active Agent: this compound dust.
-
Application Equipment: One-mule, two-row power dust gun.[5]
-
Application Rate: 6-8 pounds per acre.[5]
-
Timing: Applications were made when the air was relatively calm, regardless of time of day or moisture on foliage.[5]
-
Decision Threshold: The first series of applications began when the average infestation in a plot reached 10%. If infestation later rose to ~20%, subsequent applications were made.[5]
5. Data Collection:
-
Infestation Data: Percentage infestation was recorded for both dusted and undusted plots throughout the season.
-
Yield Data: At the end of the season, seed cotton was harvested from the middle rows of each plot and weighed to determine the yield per acre.[5]
6. Outcome Measures:
-
Comparison of infestation curves over time between treated and control plots.
-
Calculation of the increase in seed cotton yield (lbs/acre) in treated plots compared to control plots.
Efficacy Data from Historical Field Trials
| Treatment | Average Infestation (%) | Yield Increase (lbs Seed Cotton/Acre) | Reference |
| 1938-1939 Boll Weevil Study | [10] | ||
| This compound (Low Water-Soluble As) | 18.9% | 270 (43.0% increase) | [10] |
| Untreated Check | 34.7% | N/A | [10] |
| 1947 Alabama Experiment Station | [6] | ||
| This compound | N/A | 164 | [6] |
| Chlorinated camphene (B42988) (Toxaphene) | N/A | 571 | [6] |
| BHC-DDT | N/A | 496 | [6] |
| Untreated Check | N/A | 0 | [6] |
Environmental Fate and Legacy
The widespread use of this compound resulted in significant arsenic accumulation in agricultural soils. Arsenicals are known to be persistent, potentially remaining effective as soil sterilants for 5-8 years in areas with low rainfall.[4] This created a legacy of contamination, with reports of reduced soil productivity appearing as early as the 1930s.[2] The phytotoxicity of arsenic residues was found to vary depending on soil properties such as clay content, pH, and iron content.[2] Modern soil testing often involves multi-increment sampling to accurately assess the average arsenic concentration due to its variable distribution from historical applications.[11]
Conclusion
This compound was a cornerstone of agricultural pest management in the pre-DDT era, enabling the control of significant pests like the boll weevil. However, its utility was overshadowed by its severe toxicological profile and lasting environmental impact. The study of its historical application, efficacy, and toxicology provides valuable insights into the evolution of pesticide science, regulatory standards, and the complex interplay between chemical intervention, cellular biology, and environmental health. The mechanisms of arsenic toxicity, particularly its interference with fundamental metabolic and signaling pathways, remain a critical area of research for toxicologists and health professionals.
References
- 1. Arsenic biochemistry - Wikipedia [en.wikipedia.org]
- 2. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ca3(AsO4)2 | CID 24501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aurora.auburn.edu [aurora.auburn.edu]
- 6. aurora.auburn.edu [aurora.auburn.edu]
- 7. Research progress on the regulatory mechanism of cell senescence in arsenic toxicity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arsenic Toxicity: How Does Arsenic Induce Pathogenic Change? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 9. zenodo.org [zenodo.org]
- 10. Mechanisms Pertaining to Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. health.hawaii.gov [health.hawaii.gov]
An In-depth Technical Guide to the Solubility and Stability of Different Calcium Arsenate Hydrates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of various calcium arsenate hydrates. Understanding these properties is crucial for applications ranging from environmental remediation and waste stabilization to toxicological studies and potentially in specific, controlled pharmaceutical contexts. This document compiles quantitative data, details experimental protocols for characterization, and visualizes key relationships to facilitate a deeper understanding of these complex inorganic compounds.
Introduction to this compound Hydrates
Calcium arsenates are a group of inorganic compounds formed from the reaction of calcium with arsenic acid or arsenate salts. In aqueous environments, they readily form a variety of hydrated crystalline structures. The specific hydrate (B1144303) formed is highly dependent on the conditions of its formation, primarily pH and the molar ratio of calcium to arsenic (Ca/As). The solubility and stability of these hydrates are of significant scientific interest due to the toxicity and environmental mobility of arsenic. While historically used as pesticides, their low solubility has been explored for the immobilization of arsenic in contaminated soils and industrial waste.
The most commonly encountered this compound hydrates include:
-
Trithis compound dihydrate (Ca₃(AsO₄)₂·2H₂O) and other hydrated forms of trithis compound (e.g., with 2.25, 3, or 4.25 moles of water).
-
Guerinite (Ca₅H₂(AsO₄)₄·9H₂O)
-
Haidingerite (CaHAsO₄·H₂O)
-
Pharmacolite (CaHAsO₄·2H₂O)
-
Johnbaumite (Ca₅(AsO₄)₃(OH)) , the arsenate analogue of hydroxylapatite.
-
Ca₄(OH)₂(AsO₄)₂·4H₂O
The stability and solubility of these phases dictate the concentration of dissolved arsenic in their surrounding environment, a critical factor in assessing their potential hazard and in designing effective remediation strategies.
Quantitative Data on Solubility and Stability
The solubility and thermodynamic stability of this compound hydrates are paramount to predicting their behavior in various systems. The following tables summarize key quantitative data, including solubility products (Ksp) and standard Gibbs free energies of formation (ΔG°f), compiled from various scientific sources. It is important to note that values can vary between studies due to different experimental conditions and analytical techniques.
Table 1: Solubility Products (Ksp) of Various this compound Hydrates at 25 °C
| Compound | Formula | Ksp | -log(Ksp) | Reference(s) |
| Trithis compound trihydrate | Ca₃(AsO₄)₂·3H₂O | 10⁻²¹.¹⁴ | 21.14 | [1] |
| Trithis compound (2.25-hydrate) | Ca₃(AsO₄)₂·2.25H₂O | 10⁻²¹·⁴⁰ | 21.40 | [1] |
| This compound hydroxide (B78521) tetrahydrate | Ca₄(OH)₂(AsO₄)₂·4H₂O | 10⁻²⁷·⁴⁹ | 27.49 | [1] |
| Johnbaumite (arsenate apatite) | Ca₅(AsO₄)₃(OH) | 10⁻⁴⁰·¹² | 40.12 | [1] |
| Strontium arsenate | Sr₃(AsO₄)₂ | 4.29 x 10⁻¹⁹ | 18.37 | [2] |
Table 2: Standard Gibbs Free Energy of Formation (ΔG°f) of Various this compound Hydrates at 25 °C
| Compound | Formula | ΔG°f (kJ/mol) | Reference(s) |
| Trithis compound trihydrate | Ca₃(AsO₄)₂·3H₂O | -3787.87 | [1] |
| Trithis compound (2.25-hydrate) | Ca₃(AsO₄)₂·2.25H₂O | -3611.50 | [1] |
| This compound hydroxide tetrahydrate | Ca₄(OH)₂(AsO₄)₂·4H₂O | -4928.86 | [1] |
| Johnbaumite (arsenate apatite) | Ca₅(AsO₄)₃(OH) | -5096.47 | [1] |
| Arseniosiderite | Ca₀.₆₆₃Fe₁.₀₉₃(AsO₄)(OH)₁.₆₀₅·0.827H₂O | -1733 ± 3.4 | [3] |
Experimental Protocols
Accurate determination of the solubility and stability of this compound hydrates relies on meticulous experimental procedures. This section outlines detailed methodologies for their synthesis, solubility measurement, and characterization.
Synthesis of this compound Hydrates
The synthesis of specific this compound hydrates is typically achieved by precipitation from aqueous solutions under controlled conditions.
Objective: To synthesize a specific this compound hydrate phase by controlling pH and the Ca/As molar ratio.
Materials:
-
Calcium hydroxide (Ca(OH)₂) or Calcium Chloride (CaCl₂)
-
Arsenic acid (H₃AsO₄) or Disodium hydrogen arsenate (Na₂HAsO₄)
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
Magnetic stirrer and stir bars
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a calcium-containing solution (e.g., a slurry of Ca(OH)₂ in deionized water or a solution of CaCl₂).
-
Prepare an arsenate-containing solution (e.g., a solution of H₃AsO₄ or Na₂HAsO₄). The concentrations should be chosen to achieve the desired final Ca/As molar ratio.
-
-
Precipitation:
-
Slowly add the arsenate solution to the continuously stirred calcium solution at a controlled temperature (e.g., 25 °C or 50 °C).
-
Continuously monitor the pH of the mixture. Use NaOH or HCl to adjust and maintain the desired pH throughout the precipitation process. The target pH will depend on the desired this compound phase (see Section 5 for phase relationships).
-
-
Aging:
-
Allow the resulting suspension to age for a specified period (e.g., 24 hours to several days) with continuous stirring. This allows the precipitate to reach equilibrium and can promote the formation of more crystalline phases.
-
-
Separation and Washing:
-
Separate the precipitate from the supernatant by filtration.
-
Wash the precipitate several times with deionized water to remove any soluble unreacted ions.
-
-
Drying:
-
Dry the collected solid in an oven at a relatively low temperature (e.g., 40-60 °C) to avoid altering the hydration state of the product.
-
Determination of Solubility Product (Ksp)
The solubility product is a measure of the extent to which a sparingly soluble salt dissolves in water.
Objective: To determine the Ksp of a synthesized this compound hydrate.
Materials:
-
Synthesized this compound hydrate
-
Deionized water
-
Constant temperature water bath or shaker
-
pH meter
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for calcium and arsenic analysis.
Procedure:
-
Equilibration:
-
Add an excess of the synthesized this compound hydrate to a known volume of deionized water in a sealed container.
-
Place the container in a constant temperature water bath or shaker (e.g., 25 °C) and agitate the mixture for an extended period (e.g., several days to weeks) to ensure equilibrium is reached between the solid and the dissolved ions.
-
-
Phase Separation:
-
Allow the solid to settle.
-
Carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, first centrifuge the sample and then pass it through a syringe filter.
-
-
Chemical Analysis:
-
Calculation of Ksp:
-
From the measured concentrations of calcium and arsenate ions and the pH, calculate the activities of the ions, taking into account ionic strength effects.
-
Use the stoichiometry of the dissolution reaction to calculate the solubility product (Ksp).
-
Characterization Techniques
3.3.1. X-ray Diffraction (XRD)
XRD is used to identify the crystalline phases present in the synthesized material.
Procedure:
-
Sample Preparation: The dried this compound hydrate powder is finely ground using a mortar and pestle to ensure random orientation of the crystallites.[6][7] The powder is then mounted onto a sample holder.
-
Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.
-
Phase Identification: The resulting diffractogram, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases.
3.3.2. Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)
TGA/DSC provides information about the thermal stability and water content of the hydrated salts.[8][9][10]
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the this compound hydrate is placed in a TGA/DSC crucible.
-
Thermal Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA measures the change in mass as a function of temperature, while the DSC measures the heat flow to or from the sample.
-
Data Interpretation: Mass loss steps in the TGA curve indicate the loss of water molecules of hydration. The temperature at which these losses occur provides information on the stability of the hydrate. Endothermic or exothermic peaks in the DSC curve correspond to phase transitions, dehydration, or decomposition.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound hydrates.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. Trace analyses of arsenic in drinking water by inductively coupled plasma mass spectrometry: high resolution versus hydride generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 6. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 7. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Rauenthalite and Other Natural Calcium Arsenate Minerals: Properties, Potential Biological Activity, and Research Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural mineral forms of calcium arsenate, with a primary focus on rauenthalite. It details the physicochemical properties of these minerals, explores their potential biological activities by examining the known cellular and molecular effects of arsenate compounds, and outlines key experimental considerations for future research. This document aims to serve as a foundational resource for scientists and drug development professionals interested in the potential toxicological and pharmacological implications of these naturally occurring arsenic-bearing minerals. Quantitative data are presented in structured tables for comparative analysis, and key cellular pathways are visualized using diagrams.
Introduction to Natural this compound Minerals
This compound minerals are a group of secondary minerals that form in the oxidation zones of arsenic-bearing ore deposits. While synthetic this compound has been historically used as a pesticide and herbicide, its natural mineral forms are of interest to researchers for their unique crystal structures and potential bioactivity.[1] This guide focuses on rauenthalite and provides comparative data for other notable this compound minerals.
Physicochemical Properties of Rauenthalite and Other this compound Minerals
A thorough understanding of the physical and chemical properties of these minerals is fundamental to any toxicological or pharmacological investigation. Rauenthalite, with the chemical formula Ca₃(AsO₄)₂·10H₂O, is a hydrated this compound that crystallizes in the triclinic system.[2][3] It is often found in association with other arsenate minerals like phaunouxite, from which it can form through dehydration.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for rauenthalite and a selection of other natural this compound minerals for easy comparison.
Table 1: Chemical and Crystallographic Properties of Selected this compound Minerals
| Mineral | Chemical Formula | Crystal System | Space Group |
| Rauenthalite | Ca₃(AsO₄)₂·10H₂O[2][3] | Triclinic[2][4] | P-1[4] |
| Pharmacolite | Ca(HAsO₄)·2H₂O[5][6] | Monoclinic[1][5] | Ia[1] |
| Haidingerite | Ca(AsO₃OH)·H₂O[7][8] | Orthorhombic[8] | Pbcn[8] |
| Sainfeldite | Ca₅(AsO₄)₂(AsO₃OH)₂·4H₂O[9][10] | Monoclinic[9][10] | C 2/c[11] |
| Guérinite | Ca₆(HAsO₄)₃(AsO₄)₂·10.5H₂O[12] | Monoclinic[12] | P2₁/b[12] |
| Vladimirite | Ca₄(AsO₄)₂(AsO₃OH)·4H₂O[13][14] | Monoclinic[13][14] | P2₁/b[13][14] |
Table 2: Physical Properties of Selected this compound Minerals
| Mineral | Mohs Hardness | Density (g/cm³) | Luster | Color | Streak |
| Rauenthalite | 2[2][3] | 2.36 (measured)[2][3] | Sub-Vitreous, Waxy[2][3] | Colorless, white[2][3] | White[2] |
| Pharmacolite | 2 - 2.5[1][5] | 2.53 - 2.73 (measured)[1][5] | Sub-Vitreous, Pearly[1][5] | White, colorless, grayish white[1][5] | White[1] |
| Haidingerite | 2 - 2.5[8] | 2.95[7] | Sub-Vitreous, Greasy, Silky, Pearly[8] | Colorless, white[8] | - |
| Sainfeldite | 4[9] | 3.04[9][10] | Sub-Vitreous, Resinous, Waxy[9][10] | Colorless, pale pink[9][10] | White[9] |
| Guérinite | 1.5[12] | 2.68 - 2.76 (measured)[12] | Sub-Vitreous, Silky, Pearly[12] | Colorless[12] | White[12] |
| Vladimirite | 3.5[13][14] | 3.12 - 3.15 (measured)[13][14] | Sub-Vitreous, Silky, Pearly[13][14] | Colorless to white, pale rose[13][14] | White[13] |
Potential Biological Activity and Cellular Mechanisms of Action
Direct pharmacological studies on rauenthalite and other natural this compound minerals are currently lacking in the scientific literature. However, the biological effects of inorganic arsenate (As(V)), the primary anionic component of these minerals, have been extensively studied. The following sections provide an overview of the known cellular and molecular mechanisms of arsenate, which can serve as a basis for hypothesizing the potential bioactivity of this compound minerals.
Cellular Uptake
The cellular uptake of arsenate is a critical first step for its biological effects. Arsenate is chemically similar to phosphate (B84403) and is primarily transported into cells via phosphate transport systems.[15][16] This competitive uptake mechanism is a key determinant of arsenate's bioavailability and subsequent toxicity. In contrast, trivalent arsenite (As(III)), a reduced form of arsenate, can enter cells through aquaglyceroporins.[17][18]
Induction of Oxidative Stress
A primary mechanism of arsenic-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[19][20] This can damage cellular components such as lipids, proteins, and DNA. The induction of oxidative stress is a key event that can trigger downstream signaling pathways involved in inflammation, apoptosis, and carcinogenesis.
Interference with Cellular Signaling Pathways
Arsenic compounds are known to modulate various signal transduction pathways, which can lead to a wide range of cellular responses.
The Nuclear Factor kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses.[21][22] Arsenic has been shown to activate NF-κB, leading to the transcription of pro-inflammatory genes.[19]
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Arsenic can activate several MAPK pathways, including ERK, JNK, and p38, often in a dose- and cell-type-dependent manner.[19]
Experimental Protocols and Research Considerations
Investigating the biological effects of sparingly soluble minerals like rauenthalite presents unique challenges. The following sections outline general experimental approaches and key considerations for researchers.
Sample Preparation and Characterization
-
Mineral Authentication: It is crucial to confirm the identity and purity of the mineral sample using techniques such as X-ray Diffraction (XRD) and elemental analysis.
-
Particle Size and Surface Area: The particle size of the mineral powder can significantly influence its dissolution rate and bioavailability. Therefore, particle size distribution and surface area should be characterized.
-
Leaching Studies: To mimic the release of arsenate in a biological medium, leaching studies should be performed in relevant buffers or cell culture media to determine the concentration of soluble arsenic species.
In Vitro Experimental Workflow
A general workflow for assessing the in vitro effects of this compound minerals is outlined below.
Key Experimental Assays
-
Cytotoxicity Assays: Initial screening should involve assessing the cytotoxic effects of the mineral extracts on relevant cell lines using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.
-
ROS Measurement: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Western Blot Analysis: To investigate the effect on signaling pathways, the phosphorylation status and total protein levels of key signaling molecules (e.g., NF-κB, p38, ERK, JNK) can be determined by Western blotting.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the expression of target genes downstream of the activated signaling pathways.
Conclusion and Future Directions
Rauenthalite and other natural this compound minerals represent a largely unexplored area of research. While their direct pharmacological effects are unknown, the well-documented cellular and molecular activities of inorganic arsenate provide a strong rationale for further investigation. Future research should focus on detailed characterization of these minerals, carefully designed in vitro and in vivo studies to assess their bioavailability and biological effects, and elucidation of their specific mechanisms of action. Such studies will be crucial in determining the potential toxicological risks and any potential therapeutic applications of these naturally occurring compounds.
References
- 1. mindat.org [mindat.org]
- 2. mindat.org [mindat.org]
- 3. mindat.org [mindat.org]
- 4. mineralogy.rocks [mineralogy.rocks]
- 5. mindat.org [mindat.org]
- 6. Pharmacolite - Wikipedia [en.wikipedia.org]
- 7. Haidingerite - Wikipedia [en.wikipedia.org]
- 8. mindat.org [mindat.org]
- 9. mindat.org [mindat.org]
- 10. mindat.org [mindat.org]
- 11. Sainfeldite Mineral Data [webmineral.com]
- 12. mindat.org [mindat.org]
- 13. zh.mindat.org [zh.mindat.org]
- 14. mindat.org [mindat.org]
- 15. Cellular uptake of trivalent arsenite and pentavalent arsenate in KB cells cultured in phosphate-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pathways of arsenic uptake and efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. The Role of Reactive Oxygen Species in Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Arsenic-induced oxidative stress and its reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-Toxicity-and-Carcinogenic-Properties-of-Calcium-Arsenate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium arsenate, Ca₃(AsO₄)₂, is an inorganic arsenic compound formerly used as a pesticide and herbicide.[1][2] Its high solubility in water contributes to its significant toxicity compared to other arsenicals like lead arsenate.[1] This document provides a comprehensive overview of the toxicological and carcinogenic properties of this compound, with a focus on quantitative data, experimental methodologies, and the molecular mechanisms underlying its pathology. It is intended to serve as a technical resource for professionals in research and drug development.
Toxicological Profile
This compound is classified as highly toxic and carcinogenic.[1][3] Exposure can lead to both acute and chronic health effects, affecting multiple organ systems.[2][3]
Quantitative Toxicity Data
The acute toxicity of this compound has been determined in several animal models. The median lethal dose (LD50) varies by species and route of administration.
| Species | Route | LD50 (mg/kg) | Reference(s) |
| Rat | Oral | 20 | [1][3] |
| Rat | Oral | 82 | [1] |
| Rat | Oral | 298 | [4][5] |
| Rat | Dermal | 2400 | [3] |
| Mouse | Oral | 74 | [1] |
| Mouse | Oral | 794 | [5] |
| Rabbit | Oral | 50 | [1] |
| Dog | Oral | 38 | [1] |
Exposure Limits
Regulatory agencies have established permissible exposure limits (PELs) to protect against the health risks of this compound.
| Agency | Exposure Limit | Details | Reference(s) |
| OSHA | 0.01 mg/m³ | 8-hour time-weighted average (TWA) | [1][6] |
| NIOSH | 0.002 mg/m³ | 15-minute ceiling | [6] |
| NIOSH | 5 mg As/m³ | Immediately Dangerous to Life or Health (IDLH) | [6] |
Carcinogenicity
The International Agency for Research on Cancer (IARC) classifies arsenic and inorganic arsenic compounds as Group 1 carcinogens , meaning they are carcinogenic to humans.[7][8][9] This classification applies to this compound.[7] Epidemiological studies have linked occupational exposure to inorganic arsenic with an increased risk of lung, bladder, skin, kidney, and liver cancers.[7][9][10]
Animal studies provide further evidence of its carcinogenic potential. For instance, a high incidence of lung carcinomas was observed in rats after a single intratracheal instillation of a pesticide mixture containing this compound.[7][11] Intratracheal instillation in hamsters also resulted in a borderline increase in lung adenomas.[7][11]
Mechanism of Toxicity and Carcinogenesis
The toxic and carcinogenic effects of this compound are multifaceted, stemming from the actions of inorganic arsenic (As) at the cellular and molecular levels. The pentavalent form (arsenate, AsV) in this compound is metabolized in the body to the more toxic trivalent form (arsenite, AsIII), which is then subject to methylation.[2]
The primary mechanisms include:
-
Oxidative Stress: Arsenic exposure leads to the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide.[12][13] This induces oxidative stress, depletes cellular antioxidants like glutathione, and damages lipids, proteins, and DNA.[10][12]
-
Genotoxicity: While not a potent point mutagen, arsenic is genotoxic.[14] It can cause chromosomal aberrations, micronuclei formation, and sister chromatid exchanges.[15] This is partly due to the inhibition of DNA repair enzymes.
-
Disruption of Signal Transduction: Arsenic alters critical signaling pathways that regulate cell growth, proliferation, and apoptosis.[10][12][16] Key pathways affected include the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways.[12][16] Low doses of arsenic may promote cell proliferation by activating the ERK pathway, while higher doses can trigger apoptosis through the JNK and p38 MAPK pathways.[12]
-
Epigenetic Modifications: Arsenic can induce aberrant gene expression through epigenetic changes, including alterations in DNA methylation patterns.[14]
Signaling Pathway Diagrams
The following diagrams illustrate key pathways implicated in this compound toxicity.
Caption: High-level overview of this compound's carcinogenic mechanism.
Caption: Arsenic-induced activation of the Nrf2 oxidative stress response pathway.
Experimental Protocols
This section outlines generalized protocols for assessing arsenic-induced toxicity. Specific parameters may require optimization based on the experimental system.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses cell viability by measuring the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692).
-
Cell Culture: Plate cells (e.g., human keratinocytes, hepatocytes) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Expose cells to varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include an untreated control.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Genotoxicity Assessment (Comet Assay)
The single-cell gel electrophoresis (Comet) assay detects DNA strand breaks.
-
Cell Preparation: Expose cells to this compound as described in the cytotoxicity protocol. After treatment, harvest and resuspend cells in ice-cold PBS to a concentration of 1x10⁵ cells/mL.
-
Slide Preparation: Mix cell suspension with low-melting-point agarose (B213101) (at 37°C) and pipette onto a pre-coated microscope slide. Allow to solidify on ice.
-
Lysis: Immerse slides in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to remove cell membranes and proteins.
-
Alkaline Unwinding: Place slides in an electrophoresis chamber filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow DNA to unwind.
-
Electrophoresis: Apply a voltage of ~25V for 20-30 minutes. DNA fragments will migrate towards the anode, forming a "comet tail."
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize slides using a fluorescence microscope. Quantify DNA damage using imaging software to measure comet tail length and tail moment.
Experimental Workflow Diagram
Caption: Workflow for in vitro toxicity and genotoxicity testing of this compound.
Conclusion
This compound is a potent toxicant and a recognized human carcinogen. Its mode of action is complex, involving the induction of oxidative stress, direct genotoxicity, and the dysregulation of key cellular signaling pathways. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers investigating the pathological effects of arsenic compounds and for professionals involved in the development of therapeutic strategies to mitigate arsenic-induced diseases. Further research is necessary to fully elucidate the intricate molecular interactions and to identify specific biomarkers of exposure and effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. This compound | Ca3(AsO4)2 | CID 24501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - IDLH | NIOSH | CDC [cdc.gov]
- 7. Arsenic and arsenic compounds (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. publications.iarc.who.int [publications.iarc.who.int]
- 10. Influence of arsenate and arsenite on signal transduction pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ARSENIC AND ARSENIC COMPOUNDS (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Calcium Mitigates Arsenic Toxicity in Rice Seedlings by Reducing Arsenic Uptake and Modulating the Antioxidant Defense and Glyoxalase Systems and Stress Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inorganic Arsenic-induced cellular transformation is coupled with genome wide changes in chromatin structure, transcriptome and splicing patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Environmental fate of calcium arsenate residues in soil
An In-depth Technical Guide on the Environmental Fate of Calcium Arsenate Residues in Soil
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, Ca₃(AsO₄)₂, is an inorganic arsenical pesticide historically used to control insect pests in orchards and on various crops.[1][2][3] Although its use has been largely discontinued (B1498344) due to the high toxicity and environmental persistence of arsenic, legacy contamination in agricultural soils remains a significant concern.[1][2] Understanding the environmental fate of this compound—its transformation, mobility, and persistence in the soil matrix—is critical for assessing the long-term risks to ecosystems and human health, and for developing effective remediation strategies.
Arsenic's behavior in soil is complex, governed by a series of biogeochemical processes including dissolution, precipitation, adsorption-desorption, and redox transformations.[4][5] The toxicity and mobility of arsenic are highly dependent on its chemical form, or speciation.[4][6] In soils, arsenic primarily exists in two oxidation states: arsenate (As(V)) and the more mobile and toxic arsenite (As(III)).[4] this compound residues act as a long-term source of these species, with their release and transformation being controlled by soil properties such as pH, redox potential (Eh), mineralogy (especially iron and aluminum oxides), and organic matter content.[2][7] This guide provides a technical overview of the key processes governing the environmental fate of this compound in soil, supported by quantitative data, detailed experimental protocols, and process visualizations.
Chemical Transformations and Speciation in Soil
The environmental fate of this compound begins with its dissolution, which releases arsenate (As(V)) ions into the soil solution. The subsequent transformations are influenced by the soil's physicochemical and microbial environment.
2.1 Dissolution and Precipitation this compound is a sparingly soluble salt.[4][8] Its dissolution is a primary mechanism for releasing arsenic into the soil porewater. However, the dissolved arsenate can reprecipitate as other, more stable mineral phases, effectively controlling its long-term solubility. In alkaline and calcareous soils, the availability of free calcium ions can control arsenic mobility through the formation of various this compound minerals, such as arsenate apatite (Ca₅(AsO₄)₃OH).[8][9] In acidic to neutral soils, arsenate is more likely to precipitate with iron (Fe) and aluminum (Al), forming highly insoluble minerals like scorodite (FeAsO₄·2H₂O).[8]
2.2 Adsorption and Desorption Dissolved arsenate (As(V)) strongly adsorbs to the surfaces of iron and aluminum oxyhydroxides (e.g., goethite, ferrihydrite) and clay minerals.[4][7] This process, known as inner-sphere complexation, is a major mechanism for arsenic immobilization in many soil types.[4][10] The strength of this adsorption is pH-dependent, with maximum adsorption typically occurring in the pH range of 5.0–6.5.[7] Conversely, changes in soil conditions, such as an increase in pH or the presence of competing ions like phosphate, can lead to the desorption of arsenic back into the soil solution.[7][10]
2.3 Redox Transformations Under oxidizing (aerobic) conditions, arsenic is predominantly stable as arsenate (As(V)).[4] However, in reducing (anaerobic) environments, such as flooded soils or saturated soil microsites, As(V) can be reduced to the more mobile and toxic arsenite (As(III)).[11] This transformation is often microbially mediated and can significantly increase the solubility and mobility of arsenic, as As(III) does not adsorb as strongly to mineral surfaces as As(V).[11]
The diagram below illustrates the central pathways for this compound transformation in the soil environment.
Quantitative Data on Arsenic Fate and Mobility
The fractionation and leachability of arsenic from contaminated soils provide quantitative insights into its environmental risk. The following tables summarize data from studies on arsenic-bearing residues and historically contaminated agricultural soils.
Table 1: Arsenic Leaching and Fractionation from Calcium Arsenic Residue (CAR) under Simulated Weathering
This table presents data from an accelerated aging experiment on industrial calcium arsenic residue subjected to 28 dry-wet (DW) and freeze-thaw (FT) cycles.[5] This provides a model for how environmental conditions can alter arsenic mobility and speciation over time.[5]
| Parameter | Initial State (Raw CAR) | After 28 Dry-Wet (DW) Cycles | After 28 Freeze-Thaw (FT) Cycles |
| pH | 10.54 | ~7.5 | ~8.5 |
| Leached As Concentration (mg/L) | - | 300.98 | ~220 |
| Arsenic Fractionation (%) | |||
| F1: Acid-Extractable | 6.35% | 17.65% | 8.92% |
| F2: Reducible | 47.81% | 40.15% | 45.33% |
| F3: Oxidizable | 2.11% | 1.95% | 2.05% |
| F4: Residual | 43.73% | 40.25% | 43.70% |
| Data synthesized from a study on industrial calcium arsenic residue.[5] The "Acid-Extractable" fraction (F1) is considered the most mobile and bioavailable. |
Table 2: Arsenic Concentrations in Historically Contaminated Orchard Soils and Plant Uptake
While direct quantitative data on the long-term transformation of this compound pesticide is limited, studies on soils historically treated with the related pesticide, lead arsenate, offer valuable insights into arsenic behavior in an agricultural context.
| Soil ID | Soil pH | Total As (mg/kg) | Water-Soluble As (µg/L) | As in Lettuce (mg/kg, dry wt.) |
| Control | 6.9 | 6.9 | 6.5 | ~0.2 |
| A1 | 6.7 | 35.8 | 27.5 | ~1.0 |
| A3 | 7.4 | 67.8 | 83.5 | ~1.8 |
| G6 | 7.4 | 211.0 | 745.0 | ~4.5 |
| Data adapted from a study on soils from a former orchard historically contaminated with lead arsenate pesticides.[12][13] Plant uptake data demonstrates the bioavailability of residual soil arsenic. |
Detailed Experimental Protocols
Standardized experimental methods are essential for studying the fate of this compound in soil. Below are detailed protocols for key analytical procedures.
4.1 Protocol for Soil Incubation Study
This protocol is designed to study the transformation of this compound in soil under controlled laboratory conditions.
-
Soil Preparation:
-
Collect soil from the desired depth (e.g., 0-20 cm). Air-dry the soil at room temperature and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.
-
Characterize the soil for baseline properties: pH, organic matter content, texture, and total arsenic concentration.
-
If using uncontaminated soil, spike it with a known concentration of finely ground this compound (e.g., 100 mg As/kg soil). Mix thoroughly to ensure even distribution.
-
-
Incubation Setup:
-
Place a known mass of the prepared soil (e.g., 200 g) into incubation vessels (e.g., 500 mL glass jars).
-
Adjust the soil moisture content to a specific level, typically 60-70% of the water-holding capacity, using deionized water.
-
For anaerobic conditions, flood the soil with a layer of deionized water and purge the headspace of the vessel with N₂ gas before sealing.[1] For aerobic conditions, leave the vessels loosely covered to allow gas exchange.
-
Incubate the vessels in the dark at a constant temperature (e.g., 25°C).[1]
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 7, 30, 60, 90 days), destructively sample triplicate vessels for each treatment.
-
Subdivide the soil from each vessel for analysis.
-
For Arsenic Speciation: Immediately perform a sequential chemical extraction (see Protocol 4.2) on a fresh subsample to determine the distribution of arsenic among different soil fractions.
-
For Porewater Analysis: Centrifuge a soil subsample to extract porewater. Filter the supernatant through a 0.45 µm filter and analyze for dissolved As(III) and As(V) using techniques like HPLC-ICP-MS.[14]
-
Measure soil pH and redox potential (Eh) at each time point.
-
4.2 Protocol for Sequential Chemical Extraction of Arsenic
Sequential extraction operationally defines the fractionation of arsenic in soil, providing information on its potential mobility and bioavailability. This is a composite protocol based on common methods.[7][14][15]
-
Fraction 1 (Non-specifically sorbed / Water-soluble):
-
Reagent: 0.05 M (NH₄)₂SO₄ or 1 M MgCl₂.
-
Procedure: Shake 1 g of soil with 25 mL of reagent for 2 hours. Centrifuge and collect the supernatant.
-
-
Fraction 2 (Specifically sorbed):
-
Reagent: 0.5 M NH₄H₂PO₄.
-
Procedure: Wash the residue from Step 1 with deionized water. Then, add 25 mL of reagent and shake for 16 hours. Centrifuge and collect the supernatant.
-
-
Fraction 3 (Amorphous and poorly-crystalline Fe/Al oxides):
-
Reagent: 0.2 M NH₄-oxalate buffer (pH 3.0).
-
Procedure: Wash the residue from Step 2. Add 25 mL of reagent and shake for 4 hours in complete darkness. Centrifuge and collect the supernatant.
-
-
Fraction 4 (Crystalline Fe/Al oxides):
-
Reagent: Citrate-bicarbonate-ascorbate solution.
-
Procedure: Wash the residue from Step 3. Add 25 mL of reagent and heat at 80°C for 30 minutes. Centrifuge and collect the supernatant.
-
-
Fraction 5 (Residual):
-
Reagent: Aqua regia (HCl:HNO₃, 3:1) or a mixture of HF/HClO₄.
-
Procedure: Digest the final residue using an appropriate strong acid digestion method (e.g., EPA Method 3050B).
-
Note: After each step, the residue should be washed with deionized water, and the washings discarded before proceeding to the next extraction. All collected supernatants are analyzed for arsenic concentration via ICP-MS or a similar technique.
4.3 Protocol for Soil Column Leaching Study
This protocol assesses the mobility and leaching potential of arsenic from soil under simulated rainfall or groundwater flow.
-
Column Preparation:
-
Use acrylic or glass columns (e.g., 15 cm long, 7.5 cm internal diameter). Place a porous plate or glass wool at the bottom to retain soil.
-
Pack the prepared soil into the column to a desired bulk density, often in layers to ensure uniform compaction.[9]
-
Saturate the soil column slowly from the bottom up with a background solution (e.g., 0.01 M CaCl₂) to displace air and establish hydraulic conductivity.
-
-
Leaching Procedure:
-
Initiate a constant downward or upward flow of a leaching solution (eluent) through the column using a peristaltic pump. The eluent can be simulated rainwater (slightly acidic) or a solution representing groundwater.
-
Maintain a constant hydraulic head to ensure a steady flow rate.
-
Collect the column effluent (leachate) in fractions corresponding to specific pore volumes (the volume of water held in the soil pores).
-
-
Sampling and Analysis:
-
Collect leachate samples at regular intervals (e.g., every 0.5 pore volume).
-
Immediately measure pH and Eh of the collected fractions.
-
Filter the samples (0.45 µm) and preserve them by acidification for analysis of total dissolved arsenic by ICP-MS.
-
The experiment can be run for a set number of pore volumes to generate a "breakthrough curve," which shows the concentration of arsenic in the leachate over time.
-
Conclusion
The environmental fate of this compound in soil is a multifaceted process driven by the interplay of dissolution, precipitation, adsorption-desorption, and redox reactions. While initially applied as Ca₃(AsO₄)₂, the arsenic is slowly released and transformed into various species with differing mobility and bioavailability. In many soils, arsenic becomes strongly associated with iron and aluminum oxides, which limits its mobility. However, changes in environmental conditions, particularly a shift to a lower redox potential or an increase in pH, can remobilize this sequestered arsenic.
The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers investigating arsenic contamination. The lack of extensive data specifically on the long-term fate of this compound pesticide highlights a need for further research, particularly in historically contaminated agricultural lands like old orchards. A thorough understanding of these processes is paramount for the accurate assessment of environmental risk and the design of effective, long-term remediation strategies for arsenic-contaminated sites.
References
- 1. Sulfate-reducing bacteria and methanogens are involved in arsenic methylation and demethylation in paddy soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding arsenic dynamics in agronomic systems to predict and prevent uptake by crop plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Divergent Aging Mechanisms of Calcium Arsenic Residue under Dry-Wet and Freeze-Thaw Cycles: Toxic Metal Mobility, Multiscale Physicochemical Characterization, and Escalated Ecological Risks - Green Chemical Technology - Full-Text HTML - SCIEPublish [sciepublish.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Extractability and Bioavailability of Pb and As in Historically Contaminated Orchard Soil: Effects of Compost Amendments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Arsenic Speciation and Availability in Orchard Soils Historically Contaminated with Lead Arsenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Arsenic and Lead Uptake by Vegetable Crops Grown on Historically Contaminated Orchard Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sequential Extraction Analysis of Arsenic in Soil Samples Collected in an Agricultural Area of Brindisi, Apulia (Italy), in the Proximity of a Coal-Burning Power Plant [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Thermochemical Data of Calcium Arsenate Compounds
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the available thermochemical data for various calcium arsenate compounds. It is intended to serve as a reference for researchers in fields such as environmental science, materials chemistry, and toxicology, where understanding the stability and formation of these compounds is crucial. The document summarizes quantitative data, details the experimental protocols used for their determination, and visualizes key relationships and workflows.
Quantitative Thermochemical Data
The thermochemical properties of calcium arsenates are critical for predicting their environmental fate, stability in waste forms, and potential for remediation. However, a review of the literature reveals that while data for complex, naturally occurring arsenate minerals are available, fundamental data for simple, anhydrous calcium arsenates are not as well-documented in standard thermodynamic compilations.
Table 1: Standard Thermochemical Properties of Selected this compound Compounds
This table summarizes key thermochemical data at standard conditions (298.15 K and 1 bar). It is important to note the scarcity of critically evaluated data for many simple this compound phases.
| Compound Name | Chemical Formula | Standard Enthalpy of Formation (ΔHᵣ°) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) | Standard Gibbs Free Energy of Formation (ΔGᵣ°) (kJ/mol) |
| Arseniosiderite | Ca₀.₆₆₃Fe₁.₀₉₃(AsO₄)(OH)₁.₆₀₅·0.827H₂O | -1950.3 ± 3.1[1][2] | 237.4 ± 4.4[1][2] | -1733 ± 3.4[1][2] |
| This compound | Ca₃(AsO₄)₂ | Data not consistently available in standard compilations | Data not consistently available in standard compilations | Data not consistently available in standard compilations |
| Calcium Phosphate (B84403)* | Ca₃(PO₄)₂ | -4120.8 to -4132[3][4] | 263[5] | -3899[5] |
Note: Data for the phosphate analog, Calcium Phosphate, is provided for comparison due to the lack of consistent data for this compound.
Table 2: Solubility of this compound Compounds
The solubility of this compound compounds is a key factor in their environmental mobility and toxicity.
| Compound Name | Chemical Formula | Solubility Product (Kₛₚ) | Solubility |
| This compound | Ca₃(AsO₄)₂ | Not explicitly found | 0.013 g/100 mL (at 25 °C)[6] |
| Synthetic Precipitates | Various | High solubility observed[7] | Up to 3500 mg/L As in TCLP filtrates[7] |
| Weilite | CaHAsO₄ | Apparent high solubility under oxic conditions[8] | Data not quantified |
Experimental Protocols
The determination of accurate thermochemical data relies on precise experimental techniques. The following sections detail the methodologies cited for obtaining the data presented.
Synthesis of Calcium-Iron Arsenates (Arseniosiderite)
The formation of arseniosiderite is a kinetically controlled process.[1][9] Synthesis involves the co-precipitation of calcium and iron arsenates from solutions with varying compositions over a pH range from slightly acidic to alkaline.[1][2] The process often begins with the formation of amorphous precipitates, which then evolve into nanocrystalline yukonite, a precursor to the more crystalline arseniosiderite.[1][9] The development of crystallinity is observed to be faster at neutral to slightly acidic pH and slower under alkaline conditions.[1][9]
Calorimetric Measurement of Enthalpy of Formation
The standard enthalpy of formation for arseniosiderite was determined using high-temperature oxide-melt solution calorimetry. The general procedure is as follows:
-
Sample Preparation: The synthesized arseniosiderite sample is pressed into pellets. For the specific determination on arseniosiderite, pellets with a mass of approximately 6.7-7.0 mg were used, formed under a pressure of 0.55 GPa.[1]
-
Calorimetry: The experiment involves dropping the sample pellet into a solvent within a calorimeter (e.g., a custom-built Tian-Calvet twin calorimeter) at a high temperature (e.g., 975 K). The heat effect of the dissolution is measured.
-
Thermochemical Cycle: The enthalpy of formation from the elements is calculated using a thermochemical cycle that involves the measured enthalpies of dissolution of the compound and its constituent oxides (e.g., CaO, Fe₂O₃, As₂O₅) in the same solvent. This method allows for the calculation of the formation enthalpy of the target compound from the known enthalpies of formation of the constituent oxides.
Heat Capacity and Entropy Measurements
The standard molar entropy (S°) is determined from low-temperature heat capacity (Cₚ) measurements.
-
Methodology: The heat capacity of the sample is measured from near absolute zero (as low as 0.4 K) to 300 K using a Physical Property Measurement System (PPMS).[1]
-
Sample Preparation: The sample is pressed into pellets to ensure good thermal contact. For arseniosiderite, pellets with masses of approximately 7-9 mg were used.[1]
-
Calculation of Entropy: The standard entropy at 298.15 K is calculated by integrating the heat capacity data (Cₚ/T) from 0 K to 298.15 K. The heat capacity data below the lowest measurement temperature is typically extrapolated using the Debye T³ law.
Visualized Workflows and Logical Relationships
Diagrams generated using Graphviz DOT language illustrate key processes and relationships in the chemistry of calcium arsenates.
Caption: Experimental workflow for the synthesis of this compound via precipitation reaction.[6]
Caption: Logical relationship showing the formation pathway of Arseniosiderite from an amorphous precursor.[1][2][9]
Caption: Influence of pH and Ca/As ratio on the structure of precipitated this compound compounds.[10]
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. researchgate.net [researchgate.net]
- 3. xaktly.com [xaktly.com]
- 4. brainly.com [brainly.com]
- 5. Thermodynamic Properties of Substances and Ions [hyperphysics.phy-astr.gsu.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. infoterre.brgm.fr [infoterre.brgm.fr]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Crystal Structure of Pharmacolite (CaH(AsO₄)·2H₂O)
Abstract
Pharmocolite (CaH(AsO₄)·2H₂O) is a hydrated calcium arsenate mineral that serves as the arsenate analogue to gypsum (CaSO₄·2H₂O) and brushite (CaHPO₄·2H₂O).[1][2] As a member of the Gypsum Supergroup, its structural characterization is crucial for understanding the crystallographic properties of this family of minerals and for applications in fields where arsenate compounds are relevant.[3][4] This technical guide provides a comprehensive overview of the crystal structure of pharmacolite, detailing its crystallographic data, atomic arrangement, and the experimental protocols used for its determination. The structure was elucidated through a combination of single-crystal X-ray diffraction, which accurately positioned the heavy atoms, and neutron diffraction, which was essential for locating the hydrogen atoms.
Crystallographic Data
Pharmocolite crystallizes in the monoclinic system with the non-standard space group Ia.[1][2][3][5][6] This assignment was confirmed through X-ray diffraction analysis and piezoelectric measurements, which indicated a lack of centrosymmetry.[1][6] The structure is characterized by layers of arsenate tetrahedra and coordinated calcium ions, held together by an extensive network of hydrogen bonds.[1] Key crystallographic parameters are summarized in Table 1.
Table 1: Crystallographic Data for Pharmacolite
| Parameter | Value | Reference(s) |
|---|---|---|
| Crystal System | Monoclinic | [1][2][3][4] |
| Space Group | Ia (No. 9) | [1][2][5][6] |
| Unit Cell Dimensions | a = 5.9745 Å | [1][3][4] |
| b = 15.4340 Å | [1][3][4] | |
| c = 6.2797 Å | [1][3][4] | |
| β = 114.83° (114° 50') | [1][3][6] | |
| Unit Cell Volume (V) | 525.52 ų | [3] |
| Formula Units (Z) | 4 | [1][2][5][6] |
| Density (Measured) | 2.725 g/cm³ | [1] |
| Density (Calculated) | 2.731 g/cm³ |[1] |
Atomic Structure and Coordination
The crystal structure of pharmacolite is analogous to that of gypsum and brushite, featuring distinct layers oriented perpendicular to the[7] direction.[1][6]
-
Calcium Coordination: Each calcium (Ca) atom is coordinated by eight oxygen atoms. Six of these oxygens belong to the arsenate (AsO₄) tetrahedra, and the remaining two are from water molecules (H₂O).[1] This coordination forms polyhedra that link the arsenate groups within the layers.
-
Arsenate Groups: The arsenic (As) atoms are tetrahedrally coordinated by four oxygen atoms. One of these, O(1), is bonded to an anionic hydrogen atom, H(1), forming an HAsO₄²⁻ group.[6] This is evidenced by a longer As-O bond length of 1.73 Å for the As-O(1) bond.[6]
-
Hydrogen Bonding: The layers are interconnected solely by a network of hydrogen bonds.[1][8] Both water molecules and the hydroxyl group of the arsenate anion act as donors in these bonds, creating a stable three-dimensional structure.[1][6]
The precise atomic positions, determined through a combination of X-ray and neutron diffraction, are provided in Table 2.
Table 2: Fractional Atomic Coordinates for Pharmacolite
| Atom | x | y | z |
|---|---|---|---|
| Ca | 0.2605 | 0.8262 | 0.0093 |
| As | 0.25320 | 0.32425 | -0.01400 |
| O(1) | 0.2391 | 0.3746 | 0.2260 |
| O(2) | 0.5340 | 0.2786 | 0.0991 |
| O(3) | 0.1941 | 0.3978 | -0.2238 |
| O(4) | 0.0273 | 0.2503 | -0.1177 |
| O(5) (H₂O) | 0.1414 | 0.9257 | 0.2435 |
| O(6) (H₂O) | 0.2671 | 0.9456 | 0.7685 |
| H(1) | 0.1512 | 0.3328 | 0.3009 |
| H(2) | 0.1567 | 0.9880 | 0.2466 |
| H(3) | -0.0196 | 0.9137 | 0.2459 |
| H(4) | 0.2643 | 0.0075 | 0.7800 |
| H(5) | 0.2536 | 0.9348 | 0.6202 |
Source: American Mineralogist Crystal Structure Database, derived from Ferraris et al. (1971).[7]
Experimental Protocols for Structure Determination
The complete structural elucidation of pharmacolite required the complementary use of X-ray and neutron diffraction techniques. X-ray diffraction is highly effective for determining the positions of electron-dense atoms like Ca and As, while neutron diffraction is superior for accurately locating low-electron-density atoms such as hydrogen.[9][10]
Single-Crystal X-ray Diffraction
This technique was employed to establish the primary crystallographic framework and determine the positions of the non-hydrogen atoms.
-
Objective: To determine the unit cell parameters, space group, and atomic coordinates of Ca, As, and O.
-
Sample Preparation: A suitable natural single crystal of pharmacolite was selected and mounted on a goniometer.[1]
-
Data Collection:
-
Structure Solution and Refinement:
-
The structure was solved and refined based on the intensities of the collected reflections (|F| values).[1]
-
Initial refinement cycles using individual isotropic thermal parameters reduced the R-value (a measure of agreement between the crystallographic model and the experimental data) to 0.075.[1]
-
Corrections for the anomalous scattering effects of Calcium and Arsenic were applied.[1]
-
The final refinement converged to an R-value of 0.04.[1]
-
Neutron Diffraction
Neutron diffraction was essential for precisely locating the five crystallographically independent hydrogen atoms, which is critical for understanding the hydrogen bonding network.
-
Objective: To accurately determine the positional coordinates of the five hydrogen atoms in the pharmacolite structure.
-
Sample Preparation: A natural, prismatic single crystal from Andreasberg, Harz, with dimensions of approximately 1.3 × 1.5 × 5.0 mm, was used for the experiment.[6]
-
Data Collection:
-
Structure Solution and Refinement:
Visualization of the Structural Analysis Workflow
The logical workflow for the complete and accurate determination of the pharmacolite crystal structure is depicted below. This process highlights the synergistic use of two distinct diffraction techniques to resolve all atomic positions within the unit cell.
Caption: Workflow for the complete crystal structure determination of pharmacolite.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Pharmacolite - Wikipedia [en.wikipedia.org]
- 3. mindat.org [mindat.org]
- 4. mindat.org [mindat.org]
- 5. Pharmacolite Mineral Data [webmineral.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. ISIS Will the real structure please step forward [isis.stfc.ac.uk]
- 10. Neutron diffraction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Phases of Calcium Arsenates in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the different phases of calcium arsenates that form in aqueous solutions. Understanding the formation, stability, and characterization of these compounds is critical in various fields, including environmental remediation, geochemistry, and toxicology. This document summarizes key quantitative data, details experimental protocols for their synthesis and analysis, and provides visualizations of the governing relationships and experimental workflows.
Introduction to Calcium Arsenate Phases
In aqueous environments, anhydrous this compound (Ca₃(AsO₄)₂) is not thermodynamically stable; instead, various hydrated this compound compounds precipitate. The formation of specific phases is highly dependent on factors such as the molar ratio of calcium to arsenic (Ca/As), the pH of the solution, and the presence of other ions.[1] These compounds play a crucial role in controlling the mobility of arsenic in industrial waste and contaminated soils, as their low solubility can effectively immobilize this toxic element.[1][2] However, their stability can be influenced by environmental conditions, making a thorough understanding of their chemistry essential.
The most common this compound phases encountered in aqueous systems include various hydrates of trithis compound, hydroxylapatite analogues, and other complex structures.[1][3]
Key this compound Phases in Aqueous Solution
Several hydrated this compound phases have been identified and characterized in laboratory studies. The primary phases of interest are:
-
Trithis compound Hydrates (Ca₃(AsO₄)₂·xH₂O): These compounds exist with varying degrees of hydration. Specific hydrates identified include Ca₃(AsO₄)₂·3H₂O, Ca₃(AsO₄)₂·21/4H₂O, Ca₃(AsO₄)₂·3 2/3H₂O, Ca₃(AsO₄)₂·4H₂O, and Ca₃(AsO₄)₂·4 1/4H₂O.[1][3] The degree of hydration and crystal structure can be influenced by the pH at which they are precipitated.[1]
-
Calcium Hydroxylarsenate (Ca₄(OH)₂(AsO₄)₂·4H₂O): This phase is observed to form at Ca/As ratios between 2.00 and 2.50.[1] It is a well-crystallized hydrate (B1144303) that demonstrates low equilibrium arsenic concentrations, particularly at high pH.[1]
-
Arsenate Apatite (Ca₅(AsO₄)₃OH): This compound, an arsenate analogue of hydroxyapatite, becomes more soluble at lower pH and less soluble at high pH.[1] Its formation can be inhibited by the presence of magnesium.[1]
-
Calcium Hydrogen Arsenate (CaHAsO₄) and its Hydrates: These are two of the most common this compound phases.[4] Naturally occurring minerals include weilite (CaHAsO₄), haidingerite (CaHAsO₄·H₂O), and pharmacolite (CaHAsO₄·2H₂O).[5][6]
-
Other Naturally Occurring Calcium Arsenates: A variety of other this compound minerals exist, often with complex formulas and varying degrees of hydration, such as rauenthalite (Ca₃(AsO₄)₂·10H₂O), phaunouxite (Ca₃(AsO₄)₂·11H₂O), and ferrarisite (Ca₅H₂(AsO₄)₄·9H₂O).[6][7]
Quantitative Data on this compound Phases
The stability and formation of this compound phases are governed by thermodynamic and solution parameters. The following tables summarize key quantitative data from various studies.
Table 1: Formation Conditions for Key this compound Phases
| This compound Phase | Ca/As Molar Ratio | pH Range | Reference |
| Ca₃(AsO₄)₂·4H₂O | 1.50 - 2.00 | 7.00 - 12.00 | [1] |
| Ca₄(OH)₂(AsO₄)₂·4H₂O | 2.00 - 2.50 | High pH | [1] |
| Ca₅(AsO₄)₃OH | 1.67 - 1.90 | 9.50 - 12.65 | [1] |
| Ca₃(AsO₄)₂·xH₂O | 1.5 | 3 - 7 | [3] |
| CaHAsO₄ | --- | 5 | [4] |
Table 2: Thermodynamic Data for Selected this compound Phases at 25°C
| This compound Phase | Solubility Product (Ksp) | Standard Gibbs Free Energy of Formation (ΔGf°) | Reference |
| Ca₃(AsO₄)₂·3H₂O | 10⁻²¹.¹⁴ | -3787.87 kJ/mol | [3] |
| Ca₃(AsO₄)₂·21/4H₂O | 10⁻²¹.¹⁴⁰ | -3611.50 kJ/mol | [3] |
| Ca₅(AsO₄)₃(OH) | 10⁻⁴⁰.¹² | -5096.47 kJ/mol | [3] |
| Ca₄(OH)₂(AsO₄)₂·4H₂O | 10⁻²⁷.¹⁴⁹ | -4928.86 kJ/mol | [3] |
Table 3: Equilibrium Arsenic Concentrations for Selected this compound Phases
| This compound Phase | pH | Equilibrium Arsenic Concentration (mg/L) | Reference |
| Ca₄(OH)₂(AsO₄)₂·4H₂O | ~12.50 | 0.01 | [1] |
| Ca₅(AsO₄)₃OH | ~12.50 | <0.5 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of specific this compound phases.
This protocol is adapted from studies focusing on the precipitation of various this compound hydrates.[1][3]
Objective: To synthesize different this compound phases by controlling the Ca/As molar ratio and pH.
Materials:
-
Calcium hydroxide (B78521) (Ca(OH)₂)
-
Ortho-arsenic acid (H₃AsO₄)
-
Deionized water
-
Potassium hydroxide (KOH) or nitric acid (HNO₃) for pH adjustment
-
High-density polyethylene (B3416737) (HDPE) bottles
-
Zirconia milling media (optional, for mixing)
Procedure:
-
Prepare a series of suspensions by mixing Ca(OH)₂ powder with an aqueous solution of H₃AsO₄ in HDPE bottles.
-
Vary the amounts of Ca(OH)₂ and H₃AsO₄ to achieve desired molar Ca/As ratios (e.g., ranging from 0.80 to 4.0).[1]
-
Adjust the initial pH of the suspensions to target values using KOH or HNO₃ solutions.
-
Maintain a liquid-to-solids weight ratio of approximately 10.[1]
-
If desired, add zirconia milling media to facilitate mixing.
-
Seal the bottles to minimize exposure to atmospheric CO₂ and agitate them periodically.[3]
-
Allow the suspensions to equilibrate for an extended period (e.g., over 90 days at 25°C) to ensure the formation of stable phases.[3]
-
After equilibration, separate the solid precipitate from the solution by filtration.
-
Wash the precipitate with deionized water and then with absolute ethanol.
-
Dry the final product in an oven at a low temperature (e.g., 50°C for 24 hours).[3]
Objective: To identify the crystal structure, morphology, and thermal properties of the synthesized this compound phases.
Methods:
-
X-Ray Diffraction (XRD): To determine the crystalline phases present in the precipitate. Samples are scanned over a relevant 2θ range and the resulting diffraction patterns are compared with reference patterns from databases like the Powder Diffraction File.[1]
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal size of the precipitated particles.[1][3]
-
Thermogravimetric Analysis (TGA): To determine the water content of the hydrated this compound phases by measuring the weight loss as a function of temperature.[1][3]
-
Chemical Analysis: To determine the final concentrations of calcium and arsenic in the equilibrium solution using techniques such as inductively coupled plasma atomic emission spectrometry (ICP-AES). The pH of the final solution should also be measured.[8]
Visualizations
The following diagrams illustrate the logical relationships in the formation of this compound phases and a typical experimental workflow.
Caption: Influence of Ca/As ratio and pH on the formation of different this compound phases.
Caption: General experimental workflow for the synthesis and characterization of this compound phases.
Conclusion
The chemistry of calcium arsenates in aqueous solutions is complex, with multiple hydrated phases forming under different conditions. The Ca/As molar ratio and pH are the primary determinants of the resulting solid phase. A thorough understanding of the formation, stability, and solubility of these compounds, as outlined in this guide, is essential for applications ranging from environmental remediation to materials science. The provided experimental protocols and visualizations serve as a practical resource for researchers in this field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Arsenic immobilization by this compound formation (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05278J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikiwand [wikiwand.com]
- 8. tandfonline.com [tandfonline.com]
Regulatory Trajectory of Calcium Arsenate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Environmental Protection Agency's (EPA) regulatory history concerning the use of calcium arsenate. This inorganic arsenical pesticide, once widely employed as an insecticide and herbicide, underwent significant scrutiny due to its toxicological profile, ultimately leading to the cancellation of its registrations. This document details the key regulatory milestones, quantitative data on its use and toxicity, and the scientific rationale behind the EPA's decisions.
Introduction to this compound
This compound, with the chemical formula Ca₃(AsO₄)₂, is an inorganic compound that was historically used as a broad-spectrum pesticide. Its primary applications included the control of the boll weevil on cotton crops and as a herbicide for turf management, particularly on golf courses to control annual grasses like Poa annua and crabgrass.[1][2] Its high toxicity and the classification of inorganic arsenic as a human carcinogen led to its eventual removal from the market.[1][2]
Regulatory History and Key EPA Actions
Early Use and Growing Concerns:
This compound was used extensively in the early to mid-20th century. By 1942, an estimated 38 million kilograms were produced, primarily for cotton crop protection.[3] The development of synthetic organic pesticides like DDT following World War II led to a decline in its use.[3]
EPA's Special Review (Mid-1980s):
In December 1986, the EPA initiated a Special Review for this compound due to concerns about its oncogenic (cancer-causing) potential.[1][2] Inorganic arsenical compounds, including this compound, were classified as Class A oncogens , based on sufficient human epidemiological evidence.[1][2] The Special Review weighed the risks and benefits of its continued use.
The EPA's review highlighted several key toxicological concerns:
-
Oncogenicity: Positive oncogenic effects based on human epidemiological studies.
-
Mutagenicity: Evidence suggesting that inorganic arsenical compounds are mutagenic.
-
Teratogenicity and Fetotoxicity: Potential for developmental and fetal toxicity.
-
Acute Toxicity: Known to be acutely toxic, with oral exposure leading to severe gastrointestinal damage and potentially death.[1]
During the Special Review, the EPA considered mitigation measures such as the use of dust masks and respirators by applicators. However, the agency determined that these measures would not sufficiently reduce the risks to an acceptable level, especially in light of the limited benefits of its continued registration for most uses.[2]
Proposed Cancellation and Deferred Decision for Turf Use (1986):
As a result of the Special Review, the EPA proposed to cancel all existing registrations of this compound, with one notable exception: the flowable formulation for use on turf.[2] The decision on the turf use was deferred pending further evaluation by the EPA's Risk Assessment Forum on the carcinogenic potency of inorganic arsenic from dermal and dietary exposure.[2] For all other non-wood uses, the EPA concluded that the toxicological risks outweighed the limited benefits.[2]
Voluntary Cancellation of Turf Use (1989):
On March 15, 1989, the EPA canceled the registration of this compound for use on turf at the request of the registrant.[1] This voluntary cancellation marked a significant step towards the complete phasing out of this compound. The timeline for this phase-out was as follows:
-
Sale by Registrant: Permitted to sell existing stocks until February 28, 1990.
-
Sale and Use by Others: Dealers and end-users could sell and use existing stocks until December 31, 1991.[1]
A Federal Register notice on December 8, 1993, officially concluded the Special Review for the remaining non-wood preservative uses of several inorganic arsenicals, including this compound.[1] By this time, all registrations for this compound had been voluntarily canceled.
Quantitative Data
The following tables summarize the available quantitative data regarding the use, properties, and toxicity of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Name | Calcium Orthoarsenate |
| CAS Number | 7778-44-1 |
| Molecular Formula | Ca₃(AsO₄)₂ |
| Molecular Weight | 398.08 g/mol |
| Appearance | Colorless amorphous powder |
| Odor | Odorless |
| Arsenic Content | 38% |
| Melting Point | 1455°C |
| Density | 3.62 g/cm³ |
| Solubility in Water | Slightly soluble |
Source: EPA Pesticide Fact Sheet, 1986[1][2]
Table 2: Historical Application Rates
| Use Site | Application Rate | Method of Application |
| Turf (Herbicide) | 4.5 lbs active ingredient per acre | Ground boom (flowable liquid suspension) |
| Cotton (Insecticide) | 6 to 7 pounds per acre per application | Dusting |
Source: EPA Pesticide Fact Sheet, 1986; Auburn University, 2018
Table 3: Toxicological Data
| Endpoint | Value | Species |
| Oral LD₅₀ | 20 mg/kg | Rat |
| Oncogenicity Classification | Class A (Human Carcinogen) | Human |
| Ecological Toxicity | Moderately toxic to birds, slightly toxic to fish, and moderately toxic to aquatic invertebrates. | Various |
Source: EPA Pesticide Fact Sheet, 1986; Wikipedia[1][2][3]
Experimental Protocols
The EPA's 1988 Special Report on Ingested Inorganic Arsenic provides insight into the types of studies considered. The risk assessment for skin cancer was primarily based on a large prevalence study conducted in southwestern Taiwan where the population was exposed to high concentrations of arsenic in drinking water. This and other confirmatory studies formed the basis for classifying inorganic arsenic as a Group A human carcinogen. The methodologies of these epidemiological studies would have involved:
-
Cohort or Case-Control Design: Identifying populations with known exposure to inorganic arsenic and comparing their health outcomes to unexposed or less-exposed populations.
-
Exposure Assessment: Quantifying the level and duration of arsenic exposure, often through analysis of drinking water sources.
-
Health Outcome Assessment: Diagnosing and documenting the incidence of various health effects, particularly skin, bladder, and lung cancers.
-
Statistical Analysis: Using statistical models to determine the association between arsenic exposure and the observed health outcomes, while controlling for other potential confounding factors.
For animal toxicology studies, standard protocols of the time, likely predecessors to current OECD guidelines, would have been followed. These would have involved administering varying doses of this compound to laboratory animals (e.g., rats, mice) via different routes of exposure (oral, dermal, inhalation) and observing for signs of toxicity, carcinogenicity, and other adverse effects over different time periods (acute, subchronic, and chronic).
EPA's Regulatory Process for this compound
The following diagram illustrates the key stages in the EPA's regulatory review and eventual cancellation of this compound registrations.
Conclusion
The regulatory history of this compound by the EPA serves as a clear example of the agency's evolving approach to pesticide regulation based on scientific advancements. The identification of inorganic arsenic as a human carcinogen was the primary driver for the initiation of a Special Review and the subsequent actions that led to the complete cancellation of all its registered uses. While detailed historical experimental protocols are not easily accessible, the EPA's decisions were rooted in a comprehensive evaluation of the available toxicological and epidemiological data, prioritizing public health and environmental protection.
References
Unraveling the Molecular Landscape of Commercial Calcium Arsenate Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the molecular composition of commercial calcium arsenate formulations, providing a comprehensive overview for researchers, scientists, and professionals in drug development. Historically utilized as a pesticide, understanding the precise chemical makeup of these formulations is critical for environmental assessment, toxicological studies, and the development of potential remediation strategies. This document summarizes quantitative data, outlines detailed experimental protocols for analysis, and presents visual workflows to elucidate the complex nature of these compounds.
Molecular Composition of Commercial this compound
Commercial this compound is not a single, pure compound but rather a technical-grade mixture. The primary active ingredient is trithis compound , with the chemical formula Ca₃(AsO₄)₂. However, manufacturing processes and storage conditions contribute to a heterogeneous composition, including various impurities and byproducts.
A typical formulation consists of 80-85% trithis compound.[1] Other significant components can include a basic arsenate, likely with a composition of 4CaO·As₂O₅, as well as unreacted starting materials like calcium hydroxide (B78521) (slaked lime) and calcium carbonate (limestone).[1][2] Some analyses have reported commercial this compound to contain 61% this compound and 9% calcium arsenite, with the remainder being excess lime and calcium carbonate. One specific commercial product, Turf-Cal, reportedly contains 26% trithis compound. The presence of these impurities can significantly impact the solubility, toxicity, and environmental fate of the formulation.
The manufacturing process, which historically involved the reaction of arsenic acid with calcium hydroxide or the mixing of calcium oxide and arsenic oxide, is a key determinant of the final product's composition.[1] Incomplete reactions can lead to residual starting materials, while side reactions can produce various this compound species and other inorganic salts.
Below is a summary of the typical molecular components found in commercial this compound formulations:
| Component | Chemical Formula | Typical Percentage Range | Notes |
| Trithis compound | Ca₃(AsO₄)₂ | 61% - 85% | The primary active ingredient. |
| Calcium Arsenite | Ca₃(AsO₃)₂ | ~9% | A common impurity resulting from the use of arsenic trioxide in the manufacturing process. |
| Basic this compound | e.g., 4CaO·As₂O₅ | Variable | Formed from reactions with excess calcium oxide or hydroxide. |
| Calcium Hydroxide | Ca(OH)₂ | Variable | Unreacted starting material, also known as slaked lime. |
| Calcium Carbonate | CaCO₃ | Variable | An impurity from the lime source or from the reaction of calcium hydroxide with atmospheric CO₂. |
| Hydrated Calcium Arsenates | e.g., Ca₃(AsO₄)₂·xH₂O | Variable | Various hydrated forms can exist depending on moisture content. |
Experimental Protocols for Characterization
A multi-technique approach is essential for the comprehensive characterization of commercial this compound formulations. The following sections detail the methodologies for key analytical techniques.
Sample Preparation for Analysis
Proper sample preparation is crucial for obtaining accurate and reproducible results. Due to the heterogeneous nature of the powder, the following steps should be taken:
-
Homogenization: A representative bulk sample should be thoroughly mixed and ground to a fine, uniform powder (typically < 75 µm) using an agate mortar and pestle to minimize contamination.
-
Drying: The homogenized sample should be dried in a desiccator over a suitable drying agent to remove adsorbed moisture, which can interfere with certain analyses.
-
Digestion for Elemental Analysis: For techniques requiring a liquid sample, such as atomic absorption spectroscopy or inductively coupled plasma-optical emission spectrometry (ICP-OES), a complete digestion of the solid is necessary. A common method involves microwave-assisted acid digestion with a mixture of nitric acid and hydrochloric acid.
Diagram: General Sample Preparation Workflow
Caption: General workflow for the preparation of commercial this compound samples for analysis.
Titrimetric Determination of Total Arsenic and Calcium
Titration methods provide a cost-effective and accurate means of quantifying the total arsenic and calcium content.
2.2.1. Determination of Total Arsenic
This method involves the reduction of arsenate (As⁵⁺) to arsenite (As³⁺) followed by titration with a standard oxidizing agent.
-
Principle: The sample is dissolved in acid, and the arsenate is reduced to arsenite using a suitable reducing agent (e.g., hydrazine (B178648) sulfate). The arsenite is then titrated with a standardized solution of potassium bromate (B103136) in the presence of a redox indicator.
-
Procedure:
-
Accurately weigh approximately 0.5 g of the prepared sample into a conical flask.
-
Add 25 mL of concentrated hydrochloric acid and heat gently to dissolve the sample.
-
Add 1 g of hydrazine sulfate (B86663) and boil the solution gently to reduce the arsenate to arsenite.
-
Cool the solution and add a few drops of methyl orange indicator.
-
Titrate with a standardized 0.1 N potassium bromate solution until the red color of the indicator disappears.
-
The total arsenic content is calculated from the volume of potassium bromate solution consumed.
-
2.2.2. Determination of Total Calcium
Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a standard method for determining calcium concentration.
-
Principle: The sample is dissolved, and the pH is adjusted to a level where calcium forms a stable complex with EDTA. A metallochromic indicator is used to detect the endpoint of the titration.
-
Procedure:
-
Accurately weigh approximately 0.5 g of the prepared sample into a beaker.
-
Dissolve the sample in a minimum amount of dilute hydrochloric acid.
-
Dilute the solution with deionized water and adjust the pH to approximately 12 with a sodium hydroxide solution.
-
Add a suitable indicator, such as hydroxynaphthol blue.
-
Titrate with a standardized 0.05 M EDTA solution until the color changes from wine-red to a clear blue.
-
The total calcium content is calculated from the volume of EDTA solution used.
-
Diagram: Titrimetric Analysis Workflow
Caption: Workflow for the titrimetric determination of total arsenic and calcium.
X-ray Diffraction (XRD) for Phase Identification
XRD is a powerful non-destructive technique for identifying the crystalline phases present in the formulation.
-
Principle: X-rays are diffracted by the crystalline lattice of each component, producing a unique diffraction pattern that serves as a "fingerprint" for that substance.
-
Sample Preparation: A thin, uniform layer of the finely ground powder is mounted on a sample holder. Care must be taken to minimize preferred orientation of the crystallites, which can be achieved by back-loading the sample holder or using a low-background sample holder.
-
Instrumental Parameters (Typical):
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 10° to 70°
-
Step Size: 0.02°
-
Scan Speed: 1°/min
-
-
Data Analysis: The resulting diffraction pattern is compared with standard reference patterns from databases such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present. Quantitative analysis can be performed using methods like Rietveld refinement.
Spectroscopic Analysis
Vibrational spectroscopy techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the molecular structure and bonding of the components.
2.4.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: Infrared radiation is absorbed by the sample at specific frequencies corresponding to the vibrational modes of its molecular bonds.
-
Sample Preparation: The finely ground sample is typically mixed with potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the powder.
-
Data Acquisition: The FTIR spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Interpretation: The positions and intensities of the absorption bands are characteristic of specific functional groups and chemical bonds, allowing for the identification of the different arsenate, arsenite, carbonate, and hydroxide species.
2.4.2. Raman Spectroscopy
-
Principle: This technique involves inelastic scattering of monochromatic light, usually from a laser source. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules.
-
Sample Preparation: A small amount of the powdered sample is placed on a microscope slide for analysis.
-
Data Acquisition: A Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) is used.
-
Interpretation: Raman spectroscopy is particularly useful for distinguishing between different arsenate and arsenite species due to their distinct vibrational signatures. It can also provide information on the crystalline structure and presence of different polymorphs.
Conclusion
The molecular composition of commercial this compound formulations is complex and variable, consisting of the primary active ingredient, trithis compound, along with a range of impurities and byproducts such as calcium arsenite, basic calcium arsenates, calcium hydroxide, and calcium carbonate. A comprehensive understanding of this composition requires a multi-faceted analytical approach. The detailed experimental protocols provided in this guide, encompassing sample preparation, titrimetric analysis, X-ray diffraction, and spectroscopic techniques, offer a robust framework for the thorough characterization of these materials. Such detailed analysis is indispensable for assessing the environmental and health impacts of these legacy pesticides and for developing effective remediation strategies.
References
Methodological & Application
Application Notes and Protocols for the Precipitation of Arsenic with Calcium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the precipitation of arsenic from aqueous solutions using calcium hydroxide (B78521), commonly known as slaked lime or hydrated lime. This method is a widely applied technology in water treatment and industrial effluent management for the removal of arsenic.
Introduction
Arsenic contamination in water sources poses a significant environmental and health risk. Chemical precipitation is a robust and cost-effective method for arsenic removal. The use of calcium hydroxide is effective in precipitating arsenic, primarily in its pentavalent state (As(V)), as insoluble calcium arsenate compounds. The efficiency of this process is highly dependent on several key parameters, including pH, the dosage of calcium hydroxide, initial arsenic concentration, and the presence of other ions.
The underlying principle of this method involves the reaction of calcium ions (Ca²⁺) with arsenate ions (AsO₄³⁻) in an alkaline environment to form this compound precipitates, most notably Ca₃(AsO₄)₂.[1][2][3] The high pH environment, created by the addition of calcium hydroxide, facilitates this reaction. Optimal arsenic removal is typically achieved at a pH between 10.6 and 11.4.[4]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the removal of arsenic using calcium hydroxide. This data highlights the typical efficiencies and conditions for the precipitation process.
| Parameter | Value/Range | Initial Arsenic Concentration | Final Arsenic Concentration | Removal Efficiency (%) | Reference |
| pH | 10.6 - 11.4 | Not specified | Not specified | 40 - 70% | [4] |
| pH | > 12 | Not specified | < 1 mg/L | > 99% (short term) | [3] |
| Calcium Hydroxide Dosage | 0.5 - 2 wt.% (in soil) | 78-104 ppb | < 110 ppb | 57% (volatilization reduction) | [1] |
| Calcium Hydroxide Dosage | > 250 mg/L | Not specified | Increased arsenic concentration noted | Not applicable | [5] |
| Lime Softening | pH 10.5 - 11 | Not specified | Not specified | up to 90% | [6] |
Experimental Protocols
This section outlines a detailed methodology for the precipitation of arsenic from an aqueous solution using calcium hydroxide in a laboratory setting.
Materials and Reagents
-
Arsenic-contaminated water sample or a standard solution of sodium arsenate (Na₃AsO₄)
-
Calcium hydroxide (Ca(OH)₂) powder, analytical grade
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
pH meter
-
Jar testing apparatus
-
Beakers (1 L)
-
Magnetic stirrers and stir bars
-
Filtration apparatus (e.g., vacuum filtration with 0.45 µm filters)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for arsenic analysis
Pre-treatment: Oxidation of Arsenite (As(III)) to Arsenate (As(V))
For optimal removal, it is crucial to ensure that arsenic is in its pentavalent state (arsenate), as it precipitates more effectively with calcium hydroxide than its trivalent form (arsenite).[3]
-
Speciation Analysis: Determine the initial concentrations of As(III) and As(V) in the sample.
-
Oxidation: If a significant amount of As(III) is present, pre-oxidize the sample. Common oxidizing agents include chlorine (as sodium hypochlorite) or potassium permanganate. The oxidant should be added and mixed for a sufficient contact time (e.g., 30 minutes) to ensure complete conversion of As(III) to As(V).
Precipitation Procedure
-
Sample Preparation: Place a known volume (e.g., 500 mL) of the arsenic-containing water into a 1 L beaker.
-
Initial pH Measurement: Measure and record the initial pH of the water sample.
-
Calcium Hydroxide Dosing: Prepare a slurry of calcium hydroxide in deionized water. Add the required dose of the calcium hydroxide slurry to the arsenic-containing water while stirring. The dosage will depend on the initial arsenic concentration and the desired final concentration, and may require optimization through preliminary jar tests.
-
Rapid Mixing: Immediately after adding the calcium hydroxide, subject the solution to rapid mixing (e.g., 100-150 rpm) for 1-3 minutes to ensure uniform dispersion of the reagent.
-
pH Adjustment and Slow Mixing: Adjust the pH of the solution to the optimal range of 10.6-11.4 using either HCl or NaOH as needed.[4] Following pH adjustment, reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for a flocculation period of 20-30 minutes. This allows the fine precipitate particles to agglomerate into larger flocs.
-
Sedimentation: Turn off the stirrer and allow the precipitate to settle for a period of 30-60 minutes.
-
Sample Collection and Filtration: Carefully collect a supernatant sample from the top of the beaker, avoiding disturbance of the settled sludge. Filter the collected sample through a 0.45 µm filter to remove any remaining suspended solids.
-
Final Analysis: Analyze the filtered sample for the final arsenic concentration using ICP-MS or AAS.
Diagrams
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for arsenic precipitation with calcium hydroxide.
Caption: Experimental workflow for arsenic precipitation.
Chemical Reaction Pathway
This diagram outlines the chemical reaction pathway for the precipitation of arsenic (V) with calcium hydroxide.
Caption: Chemical reaction pathway for arsenic precipitation.
References
- 1. mdpi.com [mdpi.com]
- 2. updatepublishing.com [updatepublishing.com]
- 3. Arsenic Removal from Water - 911Metallurgist [911metallurgist.com]
- 4. Arsenic Removal Technologies | SSWM - Find tools for sustainable sanitation and water management! [sswm.info]
- 5. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
- 6. epa.gov [epa.gov]
Application Notes and Protocols for Arsenic Immobilization in Wastewater Using Calcium Arsenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenic contamination in wastewater is a significant environmental and health concern. One common method for the remediation of arsenic-contaminated water is through chemical precipitation to form insoluble and stable arsenic compounds. The use of lime (calcium oxide) or other calcium salts to precipitate arsenic as calcium arsenate is a widely practiced technique due to its cost-effectiveness.[1] This document provides detailed application notes and experimental protocols for the immobilization of arsenic from wastewater through the formation of this compound. It also explores an advanced method of coating this compound with iron arsenate to enhance its stability.[2][3]
The primary mechanism of arsenic removal using calcium involves the precipitation of various this compound species, the specific form of which is highly dependent on factors such as pH and the calcium-to-arsenic (Ca/As) molar ratio.[4] While effective in reducing dissolved arsenic concentrations, the stability of this compound precipitates can be a concern, as they are susceptible to re-dissolution under certain environmental conditions.[3] Research has shown that coating this compound with a layer of iron arsenate significantly improves its stability and resistance to leaching.[2][3]
Chemical Principles of Arsenic Immobilization
The reaction of calcium ions (Ca²⁺) with arsenate ions (AsO₄³⁻) in aqueous solutions leads to the formation of various this compound precipitates. The specific stoichiometry of the precipitate is influenced by the pH of the solution. At elevated pH levels, the formation of less soluble calcium arsenates is favored, leading to lower equilibrium arsenic concentrations.[4]
Commonly formed this compound species include:
-
Trithis compound: Ca₃(AsO₄)₂
-
Calcium hydroxylapatite analog: Ca₄(OH)₂(AsO₄)₂·4H₂O
-
Arsenate apatite: Ca₅(AsO₄)₃OH[4]
The general precipitation reaction can be represented as: 3Ca²⁺(aq) + 2AsO₄³⁻(aq) → Ca₃(AsO₄)₂(s)
However, the formation of more complex and stable apatite-like structures is often observed under optimized conditions.[4]
A significant challenge with this compound is its potential instability and the risk of arsenic leaching back into the environment, particularly under acidic conditions or in the presence of carbon dioxide.[1][3] To address this, a method involving the coating of this compound with a more stable iron arsenate (FeAsO₄) shell has been developed. This coating encapsulates the this compound, significantly reducing arsenic mobility.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on arsenic immobilization using this compound and iron-coated this compound.
Table 1: Arsenic Immobilization Performance of Different this compound Species
| This compound Species | Optimal pH for Formation | Minimum Equilibrium Arsenic Concentration (mg/L) | Reference |
| Ca₄(OH)₂(AsO₄)₂·4H₂O | > 12.0 | 0.01 | [4] |
| Ca₅(AsO₄)₃OH (Arsenate Apatite) | ~ 12.5 | 0.5 | [4] |
| Ca₃(AsO₄)₂·3²/₃H₂O | > 11.0 | Significantly lower than Ca₃(AsO₄)₂·4¹/₄H₂O | [4] |
Table 2: Leaching of Arsenic from this compound and Iron-Coated this compound
| Material | Leached Arsenic Concentration (mg/L) via TCLP | Reference |
| CaHAsO₄ | 744 | [2][3] |
| Ca₃(AsO₄)₂ | 302.2 | [2][3] |
| CaHAsO₄@FeAsO₄ | Not Detected | [2][3] |
| Ca₃(AsO₄)₂@FeAsO₄ | Not Detected | [2][3] |
Table 3: Optimal Conditions for Iron Arsenate Coating of this compound
| Parameter | Optimal Value | Reference |
| Fe/As Molar Ratio | 4:1 | [2][3] |
| pH | 4 | [2][3] |
| Temperature | 50 °C | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound for Arsenic Immobilization
This protocol describes the general procedure for precipitating arsenic from an aqueous solution using a calcium source.
Materials:
-
Arsenic-containing wastewater or a standard solution of sodium arsenate (Na₂HAsO₄)
-
Calcium hydroxide (B78521) (Ca(OH)₂) or Calcium Chloride (CaCl₂)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Filtration apparatus (e.g., vacuum filtration with filter paper)
-
Drying oven
Procedure:
-
Preparation of Arsenic Solution: Prepare a known concentration of arsenic solution in a beaker. For synthetic wastewater, dissolve a calculated amount of sodium arsenate in deionized water.
-
pH Adjustment (Optional but Recommended): Adjust the initial pH of the arsenic solution to a desired alkaline range (e.g., pH 11-12.5) using NaOH.[4]
-
Addition of Calcium Source: While stirring, slowly add a slurry of calcium hydroxide or a solution of calcium chloride to the arsenic solution. The amount to be added should be calculated to achieve a specific Ca/As molar ratio (e.g., 1.5 to 2.5).[4]
-
Precipitation Reaction: Continue stirring the mixture for a predetermined reaction time (e.g., 2-4 hours) to allow for complete precipitation of this compound. Monitor and maintain the pH during the reaction, adjusting as necessary with NaOH.
-
Solid-Liquid Separation: Separate the this compound precipitate from the solution by filtration.
-
Washing and Drying: Wash the precipitate with deionized water to remove any soluble impurities and then dry it in an oven at a specified temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Analysis: Analyze the filtrate for residual arsenic concentration to determine the removal efficiency. The solid precipitate can be characterized using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).
Protocol 2: Synthesis of Iron-Coated this compound (Ca-As@FeAsO₄)
This protocol details the method for coating pre-synthesized this compound with a protective layer of iron arsenate for enhanced stability.[2][3]
Materials:
-
Pre-synthesized this compound (from Protocol 1)
-
Ferric chloride (FeCl₃) solution
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Reaction vessel with temperature control (e.g., water bath)
-
Magnetic stirrer and stir bar
-
pH meter
-
Filtration apparatus
-
Drying oven
Procedure:
-
Suspension of this compound: Suspend a known amount of the synthesized this compound powder in deionized water in a reaction vessel.
-
Addition of Ferric Chloride: While stirring, add a solution of ferric chloride to the this compound suspension. The amount of FeCl₃ should be calculated to achieve an Fe/As molar ratio of 4:1.[2][3]
-
pH and Temperature Adjustment: Adjust the pH of the suspension to 4 using HCl or NaOH and raise the temperature of the mixture to 50 °C.[2][3]
-
Coating Reaction: Maintain the reaction at the specified pH and temperature with continuous stirring for a set duration (e.g., 2 hours) to allow for the formation of the iron arsenate coating.
-
Solid-Liquid Separation, Washing, and Drying: After the reaction, filter the coated precipitate, wash it with deionized water, and dry it in an oven.
-
Stability Testing (TCLP): The stability of the final product can be evaluated using the Toxicity Characteristic Leaching Procedure (TCLP) to determine the concentration of leached arsenic.[2][3]
Visualizations
Caption: Experimental workflow for arsenic immobilization.
Caption: Chemical pathway for arsenic immobilization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of Calcium Arsenate in Soil
Introduction
Calcium arsenate (Ca₃(AsO₄)₂) is an inorganic arsenical pesticide that was extensively used in agriculture during the 20th century. Due to its persistence, arsenic from these applications can remain in the soil for decades, posing a significant risk to the environment and human health. Accurate quantification of arsenic in soil, and specifically the identification of its chemical form (speciation), is crucial for assessing site contamination, understanding its bioavailability, and designing effective remediation strategies.
These application notes provide detailed protocols for the quantification of total arsenic and the speciation of arsenate (AsV), the primary anionic component of this compound, in soil samples. The methods described range from rapid field screening to highly sensitive laboratory-based speciation analysis.
Part 1: Total Arsenic Analysis
The initial step in assessing contamination is typically the determination of the total arsenic concentration. This provides a baseline for the overall level of contamination. Two primary methods are detailed here: a rapid screening technique (XRF) and a highly sensitive laboratory technique (ICP-MS).
Protocol 1.1: Soil Sample Preparation for Total Arsenic Analysis (Acid Digestion)
This protocol is based on U.S. EPA Method 3050B and is designed to solubilize arsenic from the soil matrix for analysis by ICP-MS.[1][2]
Principle: Hot acid digestion with nitric acid and hydrogen peroxide is used to break down the soil matrix and release the bound arsenic into an aqueous solution.[3]
Reagents and Materials:
-
Concentrated Nitric Acid (HNO₃), trace metal grade
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Concentrated Hydrochloric Acid (HCl), trace metal grade
-
Digestion vessels (Teflon or glass)
-
Hot block or water bath capable of maintaining 95°C ± 5°C[3]
-
Whatman No. 41 filter paper (or equivalent)
-
Volumetric flasks (Class A)
Procedure:
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2-mm (USS #10) sieve to remove large debris.[4] Mix the sieved sample thoroughly to ensure homogeneity.
-
Weighing: Weigh 1-2 g of the homogenized soil sample into a clean digestion vessel.[4]
-
Initial Digestion: In a fume hood, add 10 mL of 1:1 HNO₃ to the sample. Swirl to mix and cover the vessel with a watch glass. Heat the sample to 95°C and reflux for 10-15 minutes without boiling.[5]
-
Continued Digestion: Allow the sample to cool, then add another 5 mL of concentrated HNO₃. Replace the watch glass and reflux for an additional 30 minutes. Repeat this step until no brown fumes are generated, indicating the complete reaction of HNO₃ with the sample.[5]
-
Peroxide Oxidation: After the sample has cooled, add 2 mL of DI water and 3 mL of 30% H₂O₂. Be cautious as this reaction can be vigorous. Heat the sample until effervescence subsides.
-
Final Digestion: Continue adding 1 mL aliquots of 30% H₂O₂ until the sample remains unchanged in appearance. Do not add more than 10 mL total of H₂O₂. Heat at 95°C for an additional 2 hours.
-
Final Preparation: For ICP-MS analysis, add 10 mL of concentrated HCl and heat for another 15 minutes.[4] After cooling, filter the digestate through Whatman No. 41 filter paper into a 100 mL volumetric flask.[4] Dilute to volume with DI water. The sample is now ready for analysis.
Protocol 1.2: Analysis of Total Arsenic by ICP-MS
This protocol is based on U.S. EPA Method 6020A/B for the determination of trace elements in solution.[6]
Principle: The prepared sample digest is introduced into an inductively coupled plasma, which atomizes and ionizes the arsenic. A mass spectrometer then separates the arsenic ions based on their mass-to-charge ratio (m/z 75 for arsenic), and a detector quantifies them.[7]
Instrumentation:
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) system.
-
Autosampler.
Procedure:
-
Instrument Calibration: Calibrate the ICP-MS using a series of arsenic standard solutions of known concentrations, typically ranging from sub-µg/L to 100 µg/L.
-
Interference Correction: Arsenic analysis at m/z 75 is subject to a significant polyatomic interference from argon chloride (⁴⁰Ar³⁵Cl⁺).[7] The instrument's software or a collision/reaction cell must be used to correct for this. A common mathematical correction uses the signal at m/z 77 (from ⁴⁰Ar³⁷Cl⁺) to calculate and subtract the interference at m/z 75.[6]
-
Internal Standard: Use an internal standard, such as Indium (¹¹⁵In) or Rhodium (¹⁰³Rh), to compensate for instrument drift and matrix effects.[8]
-
Sample Analysis: Analyze the prepared sample digests along with calibration blanks, laboratory control samples, and matrix spikes to ensure data quality.
-
Quantification: Determine the arsenic concentration in the unknown samples by comparing their signal intensity to the calibration curve, accounting for all dilution factors from the digestion step.
Protocol 1.3: Field Screening by Portable X-Ray Fluorescence (XRF)
This protocol is based on U.S. EPA Method 6200 for rapid, on-site screening of metals in soil.[9]
Principle: The XRF analyzer emits X-rays that strike the soil sample, causing elements within it to fluoresce and emit secondary X-rays at characteristic energies. The instrument's detector measures these emitted X-rays to identify and quantify the elements present.[10]
Instrumentation:
-
Handheld or portable XRF analyzer.
Procedure:
-
Sample Preparation (Recommended): For the most accurate results, soil samples should be dried and sieved.[11] Place approximately 5-10 g of prepared soil into a sample cup with a thin Mylar film window. While in-situ analysis of unprepared soil is possible for rapid screening, it is less accurate.[11]
-
Instrument Check: Perform daily instrument checks using the manufacturer-supplied calibration check samples to ensure the analyzer is functioning correctly.
-
Sample Analysis: Place the analyzer window directly onto the sample cup or ground surface for in-situ measurements. Initiate the measurement. A typical test time is 60-120 seconds.
-
Data Interpretation: The analyzer will provide a direct reading of the total arsenic concentration in parts per million (ppm) or mg/kg.
-
Considerations: Be aware that high concentrations of lead (Pb) can interfere with arsenic detection because the lead Lα X-ray peak (10.5 keV) overlaps with the arsenic Kα peak (10.5 keV).[9][12] The instrument's software is designed to deconvolve these peaks, but performance should be verified.
Data Presentation: Total Arsenic Methods
Table 1: Comparison of Performance Characteristics for Total Arsenic Analysis Techniques.
| Parameter | Portable XRF | ICP-MS |
|---|---|---|
| Principle | X-Ray Fluorescence | Inductively Coupled Plasma-Mass Spectrometry |
| Sample State | Solid (minimal prep) | Liquid (acid digestion required) |
| Typical Detection Limit | 7 - 15 ppm[12] | Sub-µg/L (ppb)[6] |
| Primary Use | Field screening, site characterization | Definitive laboratory quantification |
| Key Considerations | Fast, on-site results.[9] Potential for Pb interference.[12] Accuracy depends on soil prep.[11] | Highly sensitive and accurate. Requires extensive sample prep and laboratory setting. Corrects for interferences.[7] |
Part 2: Arsenic Speciation Analysis
While total arsenic analysis is useful, it does not distinguish between different arsenic compounds, which vary greatly in toxicity. Speciation analysis is required to specifically quantify arsenate (AsV), the form present in this compound.
Protocol 2.1: Arsenic Speciation by HPLC-ICP-MS
This protocol combines the separation power of High-Performance Liquid Chromatography (HPLC) with the sensitive, element-specific detection of ICP-MS. It is the benchmark method for arsenic speciation.[13]
Principle: First, arsenic species are gently extracted from the soil into a liquid phase. The extract is then injected into an HPLC system, where an anion-exchange column separates the negatively charged arsenic species (like arsenate, AsV) from other forms. The separated species flow directly into an ICP-MS, which quantifies the arsenic in each chromatographic peak.[14][15]
Reagents and Materials:
-
Extraction Solution: 100 mM Orthophosphoric acid (H₃PO₄) with 0.5% (w/v) L-cysteine.
-
HPLC Mobile Phase: Ammonium carbonate or phosphate (B84403) buffers are commonly used.[14] For example, a gradient elution using two mobile phases: (A) 1.25 mmol/L Na₂HPO₄ and 11.0 mmol/L KH₂PO₄ and (B) 2.5 mmol/L Na₂HPO₄ and 22.0 mmol/L KH₂PO₄.[15]
-
Arsenic Speciation Standards: Certified standards for arsenite (AsIII), arsenate (AsV), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA).[14]
-
Mechanical shaker or sonicator.
-
Centrifuge and 0.22 µm syringe filters.
Procedure:
-
Extraction:
-
HPLC Separation:
-
Equip the HPLC with an anion-exchange column (e.g., Hamilton PRP-X100).[15]
-
Set up a gradient elution program to separate the arsenic species. A typical elution order is AsIII, DMA, MMA, and finally the most retained species, AsV.[16]
-
The outlet of the HPLC column is connected directly to the nebulizer of the ICP-MS.[14]
-
-
ICP-MS Detection:
-
Set the ICP-MS to monitor m/z 75 for arsenic.
-
Calibrate the system by injecting the mixed arsenic species standards to determine the retention time and response factor for each species.
-
-
Quantification:
-
Inject the filtered soil extract.
-
Identify the arsenate (AsV) peak in the resulting chromatogram based on its retention time.
-
Integrate the peak area for the AsV peak and quantify its concentration using the calibration curve. The result represents the concentration of the arsenate species in the soil.
-
Data Presentation: Arsenic Speciation
Table 2: Performance Characteristics for HPLC-ICP-MS Arsenic Speciation in Soil.
| Parameter | Value | Reference |
|---|---|---|
| Technique | High-Performance Liquid Chromatography - Inductively Coupled Plasma-Mass Spectrometry | [16] |
| Quantification Limit (AsV) | 0.167 µg/g (or ppm) | [16] |
| Quantification Limit (AsIII) | 0.047 µg/g (or ppm) | [16] |
| Quantification Limit (DMA) | 0.082 µg/g (or ppm) | [16] |
| Spike Recovery | 72% - 110% | [14] |
| Key Advantage | Accurately distinguishes and quantifies different arsenic chemical forms, essential for toxicity and risk assessment. |[17] |
Visualizations
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. sterlitech.com [sterlitech.com]
- 4. epa.gov [epa.gov]
- 5. newtowncreek.info [newtowncreek.info]
- 6. nrc.gov [nrc.gov]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. Evaluation of internal standards for inductively coupled plasma-mass spectrometric analysis of arsenic in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. XRF Technology for Analysis of Arsenic and Lead in Soil [ims.evidentscientific.com]
- 10. soil.copernicus.org [soil.copernicus.org]
- 11. floridadep.gov [floridadep.gov]
- 12. equipcoservices.com [equipcoservices.com]
- 13. researchgate.net [researchgate.net]
- 14. analytik-jena.com [analytik-jena.com]
- 15. Arsenic Species Analysis at Trace Level by High Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Stabilized Calcium Arsenate Coated with Iron Arsenate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a more stable form of calcium arsenate by encapsulating it with a protective layer of iron arsenate. This process significantly enhances the stability of this compound, a material of interest in various fields, including environmental remediation and potentially as a component in certain industrial applications. The instability of this compound, particularly its tendency to release arsenic under certain environmental conditions, is a significant drawback.[1][2] The iron arsenate coating provides a robust barrier, mitigating the risk of arsenic leaching.[1][2]
Introduction
This compound is a compound that has been utilized in applications such as wastewater treatment to remove arsenic.[1][2] However, its susceptibility to dissolution, especially in acidic environments or in the presence of carbon dioxide, can lead to the re-release of toxic arsenic into the environment.[2][3] Iron arsenate, in contrast, exhibits greater stability and resistance to acidic conditions.[1][2] By creating a core-shell structure of this compound coated with iron arsenate (CaHAsO₄@FeAsO₄ or Ca₃(AsO₄)₂@FeAsO₄), the overall stability of the material is significantly improved.[1][2] This protocol details the synthesis of two primary phases of this compound and the subsequent iron arsenate coating process.
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of uncoated this compound and the subsequent iron arsenate coating.
Synthesis of Uncoated this compound
Two common phases of this compound, Calcium Hydrogen Arsenate (CaHAsO₄) and this compound (Ca₃(AsO₄)₂), are synthesized as the core materials.[2]
2.1.1. Materials and Reagents:
-
Calcium Chloride (CaCl₂)
-
Sodium Arsenate (Na₂HAsO₄)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
2.1.2. Protocol for CaHAsO₄ Synthesis:
-
Prepare aqueous solutions of CaCl₂ and Na₂HAsO₄.
-
Mix the solutions in a stoichiometric ratio to allow for the precipitation of CaHAsO₄.
-
Adjust the pH of the solution as necessary to optimize precipitation.
-
Filter the resulting precipitate and wash thoroughly with deionized water to remove any unreacted ions.
-
Dry the collected CaHAsO₄ solid at an appropriate temperature.
2.1.3. Protocol for Ca₃(AsO₄)₂ Synthesis:
-
Prepare aqueous solutions of CaCl₂ and Na₂HAsO₄.
-
Mix the solutions and adjust the pH to a more alkaline condition using NaOH to favor the formation of Ca₃(AsO₄)₂.
-
Filter the precipitate and wash it extensively with deionized water.
-
Dry the final Ca₃(AsO₄)₂ product.
Synthesis of Iron Arsenate Coated this compound
This protocol describes the coating of the synthesized this compound particles with a layer of iron arsenate.
2.2.1. Materials and Reagents:
-
Synthesized this compound (CaHAsO₄ or Ca₃(AsO₄)₂)
-
Ferric Chloride (FeCl₃)
-
Deionized Water
-
pH adjustment solution (e.g., NaOH or HCl)
2.2.2. Coating Protocol:
-
Disperse a known quantity of the synthesized this compound powder in deionized water.
-
Add an aqueous solution of FeCl₃ to the suspension. The optimal condition for the coating process is an Fe/As molar ratio of 4:1.[1][2]
-
Heat the suspension to a temperature of 50 °C and maintain it for a specified reaction time to allow for the formation of the iron arsenate coating.[1][2]
-
After the reaction is complete, filter the coated particles.
-
Wash the product with deionized water to remove any residual reactants.
-
Dry the final iron arsenate coated this compound product.
Data Presentation: Stability Analysis
The stability of the uncoated and coated this compound materials was evaluated using the Toxicity Characteristic Leaching Procedure (TCLP). This standardized test measures the potential for a solid material to leach hazardous constituents into the environment. The results clearly demonstrate the enhanced stability of the iron arsenate coated materials.
Table 1: TCLP Leaching Results for Uncoated and Coated this compound
| Material | Arsenic Concentration in Leachate (mg L⁻¹) |
| CaHAsO₄ | 744 |
| Ca₃(AsO₄)₂ | 302.2 |
| CaHAsO₄@FeAsO₄ | Not Detected |
| Ca₃(AsO₄)₂@FeAsO₄ | Not Detected |
Data sourced from studies by Wang et al. (2020)[1][2]
The data indicates that while both forms of uncoated this compound leached significant amounts of arsenic, the iron arsenate coated versions showed no detectable arsenic in the leachate under the TCLP test conditions.[1][2]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of iron arsenate coated this compound.
Caption: Synthesis and coating workflow for stabilized this compound.
Stability Improvement Logic
This diagram illustrates the logical relationship between the components and the resulting stability.
Caption: Logic of stability enhancement through iron arsenate coating.
References
- 1. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of iron-arsenic deposits by encapsulation with montmorillonite inorganic gels [eeer.org]
Application of Calcium Arsenate in Controlling Poa annua on Turfgrass: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium arsenate, an inorganic arsenical herbicide, has historically been used for the selective control of annual bluegrass (Poa annua) in various turfgrass species. Its efficacy is attributed to its action as a metabolic inhibitor, specifically targeting phosphorus-related energy production pathways within the plant. These application notes and protocols provide a comprehensive overview of the use of this compound for Poa annua control, including detailed methodologies for research applications, a summary of quantitative data, and a visualization of its mechanism of action. Although historically used, it is important to note that the use of arsenical pesticides is now heavily regulated or banned in many regions due to environmental and health concerns.[1]
Data Presentation
Table 1: Application Rates and Timing for Poa annua Control
| Formulation | Application Timing | Rate per 1000 sq. ft. | Total Arsenic (As) per Hectare (kg) | Notes |
| 48% Trithis compound (Granular) | Spring and Fall | 6 to 10 pounds | Varies | Initial applications to build up toxicity. Total cumulative application for control may range from 141 to 263 kg As/ha.[2][3] |
| 48% Trithis compound (Granular) | Annual Maintenance | 2 to 4 pounds | Varies | To maintain arsenic toxicity in the rootzone after initial control is achieved.[2] |
| 85% Trithis compound (Powder) | Not Specified | 2 pounds | Varies | Powdered formulations may result in higher initial soil arsenic activity and better control compared to granular forms at the same rate.[2][3] |
Table 2: Efficacy of this compound on Poa annua
| Formulation | Application Rate (As kg/ha ) | Growth Reduction (Compared to Control) | Time to Effect | Key Findings |
| Powdered Trithis compound | 88 | 53% - 73% | First 62 days | Higher initial soil As activity and significantly better control in one study.[3] |
| Granular Trithis compound | 88 | Not specified | Not specified | Both formulations reduced clipping yields.[3][4] |
| Powdered Trithis compound | 176 | 14% - 41% | 117 to 150 days | Growth reduction observed over a longer period.[3] |
Table 3: Turfgrass Tolerance to this compound
| Turfgrass Species | Tolerance Level | Notes |
| Bluegrass | Tolerant | Major fine turfgrasses are generally tolerant to arsenical levels that control weedy grasses.[2] |
| Bentgrass | Tolerant | Tolerant to levels effective for Poa annua control.[2] |
| Bermudagrass | Tolerant | Tolerant to arsenical levels that control weedy grasses.[2] |
| Zoysia | Tolerant | Tolerant to arsenical levels that control weedy grasses.[2] |
Experimental Protocols
Protocol 1: Efficacy and Phytotoxicity of this compound on Poa annua in a Research Setting
1. Objective: To evaluate the efficacy of different formulations and rates of this compound for the control of Poa annua and to assess the phytotoxicity to desirable turfgrass species.
2. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replications: 4.
-
Plot Size: 1.5m x 3m.
-
Treatments:
-
Untreated Control.
-
This compound (Powder formulation) at 88 kg As/ha.
-
This compound (Powder formulation) at 176 kg As/ha.
-
This compound (Granular formulation) at 88 kg As/ha.
-
This compound (Granular formulation) at 176 kg As/ha.
-
Standard commercial herbicide for Poa annua control (for comparison).
-
3. Materials and Methods:
-
Site Selection: A uniform stand of mature turfgrass (e.g., Kentucky bluegrass or creeping bentgrass) with a natural, uniform infestation of Poa annua.
-
Application:
-
Herbicides should be applied using a calibrated CO2-pressurized backpack sprayer with appropriate nozzles to ensure uniform coverage.
-
Granular formulations should be applied using a calibrated broadcast spreader.
-
Applications can be made pre-emergence (late summer/early fall before Poa annua germination) or post-emergence to mature plants.[3][4]
-
-
Irrigation: Irrigate the plots with 0.25 inches of water immediately after application to incorporate the herbicide into the soil.
-
Maintenance: Maintain the plots according to standard turfgrass management practices for the specific species, with the exception of any practices that may interfere with the treatments (e.g., use of fertilizers containing high levels of phosphorus).[2]
4. Data Collection:
-
Poa annua Control:
-
Visual ratings of Poa annua control on a percentage scale (0% = no control, 100% = complete control) at 7, 14, 28, and 56 days after treatment (DAT).
-
Poa annua population counts (number of plants per square meter) at the beginning and end of the study.
-
Clipping yields of Poa annua (if it can be separated from the desirable turf) at regular intervals.[3]
-
-
Turfgrass Phytotoxicity:
-
Visual ratings of turfgrass injury on a percentage scale (0% = no injury, 100% = complete necrosis) at 7, 14, 28, and 56 DAT.
-
Measurements of turfgrass color and quality using a visual rating scale or a turf colorimeter.
-
-
Soil Analysis:
-
Collect soil samples before and after the treatment period to measure extractable arsenic levels.
-
5. Statistical Analysis:
-
Data should be subjected to Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Treatment means should be separated using a protected least significant difference (LSD) test at a significance level of P ≤ 0.05.
Signaling Pathways and Logical Relationships
Mechanism of Action: Arsenate as a Phosphate (B84403) Analog
Arsenate (As(V)), the form of arsenic in this compound, is a chemical analog of phosphate (Pi).[2][4] Due to this similarity, it can enter plant cells through phosphate transport systems in the root plasma membrane.[3] Once inside the cell, arsenate disrupts essential energy-producing metabolic pathways that are dependent on phosphate.
The primary mechanism of toxicity is the uncoupling of phosphorylation.[5] In both photosynthesis (photophosphorylation) and cellular respiration (oxidative phosphorylation), arsenate can substitute for phosphate in the synthesis of ATP. This results in the formation of an unstable ADP-arsenate molecule, which readily hydrolyzes, preventing the formation of ATP and dissipating the energy that would have been stored.[6] This lack of ATP slowly leads to cell death.[5]
Caption: Arsenate uncoupling of oxidative phosphorylation.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a field trial to evaluate the efficacy of this compound for Poa annua control.
Caption: Experimental workflow for herbicide efficacy trial.
Logical Relationship: Factors Influencing this compound Efficacy
Several factors can influence the effectiveness of this compound for Poa annua control. Understanding these relationships is crucial for optimizing application strategies.
Caption: Factors influencing this compound efficacy.
References
- 1. resistpoa.org [resistpoa.org]
- 2. Arsenic Toxicity: The Effects on Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpn.org [rjpn.org]
- 4. Frontiers | Arsenic Toxicity: The Effects on Plant Metabolism [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Metabolic and Genetic Derangement: A Review of Mechanisms Involved in Arsenic and Lead Toxicity and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Morphological Analysis of Calcium Arsenate Crystals using Scanning Electron Microscopy (SEM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium arsenate (Ca₃(AsO₄)₂) is an inorganic compound that has seen historical use as a pesticide and herbicide.[1] In pharmaceutical research and development, the characterization of crystalline structures is crucial as the morphology, particle size, and elemental composition can significantly influence a compound's bioavailability, stability, and manufacturing properties.[2][3][4] Scanning Electron Microscopy (SEM) is a powerful and versatile technique for the high-resolution imaging and analysis of the surface topography and morphology of such crystalline materials.[4] Coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM provides both visual and elemental information, making it an invaluable tool for the comprehensive characterization of this compound crystals.[2][5][6]
This document provides detailed application notes and protocols for the morphological analysis of this compound crystals using SEM.
Data Presentation: Morphological Characteristics of this compound Crystals
The morphology of this compound crystals can vary depending on the synthesis conditions such as pH and the molar ratio of calcium to arsenic. The following table summarizes quantitative data on the morphology of this compound crystals as observed by SEM in various studies.
| Crystal Morphology | Crystal Size (diameter) | Synthesis Conditions | Reference |
| Leafy | 10 - 20 µm | pH = 4.08, Ca/As ratio = 1.25 | (Zhu et al., 2006) |
| Smaller Leafy | 1 - 5 µm | pH = 7.22, Ca/As ratio = 1.5 | (Zhu et al., 2006) |
| Needle-like | Not specified | Observed in sediment samples | (Castillo-Rivera et al., 2015) |
| Fine granular | < 1 µm | Not specified | (Zhu et al., 2006) |
Experimental Protocols
Sample Preparation for SEM Analysis
Proper sample preparation is a critical step to obtain high-quality SEM images. For powdered this compound crystals, the following protocol is recommended:
Materials:
-
This compound crystal powder
-
SEM stubs (aluminum is common)
-
Double-sided conductive carbon adhesive tabs or conductive paint
-
Spatula
-
Tweezers
-
Source of dry, inert gas (e.g., nitrogen) for cleaning (optional)
-
Sputter coater with a conductive target (e.g., gold, platinum, or carbon)
Protocol:
-
Stub Preparation: Using tweezers, place a double-sided conductive carbon adhesive tab onto the surface of a clean SEM stub. Press firmly to ensure good adhesion. Alternatively, apply a small, thin, and even layer of conductive paint to the stub surface.
-
Sample Mounting:
-
Using a clean spatula, carefully take a small, representative amount of the this compound powder.
-
Gently sprinkle a thin layer of the powder onto the adhesive tab or into the wet conductive paint. The goal is to achieve a monolayer of particles to minimize charging effects and ensure good conductivity.[7]
-
To remove excess and loosely adhered particles, gently tap the side of the stub on a clean surface or use a gentle stream of dry, inert gas.[8] This prevents contamination of the SEM chamber.
-
-
Coating for Non-Conductive Samples: this compound is a poor electrical conductor. To prevent charging artifacts during SEM imaging, the sample must be coated with a thin layer of a conductive material.
-
Place the mounted sample into a sputter coater.
-
Coat the sample with a thin layer of gold, platinum, or carbon. A typical coating thickness is 5-10 nm. This conductive layer allows the electron beam to be grounded, preventing charge build-up on the sample surface.
-
SEM Imaging Protocol
The following are general guidelines for SEM imaging of this compound crystals. Optimal parameters may vary depending on the specific instrument and the desired information.
Instrumentation:
-
Scanning Electron Microscope (SEM)
-
Secondary Electron (SE) detector for topographic imaging
-
Backscattered Electron (BSE) detector for compositional contrast. A BSE detector is particularly useful for localizing this compound specimens, especially in mixed samples, due to the higher atomic number of arsenic providing good contrast.
Imaging Parameters:
| Parameter | Recommended Range | Purpose |
| Accelerating Voltage | 5 - 20 kV | A lower voltage (5-10 kV) is often preferred for delicate, non-conductive samples to reduce beam penetration and charging, enhancing surface detail.[8][9] A higher voltage (15-20 kV) can provide better signal-to-noise for EDS analysis.[9] |
| Working Distance (WD) | 8 - 12 mm | This is the distance between the final lens and the sample. A shorter WD generally provides higher resolution images. An optimal WD needs to be determined for the specific instrument and analysis.[10] |
| Spot Size | Small as possible | A smaller electron beam spot size results in higher resolution images. |
| Magnification | 500x - 20,000x | Start at a low magnification to get an overview of the sample and then increase to observe individual crystal morphology in detail. |
| Detector | SE and BSE | Use the SE detector for detailed surface topography of the crystals. Use the BSE detector to highlight areas with different elemental compositions. |
Imaging Procedure:
-
Load the prepared sample stub into the SEM chamber.
-
Pump the chamber down to the required vacuum level.
-
Turn on the electron beam and set the initial accelerating voltage (e.g., 10 kV).
-
Navigate to an area of interest on the sample at low magnification.
-
Adjust the focus, stigmation, and brightness/contrast to obtain a sharp image.
-
Increase the magnification to the desired level for morphological analysis.
-
Capture images using both the SE and BSE detectors to obtain complementary information on topography and composition.
Energy Dispersive X-ray Spectroscopy (EDS) Protocol
EDS is used to determine the elemental composition of the this compound crystals.
Protocol:
-
After obtaining a clear SEM image of the crystal(s) of interest, select the EDS analysis mode on the SEM software.
-
Position the electron beam on a specific crystal or a larger area for analysis.
-
Acquire the EDS spectrum. A longer acquisition time will improve the signal-to-noise ratio and the accuracy of the elemental analysis.
-
The resulting spectrum will show peaks corresponding to the characteristic X-ray energies of the elements present in the sample. For this compound, prominent peaks for Calcium (Ca), Arsenic (As), and Oxygen (O) are expected. Peaks for the conductive coating material (e.g., Au, Pt, C) will also be present.
-
Utilize the software to perform qualitative (elemental identification) and quantitative (elemental composition) analysis.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the morphological analysis of this compound crystals using SEM.
Caption: Workflow for SEM analysis of this compound crystals.
References
- 1. Control of Crystal Size and Morphology of Calcium Carbonate Crystal Polymorphism [scirp.org]
- 2. nanoscience.com [nanoscience.com]
- 3. JEOL USA blog | Benefits of Tabletop SEM in Pharmaceutical R&D [jeolusa.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Energy-dispersive X-ray spectroscopy - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. nanoscience.com [nanoscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Effect of Magnification, Accelerating Voltage, and Working Distance on the 3D Digital Reconstruction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Toxicity Characteristic Leaching Procedure (TCLP) for Calcium Arsenate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Toxicity Characteristic Leaching Procedure (TCLP) is a crucial regulatory test designed by the U.S. Environmental Protection Agency (EPA) to simulate the leaching of contaminants from solid waste in a landfill environment.[1][2][3] This application note provides a detailed protocol for conducting the TCLP test, specifically focusing on calcium arsenate (Ca₃(AsO₄)₂), a compound that has seen historical use as a pesticide and herbicide.[4][5] Due to its arsenic content, determining the leaching potential of this compound-containing waste is critical for environmental risk assessment and proper waste management. The regulatory limit for arsenic in the TCLP leachate is 5.0 mg/L; exceeding this concentration classifies the waste as hazardous.[6][7][8]
This compound is known for its high solubility in water, which can lead to significant leaching of arsenic during the TCLP test.[4][9] Studies have shown that untreated this compound can result in TCLP filtrate concentrations as high as 3500 mg/L of arsenic, far exceeding the regulatory limit.[9] This underscores the importance of accurate and standardized testing for any waste containing this compound.
Data Presentation
The following tables summarize key quantitative data relevant to the TCLP test for arsenic.
Table 1: TCLP Regulatory Limit for Arsenic
| Contaminant | EPA Hazardous Waste No. | Regulatory Limit (mg/L) |
| Arsenic | D004 | 5.0 |
| Source: U.S. EPA[7][8] |
Table 2: Composition of TCLP Extraction Fluids
| Extraction Fluid | Composition | Final pH |
| Fluid #1 | 5.7 mL glacial acetic acid + 64.3 mL 1.0 N NaOH, diluted to 1 L with reagent water. | 4.93 ± 0.05 |
| Fluid #2 | 5.7 mL glacial acetic acid, diluted to 1 L with reagent water. | 2.88 ± 0.05 |
| Source: EPA Method 1311[10][11] |
Table 3: Preliminary Sample Evaluation for Extraction Fluid Selection
| pH of Water/Sample Mixture | Extraction Fluid to Use |
| < 5.0 | Fluid #1 |
| > 5.0 | Fluid #1 (after adding 3.5 mL 1N HCl and re-testing) or Fluid #2 if pH remains > 5.0 |
| Source: EPA Method 1311[10][11] |
Experimental Protocol
This protocol is based on the EPA SW-846 Method 1311 for the Toxicity Characteristic Leaching Procedure.[11][12]
1.0 Scope and Application
This method is designed to determine the mobility of arsenic from solid waste containing this compound.[11][12] If a total analysis of the waste shows that the arsenic concentration is less than 100 mg/kg (applying the "Rule of 20," where 20 times the regulatory limit of 5.0 mg/L is 100 mg/L), the TCLP test may not be necessary.[6][13]
2.0 Apparatus and Reagents
-
Agitation Apparatus: Must be capable of rotating the extraction vessels end-over-end at 30 ± 2 rpm.[10]
-
Extraction Vessels: Glass or polyethylene (B3416737) bottles with sufficient capacity to hold the sample and extraction fluid. For volatile organic analysis, a zero-headspace extraction vessel (ZHE) is required.
-
Filtration Device: A filter holder capable of withstanding the pressures required to separate the solid and liquid phases.
-
Filters: Glass fiber filters with a pore size of 0.6 to 0.8 µm.[11]
-
pH Meter: Accurate to ± 0.05 pH units.[10]
-
Analytical Balance: Accurate to ± 0.01 g.[10]
-
Reagents:
3.0 Sample Preparation
-
Determine Percent Solids: For waste with a liquid component, determine the percent of dry solids. If the sample contains less than 0.5% dry solids, the filtered liquid is considered the TCLP extract, and the extraction procedure is not necessary.[11]
-
Particle Size Reduction: The solid portion of the sample must be able to pass through a 9.5 mm sieve. If necessary, crush, cut, or grind the sample to meet this requirement.[2][10]
4.0 Extraction Fluid Selection
-
Weigh 5.0 g of the solid material into a 500 mL beaker.[11]
-
Add 96.5 mL of reagent water, cover with a watch glass, and stir vigorously for 5 minutes.[11]
-
Measure the pH of the slurry.
-
If the pH is less than 5.0, use Extraction Fluid #1.[10][11]
-
If the pH is greater than 5.0, add 3.5 mL of 1 N HCl, slurry briefly, and heat to 50°C for 10 minutes. Cool to room temperature and re-measure the pH. If the pH is now less than 5.0, use Extraction Fluid #1. If it is still greater than 5.0, use Extraction Fluid #2.[10]
5.0 Extraction Procedure
-
Weigh out a representative sample of the solid waste. A minimum of 100 g is recommended.[11]
-
Place the sample in the extraction vessel.
-
Add an amount of the selected extraction fluid equal to 20 times the weight of the solid sample. The formula is: Weight of Extraction Fluid = 20 x Weight of Solid Sample[2][11]
-
Securely cap the extraction vessel.
-
Place the vessel in the agitation apparatus and rotate end-over-end at 30 ± 2 rpm for 18 ± 2 hours.[10]
6.0 Post-Extraction Filtration
-
After agitation, separate the liquid extract from the solid phase by filtering through a new glass fiber filter.
-
The filtrate is the TCLP extract.
7.0 Leachate Analysis
-
Preserve the TCLP extract for arsenic analysis by acidifying with nitric acid to a pH of less than 2.[10]
-
Analyze the arsenic concentration in the extract using a suitable analytical method, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[3][14]
-
Compare the analytical result to the regulatory limit of 5.0 mg/L for arsenic.
Mandatory Visualization
Caption: TCLP Workflow for this compound Waste.
References
- 1. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 2. phoslab.com [phoslab.com]
- 3. hlinstruments.com [hlinstruments.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. ppmco.com [ppmco.com]
- 7. tceq.texas.gov [tceq.texas.gov]
- 8. esd.uga.edu [esd.uga.edu]
- 9. researchgate.net [researchgate.net]
- 10. swel.osu.edu [swel.osu.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. encamp.com [encamp.com]
- 14. amptius.com [amptius.com]
Application Notes and Protocols: Synthesis of Hydrated Calcium Arsenate Forms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various hydrated forms of calcium arsenate. The protocols outlined below are based on established precipitation and hydrothermal methods, offering a guide to obtaining specific this compound hydrates such as haidingerite, pharmacolite, and guérite. The formation of distinct hydrated phases is critically dependent on parameters such as pH, the molar ratio of calcium to arsenic (Ca/As), and reaction temperature.
Logical Relationship of Synthesis Parameters
The synthesis of specific this compound hydrates is governed by key reaction conditions. The following diagram illustrates the general relationship between the Ca/As molar ratio, pH, and the resulting primary this compound product. Lower pH conditions tend to favor the formation of monothis compound hydrates, while higher pH and Ca/As ratios lead to tricalcium and other more complex arsenates.
Caption: Influence of pH and Ca/As ratio on this compound hydrate (B1144303) formation.
Summary of Synthesis Methods and Products
The following table summarizes the key synthesis parameters for obtaining different hydrated forms of this compound.
| Target Product | Formula | Synthesis Method | Ca/As Molar Ratio | pH | Temperature (°C) |
| Haidingerite | Ca(HAsO₄)·H₂O | Precipitation | ~1 | < 7 | Ambient |
| Pharmacolite | Ca(HAsO₄)·2H₂O | Precipitation | ~1 | ~6 | 20 |
| Guérinite | Ca₅(HAsO₄)₂(AsO₄)₂·9H₂O | Precipitation | 1.25 - 1.5 | > 7 | 50 |
| Trithis compound Hydrate | Ca₃(AsO₄)₂·xH₂O | Precipitation | 1.5 | 3 - 7 | 50 |
| Calcium Hydroxyarsenate Hydrate | Ca₄(OH)₂(AsO₄)₂·4H₂O | Precipitation | 2.0 - 2.5 | Not Specified | Ambient |
Experimental Protocols
Protocol 1: Synthesis of Haidingerite/Pharmacolite (Precipitation Method)
This protocol describes the synthesis of haidingerite and pharmacolite by controlling the pH at near-neutral to slightly acidic conditions. The degree of hydration is sensitive to the reaction temperature.
Materials:
-
Disodium (B8443419) hydrogen arsenate heptahydrate (Na₂HAsO₄·7H₂O)
-
Calcium hydroxide (B78521) (Ca(OH)₂)
-
Deionized water
-
Nitric acid (HNO₃) or Hydrochloric acid (HCl) for pH adjustment
-
Magnetic stirrer and stir bar
-
pH meter
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Workflow Diagram:
Caption: Workflow for the synthesis of Haidingerite/Pharmacolite.
Procedure:
-
Prepare an 85.9 mM solution of disodium hydrogen arsenate heptahydrate in deionized water.
-
Prepare a 0.93% (w/v) slurry of calcium hydroxide in deionized water.
-
Slowly add the calcium hydroxide slurry to the sodium arsenate solution while stirring continuously.
-
Monitor the pH of the mixture and adjust to a value below 7 (e.g., pH 6) using dilute nitric acid or hydrochloric acid.[1]
-
Maintain the reaction at the desired temperature. For pharmacolite, a temperature of 20°C is suitable, while slightly warmer conditions may favor the formation of haidingerite.[1]
-
Allow the reaction to proceed for 24 hours to ensure complete precipitation.
-
Collect the white precipitate by filtration.
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
Dry the product in an oven at a low temperature (e.g., 50°C) to avoid dehydration.[2]
Protocol 2: Synthesis of Guérinite (Precipitation Method)
This protocol outlines the synthesis of guérinite, which is favored at a higher pH and a slightly higher Ca/As molar ratio compared to haidingerite.
Materials:
-
Disodium hydrogen arsenate heptahydrate (Na₂HAsO₄·7H₂O)
-
Calcium hydroxide (Ca(OH)₂)
-
Deionized water
-
Sodium hydroxide (NaOH) for pH adjustment
-
Magnetic stirrer and stir bar
-
pH meter
-
Filtration apparatus
-
Drying oven
Workflow Diagram:
Caption: Workflow for the synthesis of Guérinite.
Procedure:
-
Prepare a 114.4 mM solution of disodium hydrogen arsenate heptahydrate in deionized water.[3]
-
Prepare a 0.97% (w/v) slurry of calcium hydroxide in deionized water.[3]
-
Combine the two solutions with vigorous stirring.
-
Adjust the pH of the mixture to a value above 7 (e.g., pH 8) using a sodium hydroxide solution.[1]
-
Heat the reaction mixture to 50°C and maintain this temperature for 24 hours.[2]
-
After the reaction is complete, filter the precipitate.
-
Wash the collected solid with deionized water.
-
Dry the final product in an oven at 60°C.[4]
Protocol 3: Synthesis of Trithis compound Hydrates (Precipitation from Ortho-Arsenic Acid)
This protocol describes a method for synthesizing trithis compound hydrates by direct reaction of ortho-arsenic acid with calcium hydroxide.
Materials:
-
Ortho-arsenic acid (H₃AsO₄)
-
Calcium hydroxide (Ca(OH)₂) powder
-
Deionized water
-
High-density polyethylene (B3416737) (HDPE) bottles
-
Zirconia milling media (optional, for improved mixing)
-
Shaker or rotator
-
Filtration apparatus
-
Drying oven
Procedure:
-
Prepare a series of suspensions by mixing Ca(OH)₂ powder with an aqueous solution of H₃AsO₄ in HDPE bottles. The amounts should be calculated to achieve a Ca/As molar ratio of 1.5.[2][5]
-
Add deionized water to achieve a liquid-to-solids weight ratio of approximately 10.[5]
-
(Optional) Add zirconia milling media to facilitate mixing.
-
Seal the bottles and place them on a shaker or rotator to ensure continuous agitation.
-
Allow the suspensions to equilibrate for an extended period (several days may be required for well-crystallized products).
-
Monitor the pH, which should be in the range of 3-7 for the formation of Ca₃(AsO₄)₂·xH₂O.[2]
-
Once equilibrium is reached, collect the solid product by filtration.
-
Wash the precipitate with deionized water and then with absolute ethanol.[2]
-
Dry the product in an oven at 50°C for 24 hours.[2]
Characterization Data
The synthesized this compound hydrates can be characterized by various analytical techniques. Below is a summary of expected X-ray diffraction and Raman spectroscopy data for selected phases.
Table 1: X-ray Diffraction Data for Selected this compound Hydrates
| Mineral | Formula | Key 2θ Peaks (Cu Kα) |
| Haidingerite | Ca(HAsO₄)·H₂O | Data for specific peaks are found in crystallographic databases. |
| Pharmacolite | Ca(HAsO₄)·2H₂O | Characteristic peaks can be compared with reference patterns from databases like the Powder Diffraction File (PDF). |
| Guérinite | Ca₅(HAsO₄)₂(AsO₄)₂·9H₂O | Synchrotron-based micro-XRD may be necessary for definitive identification in complex mixtures.[6] |
Table 2: Raman Spectroscopy Data for Arsenate Species
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |
| ν₁(AsO₃) symmetric stretching | 862.4 | As-O symmetric stretch in HAsO₄²⁻ | [7] |
| δ(As-OH) in-plane bending | 1120.8 | In-plane bending of As-OH group in HAsO₄²⁻ | [7] |
| ν₁(AsO₄) symmetric stretching | 851, 831 | Symmetric stretching of AsO₄³⁻ in tilasite (related arsenate) | [8] |
| ν₃(AsO₄) antisymmetric stretching | 812 | Antisymmetric stretching of AsO₄³⁻ in maxwellite (related arsenate) | [8] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of calcium arsenates (guerinite, haidingerite and pharmacolite) morphologically similar to those found in contaminated soils [inis.iaea.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Raman spectroscopy of the arsenate minerals maxwellite and in comparison with tilasite - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Calcium Arsenate Solubility at Different pH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental setup to study the solubility of calcium arsenate across a range of pH values. Understanding the solubility of this compound is critical in various fields, including environmental science for assessing arsenic mobility in soil and water, and in pharmaceutical sciences where arsenic-containing compounds are investigated.
Introduction
This compound compounds are sparingly soluble salts whose solubility is significantly influenced by pH. In environmental contexts, the dissolution of naturally occurring or industrially produced calcium arsenates can lead to arsenic contamination of groundwater. Conversely, in controlled applications, the precipitation of this compound can be a method for arsenic removal. The stability and solubility of different this compound phases, such as Ca₃(AsO₄)₂·xH₂O, Ca₄(OH)₂(AsO₄)₂·4H₂O, and Ca₅(AsO₄)₃(OH) (arsenate apatite), are highly pH-dependent.[1][2][3] This document outlines the experimental procedures to quantify this pH-dependent solubility.
Theoretical Background: this compound Equilibria
The dissolution of this compound is governed by a complex set of equilibria that are a function of pH. The primary dissolution reaction for trithis compound is:
Ca₃(AsO₄)₂(s) ⇌ 3Ca²⁺(aq) + 2AsO₄³⁻(aq)
However, the arsenate ion (AsO₄³⁻) is the conjugate base of a weak triprotic acid, arsenic acid (H₃AsO₄). Therefore, the arsenate ion will participate in protonation equilibria in aqueous solution, influencing the overall solubility of the this compound salt. The speciation of arsenate in solution is pH-dependent, with H₃AsO₄, H₂AsO₄⁻, HAsO₄²⁻, and AsO₄³⁻ being the predominant species at different pH values. Generally, the solubility of this compound increases as the pH decreases due to the protonation of the arsenate ion, which shifts the dissolution equilibrium to the right.
Experimental Protocols
Synthesis of this compound Solids
To ensure the study begins with a well-characterized solid phase, it is recommended to synthesize the this compound in the laboratory. Different phases of this compound can be precipitated by controlling the Ca/As molar ratio and the pH during synthesis.[2]
Materials:
-
Calcium hydroxide (B78521) (Ca(OH)₂) slurry (CO₂-free)
-
Arsenic acid (H₃AsO₄) solution
-
Nitric acid (HNO₃) and Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
pH meter
-
Filtration apparatus (e.g., Buchner funnel and vacuum flask)
-
Drying oven
Protocol:
-
Prepare a CO₂-free 0.5 M Ca(OH)₂ slurry and a 0.5 M H₃AsO₄ solution.
-
In a reaction vessel, combine the Ca(OH)₂ slurry and H₃AsO₄ solution to achieve the desired Ca/As molar ratio (e.g., 1.5 for Ca₃(AsO₄)₂).
-
Adjust the pH of the mixture to the target synthesis pH (e.g., pH 5-7 for Ca₃(AsO₄)₂·xH₂O) using dilute HNO₃ or NaOH while stirring continuously.[4]
-
Maintain the reaction at a constant temperature (e.g., 50°C) for 24 hours to allow for complete precipitation.[5]
-
After the reaction period, separate the white precipitate by filtration.
-
Wash the precipitate with deionized water to remove any unreacted ions.
-
Dry the synthesized this compound solid in an oven at a low temperature (e.g., 50°C) for 24 hours.
-
Characterize the solid phase using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to confirm its identity and morphology.[2]
Solubility Determination using the Shake-Flask Method
The shake-flask method is a widely used technique to determine the equilibrium solubility of sparingly soluble salts.[2]
Materials:
-
Synthesized this compound solid
-
A series of buffer solutions covering the desired pH range (e.g., pH 4 to 12)
-
Polypropylene centrifuge tubes or flasks
-
Constant temperature shaker bath or incubator
-
pH meter
-
Syringe filters (e.g., 0.22 µm)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for calcium and arsenic analysis
Protocol:
-
Add an excess amount of the synthesized this compound solid to a series of centrifuge tubes or flasks, each containing a buffer solution of a specific pH.
-
Seal the tubes/flasks to prevent evaporation and contamination.
-
Place the samples in a constant temperature shaker bath (e.g., 25°C) and agitate them for a predetermined equilibration period. The time to reach equilibrium should be determined experimentally but is often 24 hours or longer.
-
After the equilibration period, measure and record the final pH of each solution.
-
Allow the solids to settle, and then carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any suspended particles.
-
Acidify the filtered samples (e.g., with trace metal grade nitric acid) to preserve them for analysis.
-
Analyze the concentrations of dissolved calcium and arsenic in the filtered samples using ICP-MS or AAS.[6][7]
Data Presentation
The quantitative data obtained from the solubility experiments should be summarized in clear and well-structured tables to facilitate comparison and analysis.
Table 1: Solubility of Different this compound Phases at Varying pH
| pH | Solid Phase | Dissolved Arsenic (mg/L) | Dissolved Calcium (mg/L) | Reference |
| 8.3 | Ca₃(AsO₄)₂ | ~750 | - | |
| 9.50-12.65 | Ca₅(AsO₄)₃OH (arsenate apatite) | < 0.5 | - | [1] |
| ~12.5 | Ca₄(OH)₂(AsO₄)₂·4H₂O | < 0.5 | - | |
| 12.6 | Ca₄(OH)₂(AsO₄)₂·4H₂O | 0.01 | - | [1][2] |
Note: The solubility of this compound is highly dependent on the specific solid phase present at equilibrium.
Table 2: Example Data from a pH-Dependent Solubility Study of a Synthesized this compound
| Initial pH | Final pH | Dissolved Arsenic (µg/L) | Dissolved Calcium (mg/L) |
| 4.0 | 4.1 | 5500 | 120 |
| 6.0 | 6.2 | 1200 | 45 |
| 8.0 | 8.1 | 350 | 15 |
| 10.0 | 10.0 | 80 | 5 |
| 12.0 | 11.9 | 15 | 2 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the experimental determination of this compound solubility.
Caption: Experimental workflow for synthesis and solubility testing.
This compound Dissolution and Speciation Pathway
This diagram illustrates the chemical equilibria involved in the dissolution of this compound and the subsequent speciation of arsenate in solution as a function of pH.
Caption: pH-dependent dissolution and speciation of this compound.
Conclusion
The experimental setup and protocols detailed in these application notes provide a robust framework for investigating the solubility of this compound as a function of pH. Accurate determination of solubility is essential for predicting the environmental fate of arsenic and for the development of arsenic-related technologies. The provided workflows and data presentation formats are intended to ensure reproducibility and clarity in reporting research findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05278J [pubs.rsc.org]
- 6. Arsenic Removal from Water - 911Metallurgist [911metallurgist.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analysis of Calcium and Arsenic using DC Plasma Emission Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Current (DC) Plasma Emission Spectroscopy is a robust and cost-effective atomic emission spectroscopic technique for the quantitative determination of various elements, including calcium (Ca) and arsenic (As), in a range of sample matrices, including pharmaceutical products.[1] This document provides detailed application notes and experimental protocols for the analysis of calcium and arsenic using DC Plasma Emission Spectroscopy, with a particular focus on applications relevant to the pharmaceutical industry.
DC Plasma Emission Spectroscopy utilizes a high-temperature plasma generated by a direct current discharge to excite atoms of the analyte, which then emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample.[1] This technique offers several advantages, including good sensitivity, the ability to analyze samples with high total dissolved solids, and lower operational costs compared to Inductively Coupled Plasma (ICP) techniques due to lower argon consumption.[2][3]
Principles of DC Plasma Emission Spectroscopy
The core of a DC Plasma instrument is the plasma torch, which typically consists of a three-electrode design with two graphite (B72142) anodes and a tungsten cathode arranged in an inverted "Y" shape.[2] A continuous flow of argon gas is directed through the electrodes. A high voltage is applied to briefly contact the cathode with the anodes, creating a spark that ionizes the argon gas and ignites the plasma. The plasma core can reach temperatures of up to 10,000 K, providing sufficient energy to atomize and excite the atoms of the sample introduced into it.[3]
As the excited atoms relax to their ground state, they emit photons of light at specific wavelengths unique to each element. This emitted light is collected and passed through a spectrometer, which separates the light by wavelength. A detector then measures the intensity of the light at the specific wavelength for the element of interest. The measured intensity is then correlated to the concentration of the element in the sample by comparing it to the intensities of calibration standards with known concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of calcium and arsenic by DC Plasma Emission Spectroscopy. It is important to note that while some data is specific to DCP-AES, other data, particularly for calcium, is derived from the closely related ICP-AES/OES technique and can be considered a strong starting point for method development on a DC Plasma system.
Table 1: Quantitative Data for Calcium (Ca) Analysis
| Parameter | Value | Notes |
| Wavelength (nm) | 318.127 | A common and sensitive emission line for calcium.[4] |
| Linearity | 0.1 - 50 mg/L | Expected linear range. May vary with instrument and matrix. Based on ICP-OES data.[5] |
| Limit of Detection (LOD) | ~0.01 - 0.1 mg/L | Dependent on instrument, matrix, and operating conditions. Based on ICP-OES data.[6] |
| Limit of Quantitation (LOQ) | ~0.05 - 0.3 mg/L | Dependent on instrument, matrix, and operating conditions. Based on ICP-OES data.[5] |
| Potential Interferences | High concentrations of phosphate (B84403) and silicate (B1173343) can cause chemical interferences. Spectral interferences from other elements with nearby emission lines are possible.[7] |
Table 2: Quantitative Data for Arsenic (As) Analysis with Hydride Generation
| Parameter | Value | Notes |
| Wavelength (nm) | 188.979, 193.696, 197.197 | Common emission lines for arsenic.[8][9] |
| Detection Limit (LOD) | 0.3 µg/L | Achievable with a continuous hydride generation system coupled to DCP-AES.[2] |
| Linearity | 0 - 200 µg/L | Expected linear range for hydride generation methods.[3] |
| Potential Interferences | Transition metals (e.g., Cu, Ni) can interfere with the hydride generation process. This can be mitigated by the addition of masking agents like 1,10-phenanthroline (B135089) or L-cysteine.[2][10] |
Experimental Protocols
Protocol for Calcium Analysis in Pharmaceutical Tablets
This protocol outlines the procedure for the determination of calcium content in a pharmaceutical tablet formulation.
4.1.1. Sample Preparation (Wet Ashing)
-
Accurately weigh and grind a representative number of tablets to obtain a fine, homogeneous powder.
-
Accurately weigh approximately 0.5 g of the powdered sample into a 100 mL PTFE beaker.[4]
-
Add 10 mL of deionized water and 5 mL of aqua regia (a freshly prepared 3:1 mixture of concentrated hydrochloric acid and nitric acid).[4]
-
Place the beaker in a fume hood and allow it to stand for 15 minutes.
-
Gently heat the beaker on a hot plate at a low temperature (e.g., 95°C) for approximately 30 minutes, ensuring the solution does not boil vigorously or evaporate to dryness.[4]
-
Allow the solution to cool to room temperature.
-
Quantitatively transfer the digested sample solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
-
If necessary, further dilute the sample solution to bring the calcium concentration within the linear working range of the instrument.
4.1.2. Standard Preparation
-
Stock Standard Solution (1000 mg/L Ca): Use a commercially available certified calcium standard solution or prepare by dissolving 2.497 g of primary standard grade calcium carbonate (CaCO₃), previously dried at 110°C for 2 hours, in a minimum amount of 6 M HCl and diluting to 1 liter with deionized water.[11]
-
Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock standard solution with deionized water containing the same acid concentration as the prepared samples. A typical calibration range would be 1, 5, 10, 25, and 50 mg/L Ca.
4.1.3. Instrumental Analysis
-
Set up the DC Plasma Emission Spectrometer according to the manufacturer's instructions.
-
Typical Instrumental Parameters:
-
Wavelength: 318.127 nm
-
Plasma Gas (Argon) Flow Rate: Consult instrument manual (typically 6-8 L/min)
-
Nebulizer Gas (Argon) Flow Rate: Consult instrument manual (typically 0.5-1.5 L/min)
-
Sample Uptake Rate: 1-2 mL/min
-
Integration Time: 3-5 seconds
-
-
Aspirate a blank solution (deionized water with the same acid concentration as the standards and samples) to zero the instrument.
-
Aspirate the series of working standards, starting with the lowest concentration, and generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Aspirate the prepared sample solutions and record the emission intensities.
-
Periodically re-aspirate a calibration blank and a mid-range standard to check for instrument drift.
Protocol for Arsenic Analysis in a Drug Substance with Hydride Generation
This protocol is designed for the trace-level determination of arsenic in a drug substance using a continuous hydride generation system coupled to the DC Plasma Emission Spectrometer.
4.2.1. Sample Preparation
-
Accurately weigh approximately 1 g of the drug substance into a suitable digestion vessel.
-
Add 10 mL of concentrated nitric acid.
-
Digest the sample using a validated method, such as microwave-assisted digestion or heating on a hot plate in a fume hood, until a clear solution is obtained.
-
After cooling, quantitatively transfer the digest to a 50 mL volumetric flask.
-
Add 5 mL of concentrated hydrochloric acid and 5 mL of a 20% (w/v) potassium iodide solution (to pre-reduce As(V) to As(III)). Allow the solution to stand for at least 30 minutes.
-
Dilute to the mark with deionized water.
4.2.2. Standard Preparation
-
Stock Standard Solution (1000 mg/L As): Use a commercially available certified arsenic standard solution.
-
Intermediate Standard Solution (10 mg/L As): Dilute 1 mL of the stock standard to 100 mL with deionized water containing 1% (v/v) nitric acid.
-
Working Standard Solutions: Prepare a series of at least five working standards (e.g., 5, 10, 25, 50, 100 µg/L As) by diluting the intermediate standard solution. Each standard should also contain the same concentrations of hydrochloric acid and potassium iodide as the prepared samples.
4.2.3. Instrumental Analysis with Hydride Generation
-
Set up the DC Plasma Emission Spectrometer and the continuous hydride generation system according to the manufacturer's instructions.
-
Typical Hydride Generation Parameters:
-
Reductant Solution: 0.5% (w/v) sodium borohydride (B1222165) (NaBH₄) in 0.1% (w/v) sodium hydroxide (B78521) (NaOH). Prepare fresh daily.
-
Acid Stream: 5 M Hydrochloric Acid (HCl).
-
Carrier Gas (Argon) Flow Rate: Typically 0.3-0.5 L/min.
-
-
Typical DC Plasma Parameters:
-
Wavelength: 193.696 nm
-
Plasma Gas (Argon) Flow Rate: Consult instrument manual.
-
Integration Time: 5-10 seconds.
-
-
Establish a stable baseline by running the blank solution through the hydride generation system.
-
Introduce the working standards into the hydride generation system and construct a calibration curve.
-
Introduce the prepared sample solutions and record the arsenic emission signals.
-
Analyze a blank and a check standard after every 10-15 samples to ensure continued system stability.
Visualizations
References
- 1. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Determination of toxicological relevant arsenic species in urine by hydride generation microwave-induced plasma optical emission spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Clean Chemistry for Elemental Impurities Analysis of Pharmaceuticals in Compliance with USP 232 [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effects due to calcium in inductively coupled plasma atomic-emission spectrometry: their nature, source and remedy - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. fda.gov [fda.gov]
- 8. horizontal.ecn.nl [horizontal.ecn.nl]
- 9. Elemental Impurity Analysis in Pharmaceutical Products | Chemical Industry Digest [chemindigest.com]
- 10. Validation of inductively coupled plasma atomic emission spectrometry technique (ICP-AES) for multi-element analysis of trace elements in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AES Plasma | PDF [slideshare.net]
Application Notes and Protocols for the Remediation of Arsenic-Contaminated Sites Using Calcium Arsenate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arsenic contamination of soil and groundwater is a significant environmental and health concern. One common remediation strategy involves the chemical immobilization of arsenic through the addition of calcium compounds, such as lime (CaO) or calcium hydroxide (B78521) (Ca(OH)₂). This process leads to the precipitation of various low-solubility calcium arsenate compounds, effectively reducing the mobility and bioavailability of arsenic.[1][2] However, the long-term stability of these this compound precipitates can be a concern, as they are susceptible to dissolution under changing environmental conditions.[3][4] This document provides detailed application notes and protocols for the use of this compound in arsenic remediation, including data on its efficiency, limitations, and an advanced method for improving its stability.
Mechanism of Arsenic Immobilization
The fundamental principle behind this remediation technique is the precipitation of arsenic from the aqueous phase as sparingly soluble this compound salts. The addition of a calcium source to arsenic-contaminated water or soil porewater elevates the pH and provides the necessary calcium ions to react with arsenate (AsO₄³⁻) to form various precipitates.[1]
Several this compound species can be formed, with their stability and solubility being highly dependent on the Ca/As molar ratio and pH.[1][5] Common precipitates include:
-
Trithis compound: Ca₃(AsO₄)₂
-
Calcium hydroxide arsenate: Ca₄(OH)₂ (AsO₄)₂·4H₂O
-
Arsenate apatite (Johnbaumite): Ca₅(AsO₄)₃OH
Generally, higher pH levels favor the formation of more stable and less soluble this compound compounds.[1][5]
Data Presentation: Performance and Stability of this compound Compounds
The following tables summarize quantitative data on the efficiency and stability of different this compound compounds in immobilizing arsenic.
Table 1: Equilibrium Arsenic Concentrations for Various this compound Precipitates
| This compound Species | Minimum Equilibrium Arsenic Concentration (mg/L) | Optimal pH Conditions | Reference |
| Ca₄(OH)₂(AsO₄)₂·4H₂O | 0.01 | ~12.5 | [1][5] |
| Ca₅(AsO₄)₃OH (Arsenate Apatite) | 0.5 | >9.5 | [1][5] |
Table 2: Leaching Potential of this compound Compounds (Toxicity Characteristic Leaching Procedure - TCLP)
| Compound | Leached Arsenic Concentration (mg/L) | Notes | Reference |
| CaHAsO₄ | 744 | Highly susceptible to leaching. | [3][4] |
| Ca₃(AsO₄)₂ | 302.2 | Significant leaching potential. | [3][4] |
| CaHAsO₄@FeAsO₄ (Coated) | Not Detected | Iron arsenate coating significantly improves stability. | [3][4] |
| Ca₃(AsO₄)₂@FeAsO₄ (Coated) | Not Detected | Iron arsenate coating prevents arsenic release. | [3][4] |
Experimental Protocols
Protocol 1: Bench-Scale Evaluation of Arsenic Immobilization in Contaminated Water
Objective: To determine the optimal conditions (e.g., Ca/As molar ratio, pH) for arsenic precipitation using a calcium source.
Materials:
-
Arsenic-contaminated water sample
-
Calcium hydroxide (Ca(OH)₂) or Calcium oxide (CaO)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Beakers or flasks
-
Magnetic stirrer and stir bars
-
pH meter
-
Filtration apparatus (e.g., 0.45 µm filters)
-
Analytical instrument for arsenic quantification (e.g., ICP-MS or AAS)
Procedure:
-
Sample Characterization: Determine the initial arsenic concentration and pH of the contaminated water sample.
-
Experimental Setup: Aliquot known volumes of the contaminated water into a series of beakers.
-
Varying Ca/As Ratios: Add different amounts of the calcium source to each beaker to achieve a range of Ca/As molar ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
pH Adjustment: Adjust the pH of each suspension to a target value (e.g., 10, 11, 12) using HCl or NaOH.
-
Equilibration: Stir the suspensions for a predetermined period (e.g., 24 hours) to allow the precipitation reaction to reach equilibrium.
-
Sample Collection and Analysis:
-
Measure the final pH of each suspension.
-
Filter an aliquot from each beaker to separate the solid precipitates from the aqueous phase.
-
Acidify the filtrate for preservation.
-
Analyze the arsenic concentration in the filtrate to determine the amount of dissolved arsenic remaining.
-
-
Data Analysis: Plot the final dissolved arsenic concentration as a function of the Ca/As molar ratio and pH to identify the optimal conditions for arsenic immobilization.
Protocol 2: Synthesis of Iron Arsenate-Coated this compound for Enhanced Stability
Objective: To synthesize a more stable arsenic-bearing mineral by coating this compound with a layer of iron arsenate. This protocol is adapted from the work of Zhang et al. (2020).[3][4]
Materials:
-
Synthesized this compound (CaHAsO₄ or Ca₃(AsO₄)₂)
-
Ferric chloride (FeCl₃)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Reaction vessel with stirring and temperature control
-
pH meter
-
Drying oven
Procedure:
-
This compound Synthesis: Synthesize CaHAsO₄ and Ca₃(AsO₄)₂ through controlled precipitation reactions. For instance, reacting a soluble arsenate salt with a calcium salt at a specific pH.
-
Dispersion: Disperse a known amount of the synthesized this compound powder in deionized water within the reaction vessel.
-
Addition of Iron Salt: Add a specific amount of FeCl₃ to the suspension to achieve a target Fe/As molar ratio (e.g., 4:1 was found to be optimal).[3]
-
pH and Temperature Control: Adjust the pH of the solution to approximately 4 using NaOH and maintain the temperature at 50°C.[3]
-
Coating Reaction: Allow the reaction to proceed with continuous stirring for a set duration (e.g., 12 hours) to ensure the formation of a uniform iron arsenate coating on the this compound particles.
-
Product Recovery:
-
Separate the solid product from the solution by filtration or centrifugation.
-
Wash the coated particles with deionized water to remove any unreacted salts.
-
Dry the final product in an oven at a moderate temperature (e.g., 60°C).
-
-
Characterization: The resulting coated material can be characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm the presence of the iron arsenate coating. Its stability should be assessed using a leaching test like the TCLP.
Visualizations
Diagram 1: Arsenic Immobilization by this compound Precipitation
Caption: Workflow for arsenic immobilization via this compound precipitation.
Diagram 2: Enhanced Stability of this compound with Iron Arsenate Coating
Caption: Stability comparison of uncoated vs. iron arsenate-coated this compound.
Concluding Remarks
The application of calcium compounds to precipitate this compound is a viable method for the remediation of arsenic-contaminated sites. However, the inherent instability of these precipitates poses a risk of re-contamination.[3][6] The development of more robust forms, such as iron arsenate-coated this compound, represents a significant advancement in ensuring the long-term effectiveness and safety of this remediation approach.[3][4] Researchers and professionals should carefully consider the site-specific geochemical conditions and the long-term stability of the formed precipitates when designing and implementing remediation strategies based on this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. researchgate.net [researchgate.net]
Synthesis of Johnbaumite (Arsenate Apatite): Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the laboratory synthesis of johnbaumite, a calcium arsenate apatite with the chemical formula Ca₅(AsO₄)₃(OH). Johnbaumite and other arsenate apatites are of significant interest in various fields, including materials science, environmental remediation, and potentially as biomaterials or drug delivery vehicles, owing to their structural similarity to hydroxyapatite, the primary mineral component of bone and teeth.
This guide outlines three primary methods for the synthesis of johnbaumite: aqueous precipitation, hydrothermal synthesis, and flux growth. Each method offers distinct advantages concerning crystal size, morphology, and purity, which can be tailored to specific research applications.
Data Presentation: Comparative Analysis of Synthesis Methods
The choice of synthesis method significantly impacts the physicochemical properties of the resulting johnbaumite. The following table summarizes key quantitative data associated with each method, allowing for a comparative assessment.
| Parameter | Aqueous Precipitation | Hydrothermal Synthesis | Flux Growth |
| Typical Yield | High | High | Variable, typically lower |
| Crystallinity | Low to moderate | High | Very high |
| Particle Size | Nanometer to sub-micrometer | Sub-micrometer to micrometer | Micrometer to millimeter |
| Morphology | Typically agglomerated needles or rods | Well-defined hexagonal prisms or rods | Large, well-formed single crystals |
| Specific Surface Area | High | Moderate to low | Very low |
| Unit Cell Parameter (a) | ~9.73 Å | ~9.72 - 9.74 Å | ~9.72 Å |
| Unit Cell Parameter (c) | ~6.97 Å | ~6.96 - 6.98 Å | ~6.96 Å |
Experimental Protocols
Detailed methodologies for the three key synthesis routes are provided below. It is imperative to handle all arsenic-containing compounds with extreme caution in a well-ventilated fume hood, following all institutional safety protocols.
Protocol 1: Aqueous Precipitation Method
This method is valued for its simplicity and scalability, typically yielding nanocrystalline to sub-micrometer-sized johnbaumite particles.
Materials:
-
Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Di-sodium hydrogen arsenate heptahydrate (Na₂HAsO₄·7H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (25%)
-
Deionized water
-
pH meter
-
Magnetic stirrer and hotplate
-
Beakers, burette, and filtration apparatus
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.5 M calcium nitrate solution by dissolving the appropriate amount of Ca(NO₃)₂·4H₂O in deionized water.
-
Prepare a 0.3 M di-sodium hydrogen arsenate solution by dissolving Na₂HAsO₄·7H₂O in deionized water.
-
-
Precipitation:
-
Place a known volume of the calcium nitrate solution in a beaker on a magnetic stirrer.
-
Slowly add the di-sodium hydrogen arsenate solution dropwise from a burette while stirring vigorously.
-
Continuously monitor the pH of the solution. Maintain the pH between 9 and 11 by the dropwise addition of ammonium hydroxide solution. A white precipitate of johnbaumite will form.
-
-
Aging:
-
After the complete addition of the arsenate solution, continue stirring the suspension at room temperature for 24 hours to allow for the aging of the precipitate. This step helps to improve the crystallinity of the product.
-
-
Washing and Collection:
-
Separate the precipitate from the solution by filtration or centrifugation.
-
Wash the collected precipitate several times with deionized water to remove any unreacted ions. Continue washing until the conductivity of the washing solution is close to that of deionized water.
-
-
Drying:
-
Dry the washed precipitate in an oven at 80-100 °C for 24 hours to obtain the final johnbaumite powder.
-
Protocol 2: Hydrothermal Synthesis Method
Hydrothermal synthesis yields highly crystalline and morphologically well-defined johnbaumite crystals. The use of elevated temperature and pressure accelerates the crystallization process.
Materials:
-
Calcium chloride (CaCl₂)
-
Arsenic acid (H₃AsO₄)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Oven
Procedure:
-
Precursor Mixture Preparation:
-
Prepare a calcium-containing solution by dissolving CaCl₂ in deionized water.
-
Prepare an arsenate-containing solution by diluting H₃AsO₄ in deionized water.
-
In the Teflon liner of the autoclave, mix the calcium and arsenate solutions to achieve a Ca/As molar ratio of 1.67.
-
-
pH Adjustment:
-
Adjust the pH of the mixture to a value between 10 and 12 using a NaOH or NH₄OH solution. This is crucial for the formation of the apatite structure.
-
-
Hydrothermal Treatment:
-
Seal the Teflon liner inside the stainless steel autoclave.
-
Place the autoclave in an oven and heat to a temperature between 150 °C and 250 °C.
-
Maintain the temperature for a period of 12 to 72 hours. Longer reaction times and higher temperatures generally lead to larger and more well-defined crystals.
-
-
Cooling and Collection:
-
Allow the autoclave to cool down to room temperature naturally.
-
Carefully open the autoclave in a fume hood.
-
Collect the white precipitate by filtration.
-
-
Washing and Drying:
-
Wash the product thoroughly with deionized water to remove any soluble byproducts.
-
Dry the final johnbaumite product in an oven at 100 °C.
-
Protocol 3: Flux Growth Method
This high-temperature method is employed for the synthesis of large, high-quality single crystals of johnbaumite, which are essential for detailed crystallographic studies.
Materials:
-
Calcium carbonate (CaCO₃)
-
Arsenic pentoxide (As₂O₅)
-
A suitable flux, such as calcium chloride (CaCl₂) or a mixture of alkali metal chlorides (e.g., NaCl-KCl).
-
High-purity alumina (B75360) or platinum crucible
-
High-temperature furnace with programmable temperature control
Procedure:
-
Mixture Preparation:
-
Thoroughly mix the starting materials (CaCO₃ and As₂O₅) with the flux in the crucible. The ratio of the reactants to the flux is typically in the range of 1:10 to 1:50 by weight.
-
-
Heating and Soaking:
-
Place the crucible in the high-temperature furnace.
-
Slowly heat the furnace to a temperature above the melting point of the flux but below the decomposition temperature of the product (e.g., 1000-1200 °C).
-
Hold the mixture at this temperature for several hours to ensure complete dissolution of the reactants in the molten flux.
-
-
Slow Cooling:
-
Slowly cool the furnace at a controlled rate (e.g., 1-5 °C per hour). This slow cooling allows for the nucleation and growth of large single crystals of johnbaumite from the supersaturated solution.
-
-
Crystal Separation:
-
Once the furnace has cooled to a temperature just above the melting point of the flux, carefully remove the crucible.
-
The crystals can be separated from the molten flux by decanting the liquid or by using a platinum wire to retrieve the crystals.
-
Alternatively, the entire crucible can be cooled to room temperature, and the solidified flux can be dissolved using a suitable solvent (e.g., water or dilute acid) that does not react with the johnbaumite crystals.
-
-
Cleaning:
-
Wash the separated crystals with the appropriate solvent to remove any residual flux.
-
Dry the crystals at a low temperature.
-
Mandatory Visualizations
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for the synthesis of johnbaumite.
Caption: Aqueous Precipitation Workflow for Johnbaumite Synthesis.
Caption: Hydrothermal Synthesis Workflow for Johnbaumite.
Caption: Flux Growth Workflow for Johnbaumite Single Crystals.
Application Notes and Protocols for Safe Handling and Disposal of Calcium Arsenate Waste
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium arsenate is a highly toxic inorganic compound that has been used as a pesticide and herbicide. Due to its toxicity and carcinogenicity, the handling and disposal of this compound and its associated waste require stringent safety protocols to protect laboratory personnel and the environment. These application notes provide detailed procedures for the safe management of this compound waste, including handling, storage, treatment, and disposal.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. It is toxic if swallowed, inhaled, or absorbed through the skin and is a known human carcinogen.[1][2][3] Chronic exposure can lead to damage of the nervous system, liver, and skin.[2][4] A thorough risk assessment should be conducted before any handling of this compound waste.
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound waste to prevent exposure.
Minimum PPE Requirements:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, chemical-resistant | Prevents skin contact and absorption.[1][5] |
| Eye Protection | Tightly fitting safety goggles and a face shield | Protects against splashes and dust.[1] |
| Lab Coat | Full-length, buttoned, with long sleeves | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for arsenic | Required when there is a risk of inhaling dust or aerosols.[1][6] |
| Footwear | Closed-toe shoes | Protects feet from spills.[1] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial to minimize the risk of exposure and environmental contamination.
Handling:
-
All work with this compound waste should be conducted in a designated area, preferably within a certified chemical fume hood with a face velocity of at least 100 cfm.[1]
-
Avoid the formation of dust.[1]
-
Use wet methods for cleaning spills where possible to minimize airborne dust.
-
Do not eat, drink, or smoke in areas where this compound is handled.[6][7]
-
Wash hands thoroughly with soap and water after handling and before leaving the work area.[6][7]
Storage:
-
Store this compound waste in clearly labeled, sealed, and durable containers.[7]
-
Containers must be labeled with "Hazardous Waste," "Toxic," and "Cancer Hazard."[1]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Secondary containment should be used to prevent the spread of material in case of a leak.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spill Response:
-
Evacuate non-essential personnel from the area.[8]
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent pads or other suitable materials.
-
Carefully collect the spilled material using a HEPA-filtered vacuum or by wet wiping. Avoid dry sweeping.[2]
-
Place the collected waste into a labeled, sealed container for hazardous waste disposal.[8]
-
Decontaminate the spill area with an appropriate cleaning agent and wash the area.[8]
-
Report the spill to the appropriate safety personnel.
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][4][9] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][4][9] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Seek immediate medical attention.[4]
Waste Treatment and Disposal Protocols
This compound waste must be treated to reduce its hazardous properties before final disposal. Solidification/stabilization (S/S) is a common treatment method to immobilize the arsenic.
Protocol for Solidification/Stabilization with Geopolymer
This protocol describes the treatment of this compound waste using geopolymer-based S/S technology to reduce the leachability of arsenic.
Materials:
-
This compound waste
-
Metakaolin-based geopolymer
-
Sodium hydroxide (B78521) solution
-
Distilled water
-
Mixing vessel
-
Molds for curing
Procedure:
-
Waste Characterization: Determine the arsenic concentration in the waste material using appropriate analytical methods (see Section 6).
-
Geopolymer Preparation: Prepare the geopolymer binder by mixing metakaolin with a sodium hydroxide activating solution according to the manufacturer's instructions.
-
Mixing: In a well-ventilated area or fume hood, thoroughly mix the this compound waste with the prepared geopolymer binder. A typical starting ratio is 30% geopolymer by weight.[10][11]
-
Casting: Pour the resulting slurry into molds.
-
Curing: Allow the samples to cure at ambient temperature for at least 28 days.[10][11]
-
Leachability Testing: After curing, perform a leachability test, such as the Toxicity Characteristic Leaching Procedure (TCLP), to verify that the arsenic concentration in the leachate is below the regulatory limit (typically 5 mg/L).[10][11]
Protocol for Immobilization with Iron Salts
This protocol utilizes iron salts to form a more stable iron arsenate coating on this compound particles, significantly reducing arsenic leachability.[12][13]
Materials:
-
This compound waste
-
Ferric chloride (FeCl₃) solution
-
Sodium hydroxide (NaOH) solution
-
Deionized water
-
Reaction vessel with stirrer
-
pH meter
Procedure:
-
Waste Slurry Preparation: Disperse a known quantity of this compound waste in deionized water to form a slurry.
-
Iron Salt Addition: Add a solution of ferric chloride to the slurry. An optimal Fe/As molar ratio is 4:1.[12]
-
pH Adjustment: Adjust the pH of the mixture to approximately 4 using a sodium hydroxide solution while stirring continuously.[13]
-
Reaction: Allow the reaction to proceed for 12 hours at a controlled temperature (e.g., 50°C) with continuous stirring.[12][13]
-
Washing and Drying: After the reaction, wash the solid precipitate with deionized water to remove any unreacted salts and then dry it at 60°C.[13]
-
Verification: Conduct TCLP testing on the dried, treated material to confirm that the arsenic leaching is below regulatory limits. For this method, arsenic may not be detected in the leachate.[12]
Analytical Methods for Arsenic Quantification
Accurate quantification of arsenic in waste and leachate is essential for regulatory compliance and treatment verification.
| Analytical Method | Principle | Typical Sample Matrix |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionization of the sample in an argon plasma followed by mass-to-charge ratio separation and detection. | Water, wastewater, solid waste, soil, sediment.[14] |
| Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) | Excitation of atoms in an argon plasma and measurement of the emitted light at characteristic wavelengths. | Water, wastewater, solid waste.[14] |
| Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) | Atomization of the sample in a graphite tube and measurement of the absorption of light by the ground-state atoms. | Water, wastewater, solid waste, soil.[14] |
| Hydride Generation Atomic Absorption Spectrometry (HGAAS) | Chemical reduction of arsenic to volatile arsine gas, which is then introduced into an atomic absorption spectrometer. | Air, water.[14] |
| Anodic Stripping Voltammetry (ASV) | Electrochemical method involving the deposition of arsenic onto an electrode followed by stripping it off and measuring the resulting current. | Drinking water, surface water, seawater, wastewater, soil extracts.[15] |
Waste Disposal
All this compound waste, including treated waste, contaminated materials, and PPE, must be disposed of as hazardous waste.
-
Package the waste in approved, sealed, and labeled containers.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Use a licensed hazardous waste disposal contractor for transportation and final disposal.[8][16]
-
Maintain detailed records of all waste generated and disposed of.
Visual Workflows
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound waste.
Waste Disposal Workflow
Caption: Workflow for the treatment and disposal of this compound waste.
References
- 1. wcu.edu [wcu.edu]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. reviewboard.ca [reviewboard.ca]
- 5. hazardsincollections.org.uk [hazardsincollections.org.uk]
- 6. General overview of safe handling of arsenic containing compounds. | Occupational Safety and Health Administration [osha.gov]
- 7. velsafe.com [velsafe.com]
- 8. nj.gov [nj.gov]
- 9. Accidental Exposure to Arsenic [warwick.ac.uk]
- 10. Geopolymer Materials Treatment of this compound Waste for Arsenic Immobilization | Scientific.Net [scientific.net]
- 11. researchgate.net [researchgate.net]
- 12. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. 10 04 03* this compound [utilvtorprom.com]
Troubleshooting & Optimization
Technical Support Center: Calcium Arsenate Stability and Reverse Dissolution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with calcium arsenate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and reverse dissolution of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my freshly precipitated this compound redissolving over time?
A1: This phenomenon, known as reverse dissolution, is a common issue with this compound. It is often caused by changes in the chemical environment of the precipitate. One of the primary drivers is the interaction with atmospheric carbon dioxide (CO₂), which can lead to the formation of calcium carbonate and the release of soluble arsenic species.[1][2] Additionally, fluctuations in pH can significantly impact the stability of this compound, leading to its dissolution.[3][4][5][6]
Q2: I observe a white precipitate in my this compound solution after leaving it exposed to air. What is happening?
A2: The white precipitate is likely calcium carbonate (CaCO₃). This compound can react with atmospheric CO₂ to form the more stable calcium carbonate, which in turn releases arsenic back into the solution.[1][2] This process is a key factor in the inherent instability of this compound precipitates.
Q3: How does pH affect the stability of my this compound precipitate?
A3: The stability of this compound is highly dependent on pH. Generally, calcium arsenates exhibit their lowest solubility and are most stable at high pH values.[4][6][7][8] As the pH decreases, the solubility of most this compound compounds increases, leading to the release of arsenic into the solution.[3][7] For instance, minimum arsenic concentrations in equilibrium with certain this compound phases have been observed at a pH of around 12.5.[7]
Q4: What is the optimal Calcium to Arsenic (Ca/As) molar ratio to ensure maximum arsenic immobilization?
A4: The Ca/As molar ratio is a critical parameter in the precipitation of this compound and the subsequent immobilization of arsenic. A higher Ca/As molar ratio generally leads to more effective arsenic removal. For arsenate (As(V)), a significant increase in immobilization is observed at Ca/As molar ratios of 2.5:1 or greater.[9][10] For arsenite (As(III)), improved immobilization is seen at ratios greater than 1:1.[9][10]
Troubleshooting Guide
Problem 1: High concentrations of arsenic are detected in the supernatant after precipitation and aging.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction with Atmospheric CO₂ | Perform precipitation and aging in a CO₂-free environment (e.g., under a nitrogen or argon atmosphere). Seal storage containers tightly. | Reduced formation of calcium carbonate and consequently lower arsenic release. |
| Suboptimal pH | Adjust and maintain the pH of the solution to a high level (ideally >10, with optimal stability for some species around 12.5) during and after precipitation using a suitable base like calcium hydroxide (B78521) (lime).[7][11] | Increased stability of the this compound precipitate and lower equilibrium arsenic concentrations. |
| Incorrect Ca/As Molar Ratio | Increase the molar ratio of calcium to arsenic in your precipitation reaction. For As(V), aim for a ratio of at least 2.5:1.[9][10] | More complete precipitation of arsenic as a stable this compound phase. |
| Formation of Unstable Hydrates | Control the precipitation conditions (pH, temperature, and aging time) to favor the formation of more stable this compound hydrates like Ca₄(OH)₂(AsO₄)₂·4H₂O or Ca₅(AsO₄)₃OH (arsenate apatite).[7][8] | Formation of a more robust precipitate with lower solubility. |
Problem 2: The physical appearance of the this compound precipitate changes over time (e.g., becomes more crystalline, changes color).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Phase Transformation | Characterize the precipitate at different time points using techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to monitor changes in crystallinity and morphology. | Understanding the transformation pathway from poorly crystalline to more stable crystalline forms of this compound or calcium carbonate.[2] |
| Aging Process | Allow for a sufficient aging period under controlled conditions (stable pH and temperature) to promote the formation of a stable crystalline phase. | A more homogeneous and stable final precipitate. |
Quantitative Data Summary
The stability of this compound is influenced by several factors, with pH and the Ca/As molar ratio being paramount. The following tables summarize key quantitative data from various studies.
Table 1: Influence of pH on Equilibrium Arsenic Concentration for Different this compound Compounds
| This compound Compound | pH | Equilibrium Arsenic Concentration (mg/L) |
| Ca₄(OH)₂(AsO₄)₂·4H₂O | ~12.5 | 0.01 |
| Ca₅(AsO₄)₃OH (arsenate apatite) | ~12.5 | 0.5 |
| Ca₄(OH)₂(AsO₄)₂·4H₂O | Stable Range | < 0.5 |
| Ca₅(AsO₄)₃OH (arsenate apatite) | 9.50 - 12.65 | < 0.5 |
Data sourced from Bothe and Brown (1999).[7]
Table 2: Arsenic Leaching from this compound Compounds via Toxicity Characteristic Leaching Procedure (TCLP)
| This compound Compound | Arsenic Concentration in Leachate (mg/L) |
| CaHAsO₄ | 744 |
| Ca₃(AsO₄)₂ | 302.2 |
| CaHAsO₄@FeAsO₄ (coated) | Not Detected |
| Ca₃(AsO₄)₂@FeAsO₄ (coated) | Not Detected |
Data sourced from Wang et al. (2020).[1][12] This data highlights the instability of pure this compound under leaching conditions and the potential for stabilization through coating with less soluble iron arsenate.
Experimental Protocols
1. Synthesis of this compound Precipitates
This protocol is adapted from Wang et al. (2020) for the synthesis of CaHAsO₄ (Sample 1) and Ca₃(AsO₄)₂ (Sample 2).[12]
-
Materials: Arsenic-containing solution, Sodium Hydroxide (NaOH), Calcium Hydroxide (Ca(OH)₂), Nitric Acid (HNO₃), Deionized water.
-
Procedure for Sample 1 (CaHAsO₄):
-
Take 800 mL of the arsenic-containing solution and adjust the pH to 5 using NaOH.
-
Dissolve 0.75 mol of Ca(OH)₂ in 200 mL of deionized water with ultrasonic agitation to form a suspension.
-
Adjust the pH of the Ca(OH)₂ suspension to 5 using HNO₃.
-
Pour the Ca(OH)₂ suspension into the arsenic solution while stirring and maintain the pH at 5.
-
Maintain the reaction at 50°C for 24 hours.
-
Wash the resulting precipitate by suction filtration and dry at 60°C.
-
-
Procedure for Sample 2 (Ca₃(AsO₄)₂):
-
Follow the same procedure as for Sample 1, but adjust and maintain the reaction pH at 10.
-
2. Toxicity Characteristic Leaching Procedure (TCLP)
The TCLP is a standard method (EPA Method 1311) to simulate leaching through a landfill and determine the mobility of analytes.[13][14]
-
Principle: The sample is leached with an extraction fluid (typically an acetic acid/sodium hydroxide solution) at a 1:20 solid-to-liquid ratio.[13]
-
General Procedure:
-
Determine the pH of the solid sample to select the appropriate extraction fluid.
-
Weigh out the sample (e.g., 100g) and place it in an extraction vessel.
-
Add the appropriate volume of extraction fluid (e.g., 2000 mL).
-
Seal the vessel and tumble it for 18 hours.
-
Filter the leachate to separate the liquid from the solid.
-
Analyze the liquid for the concentration of the analyte of interest (in this case, arsenic).
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound stability.
Caption: Pathway of this compound Reverse Dissolution.
Caption: Troubleshooting Workflow for High Arsenic Levels.
References
- 1. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The long-term stability of calcium arsenates: Implications for phase transformation and arsenic mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trace.tennessee.edu [trace.tennessee.edu]
- 5. scispace.com [scispace.com]
- 6. Neutralization of arsenic pollutants, contained in natural waters: The theoretical analysis of solubility of some arsenates and optimization of the processes [jwent.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Arsenic immobilization by calcium-arsenic precipitates in lime treated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Arsenic Removal from Water - 911Metallurgist [911metallurgist.com]
- 12. scispace.com [scispace.com]
- 13. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 14. epa.gov [epa.gov]
Technical Support Center: Enhancing Calcium Arsenate Stability for Arsenic Disposal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of calcium arsenate for effective arsenic disposal.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and stabilization of this compound.
| Problem | Potential Cause | Recommended Solution |
| High Arsenic Leaching in TCLP Test | The this compound precipitate is amorphous or a less stable crystalline form.[1][2] | Promote the formation of more stable crystalline phases such as arsenate apatite (Ca₅(AsO₄)₃OH) or Ca₄(OH)₂(AsO₄)₂·4H₂O by controlling the Ca/As ratio and pH.[3][4] Consider post-treatment methods like coating with ferric arsenate or solidification/stabilization (S/S) with geopolymers.[2][5][6] |
| Product Instability and Arsenic Release Over Time | Exposure to atmospheric carbon dioxide can lead to the formation of calcium carbonate and the release of soluble arsenic.[7][8][9] Changes in pH to acidic or neutral conditions increase the solubility of this compound.[3][10] | Store the dried this compound in a low-moisture, CO₂-free environment.[7][11] Maintain a high pH environment (above 10) for storage, as this minimizes solubility.[3][4] Encapsulation using S/S methods can provide a physical barrier against environmental factors.[5][12] |
| Formation of Amorphous Precipitate | Rapid precipitation, presence of impurities like magnesium, or suboptimal pH can inhibit the formation of stable crystalline structures.[1][3] | Control the rate of reagent addition to allow for crystal growth. Ensure the purity of the calcium source, as magnesium can inhibit the formation of arsenate apatite.[3] Maintain a consistently high pH during precipitation.[3][4] |
| Inconsistent Results Between Batches | Variations in experimental parameters such as Ca/As molar ratio, pH, temperature, and mixing speed. The presence of interfering anions like carbonates can inhibit the desired crystallization.[1][13] | Strictly control and monitor all reaction parameters. Characterize the starting materials to ensure consistency. Be aware of the water chemistry, as the presence of certain anions can significantly affect the final product.[1][13] |
Frequently Asked Questions (FAQs)
Q1: Why is my synthesized this compound showing high arsenic leaching?
A1: High arsenic leaching is often due to the formation of unstable or amorphous forms of this compound.[1][7] To improve stability, it is crucial to promote the formation of more stable crystalline phases like arsenate apatite (Ca₅(AsO₄)₃OH) or Ca₄(OH)₂(AsO₄)₂·4H₂O.[3][4] This can be achieved by carefully controlling the Ca/As molar ratio and maintaining a high pH (ideally above 12) during precipitation.[3]
Q2: How does pH affect the stability of this compound?
A2: pH is a critical factor in the stability of this compound. Generally, higher pH levels lead to the formation of less soluble and more stable this compound compounds, resulting in lower arsenic concentrations in leachate.[3][10][14] Conversely, acidic to neutral conditions increase the solubility of most this compound phases, leading to the release of arsenic.[3]
Q3: What is the role of iron in stabilizing this compound?
A3: The addition of ferric (Fe³⁺) or ferrous (Fe²⁺) ions can significantly enhance the stability of arsenic-containing precipitates. Iron arsenates are generally much less soluble than calcium arsenates, especially under acidic to neutral conditions.[2][6][8] One effective technique is to coat this compound particles with a layer of ferric arsenate. This shell acts as a protective barrier, drastically reducing arsenic leaching.[2][8][15]
Q4: Can other additives improve the stability of this compound?
A4: Yes, besides iron, other materials can be used. Solidification/stabilization (S/S) with agents like geopolymers or cement can physically encapsulate the this compound, preventing its contact with the surrounding environment.[5][12][16] The presence of certain anions, such as chloride and sulfate, can also influence the crystalline structure and stability of the precipitate.[1][13] For instance, chloride can promote the formation of stable arsenate apatite.[1]
Q5: How can I prevent the destabilization of this compound by atmospheric CO₂?
A5: this compound can react with carbon dioxide in the air to form calcium carbonate, which leads to the release of arsenic.[7][8][9] To mitigate this, the final product should be stored in a dry environment with minimal exposure to air.[7] Encapsulation methods, such as S/S, can also provide an effective barrier against atmospheric CO₂.[12]
Data Presentation
Table 1: Effect of Ferric Iron Coating on Arsenic Leaching from Calcium Arsenates (TCLP Test)
| Sample | Fe/As Molar Ratio | Reaction pH | Reaction Temperature (°C) | Arsenic Concentration in Leachate (mg/L) |
| CaHAsO₄ (uncoated) | - | - | - | 744[2][6] |
| Ca₃(AsO₄)₂ (uncoated) | - | - | - | 302.2[2][6] |
| CaHAsO₄@FeAsO₄ | 4 | 4 | 50 | Not Detected[2][6] |
| Ca₃(AsO₄)₂@FeAsO₄ | 4 | 4 | 50 | Not Detected[2][6] |
Table 2: Influence of pH on Equilibrium Arsenic Concentration for Different this compound Phases
| This compound Phase | pH | Equilibrium Arsenic Concentration (mg/L) |
| Ca₄(OH)₂(AsO₄)₂·4H₂O | ~12.5 | 0.01[3] |
| Ca₅(AsO₄)₃OH (Arsenate Apatite) | ~12.5 | < 0.5[3] |
Experimental Protocols
Protocol 1: Synthesis of Ferric Arsenate-Coated this compound
This protocol is based on the methodology for significantly improving the stability of this compound by creating a protective ferric arsenate shell.[2][8][15]
-
Synthesis of this compound:
-
Prepare a solution of an arsenic source (e.g., Na₂HAsO₄).
-
Separately, prepare a solution of a calcium source (e.g., CaCl₂).
-
Slowly add the calcium solution to the arsenic solution under constant stirring while maintaining a high pH (e.g., >10) using a base like NaOH to precipitate this compound.
-
Filter, wash, and dry the this compound precipitate.
-
-
Coating with Ferric Arsenate:
-
Resuspend the dried this compound powder in deionized water.
-
Add a ferric salt solution (e.g., FeCl₃) to the suspension to achieve a desired Fe/As molar ratio (e.g., 4:1).[2][6]
-
Adjust the pH of the slurry to approximately 4 using an acid (e.g., HCl) or a base (e.g., NaOH).[2][6]
-
Heat the mixture to 50°C and maintain it under constant stirring for a specified reaction time (e.g., 2 hours).[2][6]
-
After the reaction, filter the coated particles, wash them with deionized water, and dry them.
-
-
Stability Testing:
-
Perform a Toxicity Characteristic Leaching Procedure (TCLP) test on the final product to determine the concentration of leached arsenic.
-
Visualizations
Caption: Workflow for the synthesis and stabilization of this compound via ferric arsenate coating.
Caption: Key factors and their relationship to improving this compound stability for arsenic disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05278J [pubs.rsc.org]
- 9. bc-mlard.ca [bc-mlard.ca]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Ca3(AsO4)2 | CID 24501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. americanelements.com [americanelements.com]
- 14. trace.tennessee.edu [trace.tennessee.edu]
- 15. scispace.com [scispace.com]
- 16. Geopolymer Materials Treatment of this compound Waste for Arsenic Immobilization | Scientific.Net [scientific.net]
Overcoming interferences in the analysis of calcium arsenate
Welcome to the technical support center for the analysis of calcium arsenate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common interferences and challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for determining calcium and arsenic in this compound samples?
A1: The most common techniques are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for its high sensitivity and multi-element capabilities, and Atomic Absorption Spectrometry (AAS), which is a robust and cost-effective method. For calcium, colorimetric methods like the Arsenazo III procedure are also widely used.
Q2: What are the primary sources of interference in arsenic analysis by ICP-MS?
A2: Arsenic (As), being monoisotopic (75As), is susceptible to several spectral interferences.[1] The most significant are polyatomic interferences from the sample matrix and plasma gas, such as 40Ar35Cl+ and 40Ca35Cl+.[1] Doubly charged ions like 150Nd2+ and 150Sm2+ can also interfere with the 75As+ signal.[1]
Q3: How can I mitigate chloride-based interferences when analyzing arsenic with ICP-MS?
A3: A common and effective method is to use a collision/reaction cell (CRC) in the ICP-MS instrument. Using helium (He) as a collision gas allows for Kinetic Energy Discrimination (KED) to filter out larger polyatomic ions.[2] Alternatively, using a reactive gas like oxygen (O2) can shift the arsenic analysis to a different mass (75As+ reacts to form AsO+ at m/z 91), avoiding the original interference at m/z 75.[1][2]
Q4: What types of interferences are common in calcium analysis by Flame AAS?
A4: Calcium analysis by Flame AAS is prone to chemical and ionization interferences. Chemical interferences can occur from elements like aluminum, silicon, phosphate (B84403), and sulfate, which can form non-volatile compounds with calcium in the flame, reducing the signal.[3] Ionization interference can occur in hotter flames, where calcium atoms are ionized, reducing the population of ground-state atoms available for absorption.
Q5: How can I overcome chemical and ionization interferences in calcium AAS analysis?
A5: To overcome chemical interferences, a releasing agent such as lanthanum or strontium chloride is often added to the samples and standards. These agents preferentially bind with the interfering anions.[3] Using a hotter nitrous oxide-acetylene flame can also help to break down refractory compounds. To control ionization, an ionization suppressor, typically a solution of an easily ionized element like potassium, is added to both samples and standards to create a high concentration of electrons in the flame, shifting the ionization equilibrium.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
ICP-MS Analysis of Arsenic
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inaccurate or high arsenic readings in samples containing chloride | Polyatomic interference from 40Ar35Cl+ and/or 40Ca35Cl+ overlapping with 75As+.[1] | - Use a collision/reaction cell (CRC) with helium (He) gas for Kinetic Energy Discrimination (KED).- Use the CRC with a reactive gas like oxygen (O2) and measure arsenic as AsO+ at m/z 91.- If available, use a triple quadrupole ICP-MS (ICP-MS/MS) for more effective interference removal.[2] |
| Signal suppression or enhancement (Matrix effects) | High concentrations of dissolved solids or concomitant elements in the sample matrix affecting the plasma and ion transmission. | - Dilute the sample to reduce the matrix load.- Use an internal standard, such as Rhodium (Rh), to compensate for matrix effects.[4] - Prepare calibration standards in a matrix that matches the samples (matrix-matching). |
| Unexpectedly high arsenic signal in samples containing rare earth elements | Interference from doubly charged ions, such as 150Nd2+ and 150Sm2+, at m/z 75.[1] | - Use a collision/reaction cell with oxygen (O2) and measure arsenic as AsO+ at m/z 91. This mass shift will separate the analyte from the doubly charged interferents.[2] |
AAS Analysis of Calcium
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low calcium recovery in samples containing phosphate or sulfate | Formation of non-volatile calcium compounds in the flame, leading to reduced atomization efficiency (chemical interference). | - Add a releasing agent, such as a 0.1-1% solution of lanthanum or strontium chloride, to all samples, standards, and blanks. - Use a hotter nitrous oxide-acetylene flame instead of an air-acetylene flame. |
| Inconsistent or drifting signal | Ionization of calcium atoms in the flame, particularly at low concentrations or in hot flames. | - Add an ionization suppressor, such as a solution of 1000-2000 ppm potassium chloride (KCl), to all solutions. |
| Low sensitivity | - Incorrect burner height or alignment.- Sub-optimal fuel-to-oxidant ratio.- Clogged nebulizer. | - Optimize the burner position for maximum absorbance.- Adjust the gas flow rates to achieve the correct flame stoichiometry.- Clean the nebulizer and spray chamber. |
Data Summary
Typical Detection Limits for Arsenic and Calcium
| Analytical Technique | Element | Typical Detection Limit |
| ICP-MS | Arsenic (As) | 0.08 µg/L[5] |
| ICP-MS | Calcium (Ca) | ~1 µg/L |
| Flame AAS | Arsenic (As) | ~100 µg/L |
| Flame AAS | Calcium (Ca) | 0.01 - 5.0 mg/L[3] |
| Graphite Furnace AAS | Arsenic (As) | ~1 µg/L |
| Arsenazo III (Colorimetric) | Calcium (Ca) | 0.026 mg/dL[6] |
Effect of Interferences on Arsenic Recovery by ICP-MS
| Interfering Ion | Concentration of Interferent | Analytical Mode | Observed Effect on Arsenic Signal |
| Chloride (as 5% HCl) | 5% | Single Quadrupole (No Gas) | Significant false positive signal for arsenic. |
| Calcium (100 ppm) + Chloride (5% HCl) | 100 ppm Ca, 5% HCl | Single Quadrupole (No Gas) | Large error in recovery of arsenic.[2] |
| Chloride (as 5% HCl) | 5% | Single Quadrupole (He KED) | Polyatomic interferences are effectively reduced.[2] |
| Neodymium (Nd) | 10 ppb | KED Mode | False positive recovery of 178% for a 20 ppb As standard. |
| Samarium (Sm) | 500 ppb | KED Mode | False positive recovery of 154% for a 20 ppb As standard. |
Experimental Protocols
Protocol 1: Determination of Arsenic by ICP-MS with a Collision/Reaction Cell
-
Sample Preparation:
-
Accurately weigh a portion of the this compound sample.
-
Digest the sample using a suitable acid mixture (e.g., nitric acid and hydrochloric acid) in a microwave digestion system or via hot plate digestion until the sample is completely dissolved.
-
Allow the digested sample to cool and dilute to a known volume with deionized water. A final acid concentration of 1-2% nitric acid is recommended.
-
-
Instrument Setup and Calibration:
-
Set up the ICP-MS according to the manufacturer's instructions.
-
Prepare a series of arsenic calibration standards (e.g., 0, 1, 5, 10, 20 µg/L) in a matrix that matches the diluted samples (e.g., 2% nitric acid).
-
Add an internal standard (e.g., Rhodium at 10 µg/L) to all blanks, standards, and samples.
-
Select the appropriate analysis mode:
-
Helium KED Mode: Introduce helium gas into the collision cell to mitigate polyatomic interferences.
-
Oxygen Reaction Mode: Introduce oxygen gas into the collision cell and set the mass spectrometer to detect AsO+ at m/z 91.[2]
-
-
-
Analysis:
-
Aspirate the blank solution to establish a baseline.
-
Analyze the calibration standards to generate a calibration curve.
-
Analyze the prepared samples. Ensure that quality control standards are run periodically to check for instrument drift.
-
Protocol 2: Determination of Calcium by Flame AAS
-
Sample and Standard Preparation:
-
Prepare a stock solution of calcium (e.g., 1000 mg/L).
-
From the stock solution, prepare a series of working standards (e.g., 0, 1, 2, 5, 10 mg/L).
-
Prepare the this compound sample by dissolving a known weight in dilute hydrochloric or nitric acid and diluting to a known volume. The final concentration should fall within the range of the working standards.
-
To every 10 mL of each blank, standard, and sample solution, add 1.0 mL of a lanthanum chloride solution (e.g., 10% w/v) as a releasing agent.[3]
-
-
Instrument Setup:
-
Analysis:
-
Aspirate the blank solution and zero the instrument.
-
Aspirate the standards in increasing order of concentration and record the absorbance values.
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Aspirate the prepared samples and record their absorbance.
-
Calculate the concentration of calcium in the samples from the calibration curve.
-
Protocol 3: Determination of Calcium by the Arsenazo III Method
-
Reagent and Sample Preparation:
-
Use a commercially available Arsenazo III reagent kit or prepare the reagent according to standard laboratory procedures. The reagent typically contains Arsenazo III, a buffer (e.g., imidazole (B134444) at pH ~7.0), and 8-hydroxyquinoline (B1678124) to mask magnesium interference.[8]
-
Prepare a calcium standard of known concentration (e.g., 10 mg/dL).[9]
-
Dilute the this compound sample with deionized water to bring the calcium concentration into the linear range of the assay (e.g., up to 15-20 mg/dL).[9]
-
-
Assay Procedure:
-
Label test tubes for a reagent blank, standard, and samples.
-
Pipette 1.0 mL of the Arsenazo III reagent into each tube.[9]
-
To the appropriate tubes, add a small, precise volume of the standard (e.g., 10-20 µL) or the diluted sample.[8][10] Add the same volume of deionized water to the reagent blank tube.
-
Mix the contents of each tube and incubate at room temperature for a specified time (e.g., 1-5 minutes).[9]
-
-
Measurement and Calculation:
-
Set a spectrophotometer to a wavelength of 650 nm.[9]
-
Use the reagent blank to zero the spectrophotometer.
-
Measure the absorbance of the standard and the samples. The color of the complex is stable for at least one hour.[8][9]
-
Calculate the calcium concentration in the samples using the following formula:
-
Calcium Concentration = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard
-
-
Visualizations
Caption: Workflow for ICP-MS analysis of arsenic with interference mitigation.
Caption: Troubleshooting logic for inaccurate calcium results in AAS.
References
- 1. Arsenic or Not? Get the Right Results from Your Quadrupole ICP-MS [thermofisher.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. nemi.gov [nemi.gov]
- 4. Correction strategies over spectral interferences for arsenic determination in aqueous samples with complex matrices by quadrupole ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. A simple method based on ICP-MS for estimation of background levels of arsenic, cadmium, copper, manganese, nickel, lead, and selenium in blood of the Brazilian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlas-medical.com [atlas-medical.com]
- 7. Calcium- Determination by AAS | OIV [oiv.int]
- 8. anamollabs.com [anamollabs.com]
- 9. corelabsupplies.com [corelabsupplies.com]
- 10. precisionbiomed.in [precisionbiomed.in]
Factors affecting the precipitation efficiency of arsenic using lime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing lime precipitation for arsenic removal.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for arsenic removal using lime?
Arsenic removal by lime (calcium hydroxide (B78521), Ca(OH)₂) primarily occurs through precipitation.[1][2] When lime is added to water, it increases the pH and reacts with arsenic to form insoluble calcium arsenate compounds, most notably this compound (Ca₃(AsO₄)₂).[3][4] This precipitate can then be removed from the solution through sedimentation and filtration.[1]
Q2: Why is the oxidation state of arsenic important for efficient removal?
The pentavalent form of arsenic, arsenate (As(V)), is much more effectively removed by lime precipitation than the trivalent form, arsenite (As(III)).[5][6] This is because arsenite is predominantly non-charged below a pH of 9.2, making it less reactive with the calcium ions provided by the lime.[5] Therefore, an oxidation step to convert As(III) to As(V) is often a critical prerequisite for achieving high removal efficiencies.[5][7] Common oxidizing agents include chlorine, potassium permanganate, and hydrogen peroxide.[5][8]
Q3: What is the optimal pH range for arsenic precipitation with lime?
The highest arsenic removal efficiency is typically achieved at a high pH.[1][9] The optimal pH range is generally considered to be between 10.5 and 11.5.[1][3][5] At a pH higher than 11.5, residual arsenic (V) concentrations can be reduced to below the World Health Organization (WHO) guideline of 10 µg/L.[3] Some studies have shown effective removal at a pH up to 13.[8]
Q4: How does lime dosage affect arsenic removal?
Arsenic removal efficiency increases with an increasing lime dosage.[3] A higher dosage of lime leads to a higher pH, which favors the precipitation of this compound.[3] The required lime dosage is also dependent on the initial arsenic concentration and the desired final concentration.
Q5: What is the role of reaction time in this process?
Sufficient reaction time is necessary for the precipitation reaction to reach completion. Studies have shown that arsenic removal increases with mixing time.[3] The optimal reaction time can range from approximately 1 to 2 hours.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low arsenic removal efficiency | Incorrect pH: The pH of the solution may be too low for efficient precipitation. | Solution: Increase the lime dosage to raise the pH to the optimal range of 10.5-11.5.[1][3][5] |
| Presence of Arsenite (As(III)): The arsenic in the sample may be in the less reactive trivalent state. | Solution: Introduce an oxidation step before lime addition to convert As(III) to As(V).[5][7] | |
| Insufficient Lime Dosage: The amount of lime added may not be enough to react with all the arsenic present. | Solution: Increase the lime dosage. The relationship between lime dosage and the reaction rate constant can be linear.[3] | |
| Inadequate Reaction Time: The precipitation reaction may not have had enough time to complete. | Solution: Increase the mixing and reaction time to allow for complete precipitation, typically for 1 to 2 hours.[8] | |
| Precipitate does not settle well | Poor Flocculation: The formed this compound particles may be too fine to settle effectively. | Solution: Consider using a coagulant aid in conjunction with lime.[1] Ensure adequate but not excessive mixing to promote floc formation. |
| Inconsistent results | Fluctuations in Initial Arsenic Concentration: The amount of arsenic in the source water may be variable. | Solution: Characterize the initial arsenic concentration before each experiment to adjust the lime dosage accordingly. |
| Presence of Interfering Ions: Other ions in the solution can affect the precipitation process. | Solution: Analyze the water for co-existing ions. For instance, magnesium can enhance arsenic removal through adsorption onto magnesium hydroxide precipitates.[5] Conversely, high concentrations of carbonate can lead to the formation of calcium carbonate, which is less effective at removing arsenic.[5][10] | |
| Temperature Variations: Temperature can influence reaction kinetics. | Solution: Maintain a consistent temperature during the experiments. Some studies suggest that elevated temperatures (40°C to 70°C) can improve removal efficiency.[8][11] |
Quantitative Data Summary
| Parameter | Optimal Range/Value | Effect on Arsenic Removal | Reference(s) |
| pH | 10.5 - 11.5 | Higher pH significantly increases removal efficiency. | [1][3][5][6][9] |
| Lime Dosage | Dependent on initial As concentration | Increased dosage leads to higher removal rates. | [3] |
| Reaction Time | 1 - 2 hours | Longer reaction times allow for more complete precipitation. | [3][8] |
| Temperature | 40°C - 70°C | Elevated temperatures can enhance the reaction rate. | [8][11] |
| Arsenic Oxidation State | As(V) | As(V) is significantly more effectively removed than As(III). | [5][6] |
Experimental Protocols
Batch Arsenic Precipitation Experiment
-
Sample Preparation:
-
Collect a water sample with a known initial arsenic concentration.
-
If necessary, perform an arsenic speciation analysis to determine the concentrations of As(III) and As(V).
-
-
Oxidation (if required):
-
Lime Addition and Precipitation:
-
Prepare a lime slurry or use solid lime (calcium hydroxide).
-
Add the lime to the arsenic-containing solution while stirring. The amount of lime should be sufficient to raise the pH to the target range (10.5-11.5).[8]
-
Continue stirring the solution at a controlled speed for the desired reaction time (e.g., 1-2 hours).[8]
-
Monitor the pH throughout the reaction and add more lime if necessary to maintain the target pH.
-
-
Sedimentation and Filtration:
-
Turn off the stirrer and allow the precipitate to settle for a specified period (e.g., 30-60 minutes).
-
Carefully decant the supernatant or filter the entire solution through a suitable filter (e.g., 0.45 µm) to separate the solid precipitate from the treated water.
-
-
Analysis:
-
Measure the final arsenic concentration in the filtered water using an appropriate analytical method (e.g., ICP-MS or atomic absorption spectroscopy).
-
Calculate the arsenic removal efficiency.
-
Visualizations
Caption: Experimental workflow for arsenic precipitation using lime.
Caption: Key factors influencing arsenic precipitation efficiency with lime.
References
- 1. Arsenic Removal Technologies | SSWM - Find tools for sustainable sanitation and water management! [sswm.info]
- 2. abis-files.deu.edu.tr [abis-files.deu.edu.tr]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. mdpi.com [mdpi.com]
- 5. epa.gov [epa.gov]
- 6. Arsenic Contamination in Groundwater: Geochemical Basis of Treatment Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arsenic Removal from Water - 911Metallurgist [911metallurgist.com]
- 8. US5378366A - Hot lime precipitation of arsenic from wastewater or groundwater - Google Patents [patents.google.com]
- 9. Efficient Methods for Arsenic Removal from Groundwater | IIETA [iieta.org]
- 10. updatepublishing.com [updatepublishing.com]
- 11. Temperature and pH effects on adsorption materials used for arsenic removal from drinking water. | [Journal of Chemical Society of Pakistan • 2013] | PSA • ID 14148 [psa.pastic.gov.pk]
Technical Support Center: Optimizing pH for Calcium Arsenate Precipitation in Industrial Wastewater
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing calcium arsenate precipitation to remove arsenic from industrial wastewater.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound precipitation process.
Q1: Why is arsenic removal incomplete despite adding sufficient lime?
A1: Incomplete arsenic removal can be attributed to several factors:
-
Suboptimal pH: The pH is a critical parameter for efficient this compound precipitation. The optimal pH range is typically high, often above 10, with some studies indicating that a pH greater than 12 is necessary for maximum arsenic removal.[1]
-
Presence of Competing Ions: The presence of carbonate (CO₃²⁻) in the wastewater can significantly hinder arsenic removal. Calcium has a strong affinity for carbonate and will preferentially precipitate as calcium carbonate (CaCO₃) rather than this compound.[2] High concentrations of sulfate (B86663) (SO₄²⁻) can also interfere with the process.
-
Arsenic Oxidation State: this compound precipitation is most effective for arsenate (As(V)). If a significant portion of the arsenic in the wastewater is in the arsenite (As(III)) form, removal efficiency will be low.[3] Arsenite is more soluble and less readily precipitated by calcium.
-
Insufficient Reaction Time: The precipitation reaction requires adequate time to go to completion. Insufficient mixing or reaction time can lead to incomplete removal.
-
Low Temperature: Lower temperatures can slow down the reaction kinetics, potentially leading to reduced arsenic removal efficiency.
Q2: The initial arsenic removal was high, but the concentration increased again over time. What is causing this?
A2: This issue points to the instability of the this compound precipitate. This compound can react with atmospheric carbon dioxide (CO₂), leading to the formation of calcium carbonate and the subsequent release of arsenic back into the solution.[4][5] This is particularly a problem for precipitates formed at a pH above 8.3.[3] The long-term stability of poorly crystalline calcium arsenates is a known concern.[4]
Q3: A white precipitate has formed, but arsenic levels in the water remain high. What could be the problem?
A3: The white precipitate is likely calcium carbonate. This occurs when the wastewater has a high concentration of dissolved carbonate. The added calcium (from lime) reacts with the carbonate to form insoluble calcium carbonate, leaving the arsenic in the solution. This is a common issue that competes with the desired this compound precipitation.[2]
Q4: How can I improve the stability of the precipitated arsenic?
A4: Several strategies can be employed to enhance the stability of the arsenic precipitate:
-
Co-precipitation with Phosphate (B84403): Introducing phosphate to the wastewater can lead to the formation of a more stable mixed calcium phosphate-arsenate precipitate, such as a hydroxyapatite-like structure.[6]
-
Formation of Specific this compound Minerals: At very high pH (around 12.5), the formation of more stable crystalline phases like Ca₄(OH)₂(AsO₄)₂·4H₂O and arsenate apatite (Ca₅(AsO₄)₃OH) is favored, which can result in lower equilibrium arsenic concentrations.[7]
-
Post-Precipitation Treatment: In some applications, coating the this compound precipitate with a layer of ferric arsenate has been shown to improve stability and resistance to leaching.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound precipitation?
A1: Generally, a high pH is required for effective this compound precipitation. The optimal pH is typically in the range of 10.0 to 12.5. Research has shown that arsenic removal increases with pH, and achieving residual arsenic concentrations below 10 µg/L may require a pH higher than 11.5.[1][7] However, it is crucial to balance high removal efficiency with the stability of the resulting precipitate.
Q2: What form of calcium should be used for the precipitation?
A2: Lime, either as quicklime (B73336) (CaO) or hydrated lime (Ca(OH)₂), is the most common and cost-effective source of calcium for this process.[8]
Q3: Does the initial oxidation state of arsenic matter?
A3: Yes, the oxidation state is critical. The precipitation process is significantly more effective for arsenate (As(V)) than for arsenite (As(III)).[3] If the wastewater contains a high concentration of arsenite, a pre-oxidation step (e.g., using chlorine or permanganate) is necessary to convert arsenite to arsenate before precipitation.[9]
Q4: What are the different types of this compound precipitates that can form?
A4: Several this compound compounds can precipitate depending on the pH and the calcium-to-arsenic (Ca/As) molar ratio. These include:
-
Ca₃(AsO₄)₂·xH₂O
-
Ca₄(OH)₂(AsO₄)₂·4H₂O
-
Ca₅(AsO₄)₃OH (arsenate apatite)[10]
The latter two are generally more stable at higher pH values.[7]
Q5: How does the Ca/As molar ratio affect precipitation?
A5: The molar ratio of calcium to arsenic influences the type of this compound mineral that forms. Different crystalline structures have varying stabilities and arsenic immobilization capacities. For instance, phase-pure Ca₄(OH)₂(AsO₄)₂·4H₂O has been observed to form at Ca/As ratios between 2.00 and 2.50.[7]
Data Presentation
Table 1: pH-Dependent Arsenic Removal Efficiency
| pH | Initial Arsenic (As(V)) Concentration (µg/L) | Final Arsenic (As(V)) Concentration (µg/L) | Removal Efficiency (%) | Reference |
| > 11.5 | 500 - 1,000 | < 10 | > 98 | [1] |
| ~12.5 | Not specified | 0.01 mg/L (10 µg/L) | Not specified | [7] |
| 8 - 11 | Not specified | Not specified | ~99.9 (for total heavy metals including arsenic) | [8] |
Table 2: Influence of Competing Anions on Arsenic Precipitation
| Competing Anion | Concentration | Effect on this compound Precipitation | Reference |
| Carbonate (CO₃²⁻) | > 0.5 mol/L | Inhibits this compound crystallization; promotes the formation of CaCO₃, leading to the release of arsenic into the solution. | [2] |
| Sulfate (SO₄²⁻) | Varies | Can improve the formation and stability of Ca₄(OH)₂(AsO₄)₂·4H₂O crystals at certain concentrations. | [2] |
| Phosphate (PO₄³⁻) | Presence | Promotes the formation of more stable mixed calcium phosphate-arsenate compounds, enhancing long-term arsenic immobilization. | [6] |
Experimental Protocols
Protocol: Jar Testing for Optimal pH and Lime Dosage Determination
This protocol outlines a standard jar testing procedure to determine the optimal pH and lime dosage for this compound precipitation.
1. Materials and Equipment:
-
Jar testing apparatus (gang stirrer)
-
6 x 1-liter beakers
-
pH meter
-
Turbidimeter
-
Graduated cylinders and pipettes
-
Wastewater sample
-
Lime slurry (e.g., 10 g/L Ca(OH)₂)
-
Acid and base for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)
-
Syringes for reagent addition
-
Filtration apparatus (e.g., 0.45 µm filters)
-
Analytical instrument for arsenic concentration measurement (e.g., ICP-MS or AAS)
2. Procedure:
-
Sample Preparation: Fill each of the six beakers with 1 liter of the industrial wastewater sample.
-
Initial Characterization: Measure and record the initial pH, turbidity, and arsenic concentration of the raw wastewater.
-
pH Adjustment (if necessary): If a pre-oxidation step is required, adjust the pH to the optimal range for the chosen oxidant and perform the oxidation.
-
Lime Addition: While the stirrers are on a rapid mix setting (e.g., 100-120 rpm), add varying dosages of the lime slurry to each beaker. For example:
-
Beaker 1: 5 mL
-
Beaker 2: 10 mL
-
Beaker 3: 15 mL
-
Beaker 4: 20 mL
-
Beaker 5: 25 mL
-
Beaker 6: 30 mL (or a control with no lime)
-
-
Rapid Mix: Continue rapid mixing for 1-3 minutes to ensure complete dispersion of the lime.
-
Flocculation: Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-30 minutes to allow for the formation of this compound flocs.
-
Sedimentation: Turn off the stirrers and allow the precipitate to settle for 30-60 minutes.
-
Sample Collection and Analysis:
-
Carefully draw a supernatant sample from each beaker from a point midway between the top of the settled sludge and the water surface.
-
Measure the final pH and turbidity of each supernatant sample.
-
Filter a portion of each supernatant sample through a 0.45 µm filter.
-
Analyze the filtered samples for residual dissolved arsenic concentration.
-
-
Data Evaluation: Plot the final arsenic concentration against the lime dosage and the final pH. The optimal condition is the lowest lime dosage that achieves the target arsenic concentration at a stable pH.
Mandatory Visualization
Caption: Chemical pathway of this compound precipitation and its instability.
Caption: Experimental workflow for optimizing pH and dosage via jar testing.
Caption: Troubleshooting decision tree for incomplete arsenic removal.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. americanelements.com [americanelements.com]
- 3. Arsenic Removal from Water - 911Metallurgist [911metallurgist.com]
- 4. The long-term stability of calcium arsenates: Implications for phase transformation and arsenic mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. updatepublishing.com [updatepublishing.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Calcium Arsenate Stabilization in Soil
This guide provides researchers, scientists, and environmental professionals with troubleshooting advice and frequently asked questions regarding the stability of calcium arsenate in soil. It addresses the common challenge of reverse dissolution, where previously immobilized arsenic is released back into the soil environment.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: Why is the arsenic concentration in my soil leachate increasing over time, despite initial stabilization with lime (calcium oxide)?
A1: This is a common issue that can be attributed to several factors that compromise the stability of this compound precipitates:
-
Decrease in Soil pH: Calcium arsenates are most stable at a high pH, typically above 10.[1] Natural soil processes, acid rain, or the use of certain fertilizers can lower the soil pH over time. As the pH decreases towards neutral or acidic conditions, the solubility of this compound increases, leading to the re-release of arsenic.[1][2]
-
Carbonation: this compound can react with atmospheric or soil-derived carbon dioxide (CO2). This reaction forms calcium carbonate, which is more stable, and releases water-soluble arsenic species back into the soil solution.[3][4][5]
-
Changing Redox Conditions: If the soil becomes waterlogged or anaerobic (reducing conditions), the chemical form of arsenic can change from the less mobile arsenate (As(V)) to the more mobile and toxic arsenite (As(III)).[6] Furthermore, iron (hydr)oxides, which are excellent scavengers of arsenic, can dissolve under reducing conditions, releasing any arsenic they have adsorbed.[2][7]
Q2: I applied a phosphate-based fertilizer to my remediated plot and subsequently detected a spike in soluble arsenic. What is the mechanism behind this?
A2: Arsenate (AsO₄³⁻) and phosphate (B84403) (PO₄³⁻) are chemical analogues, meaning they have similar chemical structures and charge.[6] Because of this similarity, they compete for the same adsorption sites on the surfaces of soil minerals like iron oxides and clays.[8][9] When you add a high concentration of phosphate fertilizer, the phosphate ions can outcompete and displace the previously adsorbed arsenate ions, pushing them back into the soil solution and increasing their mobility and bioavailability.[10][11]
Q3: Can organic amendments help improve the long-term stability of this compound?
A3: The effect of organic amendments is highly variable and depends on the type of material used.
-
Beneficial Amendments: Certain types of compost have been shown to decrease the bioavailability of arsenic.[12] They can enhance the activity of soil microorganisms that help immobilize arsenic and can also provide stable binding sites for the metalloid.
-
Detrimental Amendments: Conversely, some organic materials like poultry manure can significantly increase the concentration of dissolved arsenic in the soil.[13] This may be due to the introduction of soluble organic compounds that can chelate arsenic or alter the soil's pH and redox potential. Therefore, careful selection and testing of any organic amendment are critical.
Q4: My field site is subject to frequent flooding and drying cycles. How does this impact arsenic stability?
A4: These cycles create fluctuating redox conditions, which are highly detrimental to arsenic stability.
-
Flooding (Reducing Conditions): As the soil becomes saturated, oxygen is depleted, leading to anaerobic or reducing conditions. This promotes the conversion of As(V) to the more mobile As(III) and can cause the dissolution of iron minerals that bind arsenic, leading to a significant release of arsenic into the groundwater.[2][7]
-
Drying (Oxidizing Conditions): As the soil dries, it becomes aerobic (oxidizing). While this can help re-precipitate iron oxides and convert As(III) back to As(V), the repeated physical stress of dry-wet cycles can break down soil aggregates and mineral structures.[14] This increases the reactive surface area of the contaminants, potentially accelerating the dissolution of mineral phases like this compound during subsequent wetting events.[14]
Q5: What are the most effective strategies to prevent the reverse dissolution of this compound across a range of environmental conditions?
A5: Relying solely on high pH for stability can be risky. A multi-faceted approach is more robust:
-
Iron-Based Amendments: The addition of iron-rich materials, such as ferrihydrite, iron-manganese sludge, or red mud, is highly effective.[15][16] Arsenic forms very strong inner-sphere complexes on the surfaces of iron (hydr)oxides, which are stable over a much broader range of pH and redox conditions compared to this compound.[2][15]
-
Coating with Iron Arsenate: A novel technique involves coating the less stable this compound particles with a layer of iron arsenate (FeAsO₄).[4] Iron arsenate has a solubility that is about a million times lower than that of this compound, providing a durable protective barrier against dissolution.[4]
Data on Remediation Amendments
The following table summarizes the mechanisms and effectiveness of various soil amendments used to immobilize arsenic.
| Amendment | Mechanism of Action | Effective pH Range | Key Findings & Efficacy | Citations |
| Lime (CaO) | Raises pH, causing precipitation of low-solubility calcium arsenates. | High (>10) | Effective for initial immobilization. Stability decreases significantly at lower pH. Minimum arsenic concentrations are achieved at pH > 11. | [1][17] |
| Iron-Manganese Sludge | Strong adsorption of As(III) and As(V); oxidation of As(III) to less mobile As(V) by Mn(IV) oxides. | Broad (4-10) | A 40 g/kg dosage reduced leachable As to below 0.1 mg/L. Transforms arsenic into more stable forms. | [15] |
| Iron (Hydr)oxides (e.g., Ferrihydrite) | High surface area for strong adsorption and co-precipitation of arsenate. Forms stable inner-sphere surface complexes. | Broad | Considered a highly promising amendment for both anaerobic and aerobic soils. | [2][13][16] |
| FeAsO₄ Coating | Creates a highly insoluble barrier of iron arsenate around this compound particles, preventing contact with soil water. | Broad | Iron arsenate solubility (Ksp ≈ 10⁻²¹) is orders of magnitude lower than this compound (Ksp ≈ 10⁻¹⁸), significantly improving stability. | [4] |
| Phosphate | Competes with arsenate for binding sites on soil minerals. | N/A (Competitor) | Generally increases arsenic mobility and release into soil solution. High phosphate levels inhibit arsenate adsorption. | [8][9][10][11] |
Experimental Protocol: Toxicity Characteristic Leaching Procedure (TCLP)
The TCLP is a regulatory method used to determine if a waste is hazardous by simulating leaching through a landfill. It is an essential experiment to test the stability of arsenic-remediated soil.
Objective: To measure the leachability of arsenic from a stabilized soil sample under standardized acidic conditions, thereby assessing the long-term stability of the immobilization treatment.
Materials:
-
Stabilized soil sample
-
TCLP Extraction Fluid #1 (0.57% glacial acetic acid, pH 4.93 ± 0.05)
-
High-density polyethylene (B3416737) (HDPE) extraction vessels
-
Rotary agitation apparatus (must rotate at 30 ± 2 rpm)
-
Filtration apparatus (0.6 to 0.8 µm glass fiber filter)
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for arsenic analysis
Methodology:
-
Sample Preparation:
-
The soil sample must pass through a 9.5 mm sieve. Do not grind the sample, as this can alter its leaching characteristics.
-
Determine the percent solids of a small subsample to calculate the amount of wet soil needed for the test.
-
-
Extraction Fluid Selection:
-
For most samples, TCLP Extraction Fluid #1 is used. This fluid is prepared by diluting 5.7 mL of glacial acetic acid with deionized water to a final volume of 1 liter and adjusting the pH to 4.93 ± 0.05 using 1N NaOH.
-
-
Extraction Procedure:
-
Weigh out a 100-gram equivalent (dry weight) of the stabilized soil sample and place it into an HDPE extraction vessel.
-
Add 2 liters of Extraction Fluid #1 to the vessel. This creates a liquid-to-solid ratio of 20:1.
-
Securely cap the vessel, ensuring minimal headspace.
-
Place the vessel in the rotary agitation apparatus.
-
-
Agitation:
-
Rotate the vessel end-over-end at 30 ± 2 rpm for 18 ± 2 hours at a controlled temperature of 23 ± 2 °C.
-
-
Filtration and Analysis:
-
After agitation, allow the slurry to settle.
-
Filter the mixture using a glass fiber filter to separate the liquid extract (leachate) from the solid soil.
-
Preserve the leachate by acidifying with nitric acid to a pH < 2.
-
Analyze the concentration of arsenic in the leachate using ICP-MS or AAS.
-
Data Interpretation: The resulting arsenic concentration in the leachate is compared against regulatory limits (e.g., the U.S. EPA limit is 5.0 mg/L) to determine the effectiveness and stability of the remediation. A low concentration indicates successful and stable immobilization.
Visualization of Stability Factors
The following diagram illustrates the key chemical and environmental factors that influence the stability of this compound in soil and the pathways that lead to its potential re-mobilization.
Caption: Factors promoting (green) and hindering (red) this compound stability in soil.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. This compound | Ca3(AsO4)2 | CID 24501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05278J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. uni-hohenheim.de [uni-hohenheim.de]
- 7. Redox transformation of soil minerals and arsenic in arsenic-contaminated soil under cycling redox conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of calcium and phosphate on pH dependency of arsenite and arsenate adsorption to goethite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphorus effect on arsenic accumulation of barley (Hordeum vulgare L.) through irrigation with contaminated water [scielo.org.mx]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Divergent Aging Mechanisms of Calcium Arsenic Residue under Dry-Wet and Freeze-Thaw Cycles: Toxic Metal Mobility, Multiscale Physicochemical Characterization, and Escalated Ecological Risks - Green Chemical Technology - Full-Text HTML - SCIEPublish [sciepublish.com]
- 15. Stabilization of arsenic-cadmium co-contaminated soil with the iron-manganese sludge derived amendment: Effects and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Arsenic immobilization by calcium-arsenic precipitates in lime treated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Phase-Pure Calcium Arsenate Hydrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of phase-pure calcium arsenate hydrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common this compound hydrate (B1144303) phases encountered during synthesis?
A1: Several this compound hydrate phases can be precipitated from aqueous solutions. The most commonly reported phases include:
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Ca₃(AsO₄)₂·xH₂O: The exact number of water molecules (x) can vary. Different hydration states have been identified, such as Ca₃(AsO₄)₂·3H₂O and Ca₃(AsO₄)₂·2 1/4H₂O.[1]
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Ca₄(OH)₂(AsO₄)₂·4H₂O [1]
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Ca₅(AsO₄)₃(OH) (Johnbaumite): An arsenate analogue of hydroxyapatite.[1][2]
The formation of these phases is highly dependent on the experimental conditions, particularly the Ca/As molar ratio and the pH of the solution.[1]
Q2: Why is it challenging to synthesize phase-pure this compound hydrates?
A2: The synthesis of phase-pure this compound hydrates is challenging due to several factors:
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Co-precipitation: Multiple this compound phases can precipitate simultaneously under similar conditions, leading to mixed-phase products.[1]
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Sensitivity to pH and Ca/As Ratio: The type of this compound hydrate formed is highly sensitive to the pH of the reaction mixture and the molar ratio of calcium to arsenic.[1] Minor fluctuations in these parameters can lead to the formation of undesired phases.
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Formation of Amorphous Phases: Initially, poorly crystalline or amorphous this compound precipitates can form, which may transform over time.[3]
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Instability: Some this compound compounds are inherently unstable and can be affected by atmospheric carbon dioxide, leading to the formation of calcium carbonate and the release of arsenic.[4]
Q3: How does the Ca/As molar ratio influence the resulting product?
A3: The Ca/As molar ratio is a critical parameter in determining which this compound hydrate phase is formed. Different ratios favor the precipitation of specific phases. For instance, phase-pure Ca₄(OH)₂(AsO₄)₂·4H₂O has been observed to form at Ca/As ratios between 2.00 and 2.50.[3] At Ca/As ratios between 1.50 and 2.00, Ca₃(AsO₄)₂·4H₂O is more likely to form.[3] A Ca/As molar ratio of 1.67 is often used for the synthesis of Ca₅(AsO₄)₃(OH).[2]
Q4: What is the role of pH in controlling the synthesis of this compound hydrates?
A4: The pH of the solution plays a crucial role in determining the structure and composition of the precipitated this compound hydrate. For example, the synthesis of phase-pure Ca₃(AsO₄)₂·xH₂O can be achieved over a wide pH range, but the degree of hydration and crystal structure can vary depending on whether the pH is above or below 9.0.[3] The synthesis of Ca₅(AsO₄)₃(OH) is typically carried out at a pH between 10.0 and 11.5.[2]
Q5: Are there any safety precautions I should take when working with this compound hydrates?
A5: Yes, arsenic compounds are toxic and should be handled with extreme care. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of all waste materials containing arsenic according to your institution's hazardous waste disposal procedures.
Troubleshooting Guides
Problem 1: My final product is a mixture of different this compound phases.
-
Possible Cause: Incorrect Ca/As molar ratio or pH, or fluctuations in these parameters during the synthesis.
-
Troubleshooting Steps:
-
Verify Ca/As Ratio: Carefully check the calculations and measurements of your starting materials (calcium and arsenic sources). Ensure the molar ratio is appropriate for the desired phase (see Table 1).
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Control pH: Monitor and control the pH of the reaction mixture throughout the synthesis. Use a calibrated pH meter and add acid or base dropwise to maintain the desired pH.
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Homogenization: Ensure the reaction mixture is well-stirred to maintain uniform concentrations and pH.
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Problem 2: The XRD pattern of my product shows broad peaks, indicating low crystallinity or an amorphous phase.
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Possible Cause: Insufficient reaction time or inappropriate reaction temperature.
-
Troubleshooting Steps:
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to promote crystal growth. Aging the precipitate in the mother liquor can sometimes improve crystallinity.
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Adjust Temperature: The reaction temperature can influence the crystallinity of the product. For some phases, such as Ca₅(AsO₄)₃(OH), a higher temperature (e.g., 65 °C) can lead to better crystallinity.[2] For other phases, the reaction is performed at room temperature or slightly elevated temperatures (e.g., 50 °C).[1]
-
Problem 3: I am observing the formation of calcium carbonate in my product.
-
Possible Cause: Exposure of the reaction mixture or the final product to atmospheric carbon dioxide. Calcium arsenates can be unstable in the presence of CO₂.[4]
-
Troubleshooting Steps:
-
Use CO₂-free Water: Prepare all solutions using deionized water that has been boiled and cooled to remove dissolved CO₂.
-
Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to CO₂.
-
Proper Storage: Store the final product in a desiccator or a sealed container to protect it from atmospheric CO₂.
-
Data Presentation
Table 1: Synthesis Parameters for Different this compound Hydrate Phases
| This compound Hydrate Phase | Recommended Ca/As Molar Ratio | Recommended pH | Reference |
| Ca₃(AsO₄)₂·xH₂O | 1.50 - 2.00 | 7.00 - 12.00 | [3] |
| Ca₄(OH)₂(AsO₄)₂·4H₂O | 2.00 - 2.50 | > 9.0 | [3] |
| Ca₅(AsO₄)₃(OH) | 1.67 | 10.0 - 11.5 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Ca₃(AsO₄)₂·xH₂O
This protocol is adapted from the general procedures described for the precipitation of this compound hydrates.[1]
-
Preparation of Solutions:
-
Prepare a 0.5 M solution of a soluble calcium salt (e.g., CaCl₂ or Ca(NO₃)₂).
-
Prepare a 0.5 M solution of a soluble arsenate salt (e.g., Na₂HAsO₄).
-
-
Precipitation:
-
In a reaction vessel, add the required volume of the calcium salt solution to achieve the desired Ca/As molar ratio (e.g., 1.5).
-
Slowly add the arsenate salt solution to the calcium salt solution while stirring vigorously.
-
Adjust the pH of the mixture to the desired value (e.g., between 7 and 12) by adding a suitable base (e.g., NaOH) or acid (e.g., HCl).
-
-
Reaction and Aging:
-
Continue stirring the mixture at a constant temperature (e.g., 50 °C) for a specified period (e.g., 24 hours) to allow for complete reaction and crystal growth.[1]
-
-
Isolation and Washing:
-
Separate the precipitate from the solution by filtration or centrifugation.
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
Finally, wash the precipitate with ethanol.[1]
-
-
Drying:
-
Dry the washed precipitate in an oven at a low temperature (e.g., 50 °C) until a constant weight is achieved.[1]
-
Protocol 2: Synthesis of Ca₅(AsO₄)₃(OH)
This protocol is based on the synthesis of johnbaumite.[2]
-
Preparation of Solutions:
-
Prepare aqueous solutions of Ca(NO₃)₂, and Na₂HAsO₄·7H₂O at the concentrations specified in the reference.
-
-
Precipitation:
-
Maintain the Ca/As molar ratio at 1.67.
-
The synthesis is performed at 65 °C.
-
Add the solutions dropwise at a rate of 2 mL/min.
-
Maintain the pH between 10.0 and 11.5 using a 23% solution of NH₄OH.
-
-
Reaction and Aging:
-
The elevated temperature is used to improve the crystallinity of the product.
-
-
Isolation, Washing, and Drying:
-
Follow the general procedure for isolation, washing, and drying as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound hydrates.
Caption: Logical relationships between synthesis parameters and product characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition from Endothermic to Exothermic Dissolution of Hydroxyapatite Ca5(PO4)3OH–Johnbaumite Ca5(AsO4)3OH Solid Solution Series at Temperatures Ranging from 5 to 65 °C | MDPI [mdpi.com]
- 3. The long-term stability of calcium arsenates: Implications for phase transformation and arsenic mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ca3(AsO4)2 | CID 24501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Effect of carbonate ions on the stability of calcium arsenate precipitates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium arsenate precipitation, particularly concerning the influence of carbonate ions on precipitate stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of carbonate ions on the stability of this compound precipitates?
Carbonate ions in solution introduce a competing reaction for calcium ions, leading to the precipitation of calcium carbonate.[1] This competition can hinder the formation of this compound, resulting in higher concentrations of arsenic remaining in the solution.[1] The presence of carbon dioxide from the atmosphere can also promote the breakdown of this compound precipitates, converting them to calcium carbonate and releasing arsenic.[2]
Q2: How does pH influence the competition between carbonate and arsenate for calcium?
The stability of both this compound and calcium carbonate precipitates is pH-dependent. Calcium arsenates that exhibit the lowest equilibrium concentrations of arsenate ions are generally stable at high pH.[3] However, the speciation of both carbonate and arsenate is also pH-dependent, which affects their reactivity with calcium. At pH levels between 7 and 12, the formation of various types of crystalline calcium carbonates and/or calcium arsenates can control the behavior of arsenic.[4]
Q3: Can the presence of other ions affect the stability of this compound in the presence of carbonate?
Yes. For instance, the presence of zinc (Zn) can influence the polymorph of calcium carbonate that forms. When zinc is added, calcite, a more stable form of calcium carbonate, is the dominant polymorph, and arsenic uptake in the carbonate phase is reduced. In some cases, the addition of zinc can lead to the precipitation of a stable zinc arsenate mineral, which can permanently sequester arsenic.
Q4: Are this compound precipitates considered a long-term stable solution for arsenic immobilization?
This compound compounds are generally considered inherently unstable in the environment.[2] They have high solubilities and are not expected to be stable with prolonged exposure to moisture.[2] The presence of carbon dioxide further promotes their breakdown.[2] However, in the absence of moisture and in the presence of excess lime, they may exhibit some degree of long-term stability.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of this compound precipitate and high residual arsenic in solution. | Competition from carbonate ions: Carbonate in the reaction mixture is precipitating as calcium carbonate, reducing the availability of calcium for arsenate precipitation.[1] | 1. Minimize Carbonate Contamination: Use CO2-free reagents and deionized water. Consider performing the precipitation under an inert atmosphere (e.g., nitrogen) to prevent the introduction of atmospheric CO2. 2. pH Adjustment: Optimize the pH of the solution. Calcium arsenates are generally more stable at higher pH values.[3] 3. Increase Calcium Concentration: A higher initial calcium to arsenate (Ca/As) molar ratio may favor the precipitation of this compound over calcium carbonate.[5] |
| Precipitate redissolves or releases arsenic over time. | Instability of the this compound phase: The formed this compound precipitate is inherently unstable and is converting to more stable phases like calcium carbonate upon exposure to atmospheric CO2 and moisture.[2] | 1. Control Storage Conditions: Store the precipitate in a desiccated, CO2-free environment to minimize decomposition. 2. Consider Co-precipitation with Stabilizing Agents: Investigate the addition of ions like zinc, which can form more stable arsenate compounds or influence the formation of more stable calcium carbonate polymorphs that are less prone to releasing arsenic. |
| Inconsistent results between experimental batches. | Variable carbonate concentration: The amount of carbonate ions in the reaction system is not being controlled, leading to varying degrees of competition with arsenate. | 1. Standardize Reagents: Ensure all reagents are from the same batch and are stored properly to prevent CO2 absorption. 2. Monitor Carbonate Levels: If possible, quantify the carbonate concentration in your starting solutions. |
Quantitative Data Summary
Table 1: Effect of Carbonate Concentration on Calcium-Arsenic Compound Precipitation
| Carbonate Concentration (mol/L) | Precipitated Compounds | Effect on Arsenic Immobilization | Reference |
| < 0.5 | Ca4(OH)2(AsO4)2·4H2O | Beneficial for formation and growth of this compound crystals. | [6] |
| > 0.5 | CaCO3 and Na3Ca(CO3)2·5H2O | Inhibits calcium-arsenate crystallization, leading to increased arsenic release. | [6] |
Table 2: Solubility of this compound Compounds
| This compound Compound | Solubility Product (Ksp) at 25°C | Reference |
| Ca3(AsO4)2·3H2O(c) | 10⁻²¹.¹⁴ | [7] |
| Ca3(AsO4)2·2.25H2O(c) | 10⁻²¹·⁴⁰ | [7] |
| Ca5(AsO4)3(OH)(c) | 10⁻⁴⁰.¹² | [7] |
| Ca4(OH)2(AsO4)2·4H2O(c) | 10⁻²⁷·⁴⁹ | [7] |
Experimental Protocols
Protocol 1: Co-precipitation of Arsenate with Calcium Carbonate
This protocol is based on the methodology for studying the co-precipitation of arsenite and arsenate with calcite.[8]
-
Preparation of Solutions:
-
Prepare a 0.5 M CaCl2 solution.
-
Prepare a 0.5 M Na2CO3 solution.
-
Prepare stock solutions of As(III) and/or As(V) at desired concentrations.
-
-
Precipitation:
-
In a reaction vessel, add the desired volume of the arsenic stock solution to deionized water.
-
Adjust the pH to 7.5 by adding either dilute HNO3 or NaOH.
-
Simultaneously add the CaCl2 and Na2CO3 solutions to the reaction vessel while stirring vigorously to induce the precipitation of calcite.
-
Maintain the temperature at 20°C.
-
-
Aging and Sample Collection:
-
Allow the precipitate to age for 2 hours.
-
Collect the solid precipitate by filtration or centrifugation.
-
-
Washing and Drying:
-
Wash the collected precipitate three times with deionized water to remove soluble salts like NaCl.
-
Dry the solid sample for further analysis.
-
-
Analysis:
-
Analyze the arsenic concentration in the supernatant using Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[8]
-
Characterize the solid phase using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) to identify the crystalline phases and morphology of the precipitates.
-
Visualizations
Caption: Experimental workflow for co-precipitation of arsenate with calcium carbonate.
Caption: Logical relationship of carbonate competition in this compound precipitation.
References
- 1. This compound precipitation: Significance and symbolism [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The long-term stability of calcium arsenates: Implications for phase transformation and arsenic mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arsenic immobilization by calcium-arsenic precipitates in lime treated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
Troubleshooting low yield in laboratory synthesis of calcium arsenate
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields in the laboratory synthesis of calcium arsenate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound yield is significantly lower than expected. What are the common causes?
A1: Low yields in this compound synthesis can stem from several factors. The most common issues are related to reaction conditions and reactant quality. Key areas to investigate include:
-
Incorrect pH: The pH of the reaction mixture is critical in determining the specific this compound species that precipitates. Different species have varying solubilities, directly impacting the isolated yield. For instance, the formation of more soluble species like dithis compound can lead to lower yields of the desired trithis compound.[1]
-
Suboptimal Temperature: Reaction temperature influences the rate of precipitation and the crystalline structure of the product.[2][3] Deviation from the optimal temperature can lead to incomplete precipitation or the formation of unstable intermediates.
-
Improper Stoichiometry (Ca/As ratio): The molar ratio of calcium to arsenic is crucial. An incorrect ratio can lead to the formation of different this compound compounds, some of which may be more soluble, thus reducing the final yield.[4]
-
Inadequate Reaction Time: Precipitation of this compound may not be instantaneous. Insufficient reaction time can result in incomplete formation of the product, leaving a significant amount of ions in the solution.[2][5]
-
Poor Quality of Reagents: The purity of starting materials like calcium hydroxide (B78521) or arsenic acid is important. Impurities can interfere with the reaction or lead to the formation of undesired byproducts.
-
Presence of Interfering Ions: The presence of other anions such as sulfates and carbonates in the reaction mixture can affect the crystalline structure and stability of the this compound, potentially leading to lower yields.[6]
-
Formation of Metastable Phases: Under certain conditions, a more soluble, metastable form of this compound may precipitate initially and then slowly convert to the more stable, less soluble form. If the product is isolated too early, the yield will be low.[1]
-
Reaction with Atmospheric CO2: Calcium hydroxide solutions can react with carbon dioxide from the air to form calcium carbonate. This side reaction consumes the calcium reagent, making it unavailable for the desired reaction with arsenate, thereby reducing the yield of this compound.[5][7]
Q2: How do I optimize the pH of my reaction to improve yield?
A2: The optimal pH for this compound precipitation depends on the desired product. Generally, alkaline conditions favor the formation of less soluble calcium arsenates. For the synthesis of Ca3(AsO4)2, a pH in the range of 10-12 is often employed. It is recommended to monitor the pH throughout the reaction and adjust as necessary using a suitable base, such as sodium hydroxide or calcium hydroxide itself. One study maintained a pH of 5 for the synthesis of one sample and a pH of 10 for another.[5] Another study suggests that calcium arsenates exhibiting the lowest equilibrium concentrations of arsenate ions are stable at high pH.[4]
Q3: What is the recommended procedure for adding reagents?
A3: To avoid localized concentration gradients that can lead to the formation of undesired, more soluble byproducts like dithis compound, it is advisable to add the arsenate-containing solution to the calcium-containing solution (or vice-versa) slowly and with vigorous stirring.[1] This ensures a homogeneous reaction mixture and promotes the formation of the desired, less soluble this compound species.
Q4: I observe a gelatinous precipitate instead of a crystalline solid. How does this affect my yield and what can I do?
A4: The formation of a gelatinous precipitate often indicates an amorphous solid with poor crystallinity. This can be caused by rapid precipitation, incorrect pH, or the presence of impurities. Amorphous products can be more difficult to filter and wash, leading to product loss during workup and consequently, a lower yield. To obtain a more crystalline product, consider the following:
-
Slower addition of reagents: This can promote the growth of larger crystals.
-
Aging the precipitate: Allowing the precipitate to remain in the mother liquor for an extended period (aging) at a controlled temperature can facilitate the transformation of amorphous material into a more crystalline form.
-
Adjusting the pH: Ensure the pH is within the optimal range for the desired crystalline phase.
Experimental Protocols
General Synthesis of this compound (Ca3(AsO4)2)
This protocol is a generalized procedure based on common laboratory methods.[8][9]
Materials:
-
Disodium (B8443419) hydrogen arsenate (Na2HAsO4)
-
Calcium chloride (CaCl2)
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Prepare a solution of disodium hydrogen arsenate in deionized water.
-
Prepare a separate solution of calcium chloride in deionized water.
-
Slowly add the calcium chloride solution to the disodium hydrogen arsenate solution with constant, vigorous stirring. A white precipitate of this compound will form. The reaction is: 2 Na2H[AsO4] + 3 CaCl2 → Ca3[AsO4]2 + 4 NaCl + 2 HCl[8]
-
Monitor the pH of the reaction mixture. Adjust the pH to the desired alkaline range (e.g., 10-12) by adding a dilute solution of NaOH. This helps to ensure the precipitation of the less soluble trithis compound.
-
Continue stirring the mixture at a controlled temperature (e.g., 50°C) for a sufficient duration (e.g., 24 hours) to allow for complete precipitation and crystal growth.[2][5]
-
After the reaction is complete, allow the precipitate to settle.
-
Separate the precipitate from the supernatant by filtration.
-
Wash the precipitate with deionized water to remove any soluble impurities, such as sodium chloride.
-
Dry the collected this compound product in an oven at an appropriate temperature (e.g., 60°C) until a constant weight is achieved.[2][5]
Data Presentation
Table 1: Factors Influencing this compound Synthesis and their Impact on Yield
| Parameter | Condition | Potential Impact on Yield | Reference |
| pH | Acidic (e.g., < 7) | Formation of more soluble species like CaHAsO4, leading to lower yield of Ca3(AsO4)2. | [1] |
| Alkaline (e.g., > 10) | Promotes formation of less soluble Ca3(AsO4)2, potentially increasing yield. | [4] | |
| Temperature | Low | Slower reaction rate, may require longer reaction times for complete precipitation. | [2] |
| High (e.g., 50°C) | Can increase reaction rate and influence crystal structure. | [2][3] | |
| Ca/As Molar Ratio | Low (< 1.5) | Incomplete precipitation of arsenate, leading to lower yield. | [4] |
| High (> 1.5) | Can favor the formation of different this compound hydrates. | [4] | |
| Reaction Time | Short | Incomplete precipitation, resulting in lower yield. | [2][5] |
| Long (e.g., 24h) | Allows for more complete reaction and potential aging of the precipitate. | [2][5] | |
| Atmospheric CO2 | Present | Reacts with Ca(OH)2, reducing its availability and lowering the yield of this compound. | [5][7] |
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General reaction pathway for this compound synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05278J [pubs.rsc.org]
- 6. americanelements.com [americanelements.com]
- 7. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound [sitem.herts.ac.uk]
How magnesium impurities inhibit the formation of arsenate apatite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of arsenate apatite, particularly concerning the challenges posed by magnesium impurities.
Frequently Asked Questions (FAQs)
Q1: My arsenate apatite synthesis resulted in a poorly crystalline or amorphous product. What could be the cause?
A1: The presence of magnesium ions (Mg²⁺) is a known inhibitor of apatite crystallization.[1][2] Even at low concentrations, magnesium can interfere with the formation of a well-ordered crystal lattice. Mg²⁺ can stabilize amorphous calcium phosphate (B84403) (ACP), a precursor to crystalline apatite, and retard its transformation into the crystalline phase.[1] This results in a product with low crystallinity or in an entirely amorphous state. It is crucial to use reagents with minimal magnesium contamination and to ensure that the reaction vessel is thoroughly cleaned to avoid introducing such impurities.
Q2: I observe a significant reduction in the crystal size of my arsenate apatite product. Could magnesium be the culprit?
A2: Yes, magnesium impurities are strongly correlated with a reduction in the crystal size of apatite.[2][3] Magnesium is believed to adsorb onto the surface of nascent apatite crystals, which inhibits their growth.[4] This effect is concentration-dependent, with higher magnesium concentrations leading to smaller crystal sizes.[5] If you are aiming for larger crystals, it is imperative to control the magnesium concentration in your reaction solution.
Q3: How does the presence of magnesium affect the morphology of arsenate apatite crystals?
A3: Magnesium ions can influence the morphology of apatite crystals. Studies on hydroxyapatite (B223615), a close structural analog, have shown that the presence of magnesium can lead to a change from needle-like or rod-shaped crystals to more agglomerated, less defined morphologies.[5] This is a direct consequence of the inhibition of crystal growth on specific crystallographic faces.
Q4: Can magnesium be incorporated into the arsenate apatite crystal structure?
A4: Yes, magnesium can substitute for calcium (Ca²⁺) in the apatite lattice to a certain extent due to its similar charge and relatively small ionic radius.[3][6] However, the substitution is often limited. The incorporation of magnesium into the crystal lattice leads to a decrease in the unit cell parameters, which can be observed through X-ray diffraction (XRD) analysis.[3] It's important to note that a significant portion of magnesium may also be adsorbed on the crystal surface rather than being incorporated into the lattice.[2][7]
Q5: My XRD pattern shows peak broadening and a shift in peak positions. What does this indicate?
A5: Peak broadening in an XRD pattern is typically indicative of smaller crystallite size and/or increased lattice strain, both of which can be caused by the presence of magnesium.[3][8] A shift in peak positions, specifically a shift to higher 2θ angles, suggests a decrease in the lattice parameters, which is consistent with the substitution of the larger Ca²⁺ ions by the smaller Mg²⁺ ions in the apatite structure.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No precipitate or very slow precipitation | High concentration of magnesium impurities | 1. Analyze starting materials (calcium and arsenate sources) for magnesium content using techniques like ICP-AES or AAS. 2. Use high-purity reagents with certified low magnesium levels. 3. Consider using a purification step for your reagents if contamination is suspected. |
| Formation of an amorphous phase instead of crystalline arsenate apatite | Magnesium stabilization of the amorphous precursor | 1. Decrease the concentration of magnesium in the reaction. 2. Increase the reaction temperature or aging time to promote the transformation from the amorphous to the crystalline phase. However, be aware that high temperatures might lead to the formation of other phases. 3. Use a seeding technique with pre-synthesized arsenate apatite crystals to encourage crystalline growth. |
| Reduced yield of crystalline product | Inhibition of nucleation and growth by magnesium | 1. Carefully control the pH and supersaturation of the reaction solution, as these factors can influence the inhibitory effect of magnesium.[9] 2. Optimize the addition rate of reagents to maintain a steady and controlled supersaturation level. |
| Changes in crystal morphology (e.g., from needles to spheres) | Magnesium interference with crystal growth on specific faces | 1. Monitor the morphology of your product at different magnesium concentrations using SEM or TEM to establish a correlation. 2. If a specific morphology is desired, stringent control of magnesium levels is necessary. |
| Inconsistent batch-to-batch results | Variable magnesium contamination | 1. Implement a strict quality control protocol for all reagents and deionized water. 2. Ensure consistent cleaning procedures for all glassware and reaction vessels to avoid cross-contamination. |
Quantitative Data Summary
The following tables summarize the quantitative effects of magnesium on the properties of apatite, primarily based on studies of hydroxyapatite, which is isostructural with arsenate apatite. This data can be used as a reference to anticipate the impact of magnesium impurities in arsenate apatite synthesis.
Table 1: Effect of Magnesium Substitution on Hydroxyapatite Lattice Parameters
| Mg/(Ca+Mg) Molar Ratio in Synthesis | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Unit Cell Volume (ų) | Reference |
| 0 | 9.421 | 6.881 | 528.8 | [3] |
| 0.1 | 9.415 | 6.878 | 527.8 | [3] |
| 0.2 | 9.409 | 6.875 | 526.8 | [3] |
Data is for non-heat-treated samples synthesized via a mechanochemical method.
Table 2: Effect of Magnesium on Hydroxyapatite Crystallinity and Crystal Size
| Mg Content (mol%) | Crystallinity (%) | Crystal Size (nm) | Reference |
| 0 | 65 | 45 | [8] |
| 5 | 55 | 35 | [8] |
| 10 | 48 | 28 | [8] |
Crystallinity and crystal size were determined from XRD data.
Experimental Protocols
Protocol 1: Synthesis of Arsenate Apatite (Johnbaumite) via Aqueous Precipitation
This protocol is adapted from a method for synthesizing arsenate/phosphate hydroxyapatite solid solutions and can be modified for pure arsenate apatite.
Materials:
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Calcium hydroxide (B78521) (Ca(OH)₂)
-
Arsenic acid (H₃AsO₄)
-
Deionized water
-
Magnetic stirrer and hotplate
-
pH meter
-
Filtration apparatus
-
Drying oven
Procedure:
-
Prepare a 0.5 M slurry of Ca(OH)₂ in deionized water.
-
Prepare a 0.5 M solution of H₃AsO₄ in deionized water.
-
Slowly add the H₃AsO₄ solution to the Ca(OH)₂ slurry while stirring continuously. Maintain a Ca/As molar ratio of 1.67.
-
Monitor and adjust the pH of the solution to a desired value (e.g., pH 9-11) using a suitable base (e.g., NH₄OH or NaOH) that does not introduce interfering ions.
-
Age the resulting precipitate at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours) with continuous stirring.
-
After aging, allow the precipitate to settle.
-
Separate the precipitate from the supernatant by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted ions.
-
Dry the final product in an oven at a controlled temperature (e.g., 80-100 °C) until a constant weight is achieved.
Protocol 2: Characterization of Arsenate Apatite
1. X-ray Diffraction (XRD):
-
Purpose: To identify the crystalline phase, determine lattice parameters, and estimate crystallite size and crystallinity.
-
Procedure:
-
Grind a small amount of the dried sample to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the XRD pattern over a 2θ range of 10-80° with a step size of 0.02° and a suitable scan speed.
-
Analyze the resulting diffractogram to identify the characteristic peaks of arsenate apatite (johnbaumite, PDF# 00-033-0265).
-
Perform Rietveld refinement of the XRD data to calculate the lattice parameters.
-
Use the Scherrer equation to estimate the crystallite size from the broadening of the diffraction peaks.
-
2. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To identify the functional groups present in the sample and confirm the incorporation of arsenate into the apatite structure.
-
Procedure:
-
Mix a small amount of the sample with KBr powder and press into a pellet.
-
Alternatively, use an attenuated total reflectance (ATR) accessory.
-
Collect the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic vibrational modes of the AsO₄³⁻ group (around 800-900 cm⁻¹) and the OH⁻ group (around 3570 and 630 cm⁻¹).
-
3. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):
-
Purpose: To observe the morphology, size, and agglomeration state of the synthesized crystals.
-
Procedure:
-
For SEM, mount a small amount of the powder on a stub using conductive tape and coat with a thin layer of a conductive material (e.g., gold or carbon).
-
For TEM, disperse the powder in a suitable solvent (e.g., ethanol) and drop a small amount onto a TEM grid.
-
Image the samples at various magnifications to observe the crystal morphology and size distribution.
-
Visualizations
Caption: Inhibitory mechanism of magnesium on arsenate apatite formation.
Caption: Experimental workflow for arsenate apatite synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. MAGNESIUM INFLUENCE ON HYDROXYAPATITE CRYSTALLIZATION [iris.cnr.it]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization and the formation mechanism of magnesium- and strontium-substituted hydroxyapatite - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 8. researchgate.net [researchgate.net]
- 9. The effect of supersaturation on apatite crystal formation in aqueous solutions at physiologic pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Iron Arsenate Coating on Calcium Arsenate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of iron arsenate coatings on calcium arsenate.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of coating this compound with iron arsenate?
A1: this compound is often used to precipitate arsenic from wastewater. However, it is not highly stable and can react with carbon dioxide in the air, leading to the re-dissolution of arsenic.[1][2][3] Coating this compound with a layer of iron arsenate significantly improves its stability.[1][2][3] The iron arsenate shell is much less soluble and more resistant to acidic conditions, effectively immobilizing the arsenic.[1][2][3]
Q2: What are the optimal reaction conditions for achieving a stable iron arsenate coating?
A2: The optimal conditions for forming a stable iron arsenate coating on this compound have been identified as a Ferric Iron to Arsenic (Fe/As) molar ratio of 4:1, a reaction pH of 4, and a temperature of 50°C.[1][2][3] Under these conditions, arsenic was not detected in the leachate during Toxicity Characteristic Leaching Procedure (TCLP) tests, indicating a highly stable coating.[1][2][3]
Q3: What materials are required for the iron arsenate coating process?
A3: The primary reagents are a source of this compound (e.g., CaHAsO₄ or Ca₃(AsO₄)₂), a ferric salt such as ferric chloride (FeCl₃) to provide the iron, and solutions for pH adjustment (e.g., NaOH or HCl).[1][4]
Q4: How is the stability of the iron arsenate coating evaluated?
A4: The stability of the coating is typically assessed using the Toxicity Characteristic Leaching Procedure (TCLP).[1][2][3] This test measures the concentration of arsenic that leaches from the coated material under specific conditions, simulating its potential to release arsenic into the environment. Lower arsenic concentrations in the leachate indicate a more stable coating.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High concentration of arsenic detected in TCLP test after coating. | Suboptimal Fe/As Molar Ratio: An insufficient amount of ferric iron will result in an incomplete coating. | Increase the molar ratio of Fe/As to the optimal 4:1. At lower ratios, the this compound may not be fully coated, leading to arsenic leaching.[3] |
| Incorrect pH: The reaction is highly pH-dependent. At a pH of 2, no precipitation occurs. As the pH increases from 4 to 8, arsenic leaching can increase before decreasing again at higher pH values.[1][3] | Adjust the reaction pH to the optimal value of 4. This ensures the formation of a stable FeAsO₄ shell.[1][3] | |
| Low Reaction Temperature: The reaction rate is temperature-dependent. Lower temperatures can lead to incomplete coating formation. | Increase the reaction temperature to 50°C to ensure a complete and perfect coating of iron arsenate.[1][3] | |
| No precipitate forms during the reaction. | pH is too acidic: At a pH of 2, both this compound and ferric chloride may remain completely dissolved, preventing the formation of the iron arsenate coating.[1][3] | Increase the pH to the recommended value of 4 to initiate the precipitation of iron arsenate onto the this compound particles. |
| Inconsistent coating results. | Inadequate mixing: Poor mixing can lead to localized variations in pH and reactant concentrations, resulting in a non-uniform coating. | Ensure continuous and vigorous stirring throughout the reaction to maintain homogeneity. |
| Impure reagents: The presence of other ions, such as sulfates, can adversely affect the coating process.[5] | Use reagents of appropriate purity and consider the composition of your starting materials. |
Experimental Protocols & Data
Experimental Protocol: Iron Arsenate Coating of this compound
This protocol is based on the methodology described by Wang et al. (2020).[1][2][3]
-
Preparation of this compound: Synthesize this compound (e.g., CaHAsO₄ or Ca₃(AsO₄)₂) through a precipitation reaction.
-
Slurry Formation: Create an aqueous slurry of the synthesized this compound.
-
Reaction Setup: Place the slurry in a reaction vessel with continuous stirring and temperature control.
-
Addition of Ferric Chloride: Add a solution of ferric chloride (FeCl₃) to the this compound slurry to achieve the desired Fe/As molar ratio (optimally 4:1).
-
pH Adjustment: Adjust the pH of the mixture to the target value (optimally 4) using NaOH or HCl.
-
Temperature Control: Heat the reaction mixture to the desired temperature (optimally 50°C).
-
Reaction Time: Allow the reaction to proceed for a sufficient duration to ensure complete coating. While the specific reaction time for optimal results is not detailed in the provided search results, it is a critical parameter to optimize for complete coating.
-
Separation and Drying: After the reaction, separate the coated particles from the solution by filtration, wash them with deionized water, and dry them.
Quantitative Data: Effect of Reaction Parameters on Coating Stability
The stability of the iron arsenate coating was evaluated by measuring the arsenic concentration in the leachate after a TCLP test. Lower concentrations indicate a more stable coating.
Table 1: Effect of Fe/As Molar Ratio on Arsenic Concentration in TCLP Test
| Fe/As Molar Ratio | Arsenic Concentration (mg L⁻¹) |
| 0:1 (uncoated) | 744 |
| 1:1 | Not specified |
| 2:1 | Not specified |
| 3:1 | Not specified |
| 4:1 | 1.075 |
| 5:1 | 0.982 |
| Data from Wang et al. (2020) for CaHAsO₄ at 25°C and pH 4.[3] |
Table 2: Effect of Reaction pH on Arsenic Concentration in TCLP Test
| Reaction pH | Arsenic Concentration (mg L⁻¹) |
| 2 | No precipitation |
| 4 | 0.379 |
| 6 | Increased from pH 4 |
| 8 | Increased from pH 6 |
| 10 | Decreased from pH 8 |
| 12 | Decreased from pH 10 |
| Data from Wang et al. (2020) for CaHAsO₄ with an Fe/As ratio of 4:1 at 25°C.[1] |
Table 3: Effect of Reaction Temperature on Arsenic Concentration in TCLP Test
| Reaction Temperature (°C) | Arsenic Concentration (mg L⁻¹) |
| 25 | > 0 |
| 30 | Not specified |
| 40 | Not specified |
| 50 | Not detected |
| 60 | Not detected |
| Data from Wang et al. (2020) for CaHAsO₄ with an Fe/As ratio of 4:1 at pH 4.[1][3] |
Visualizations
Caption: Experimental workflow for iron arsenate coating on this compound.
Caption: Chemical pathway for the formation of the iron arsenate coating.
References
- 1. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05278J [pubs.rsc.org]
- 2. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Calcium on Arsenate Adsorption and Arsenate/Iron Bioreduction of Ferrihydrite in Stimulated Groundwater - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | New Mexico Water Resources Research Institute [nmwrri.nmsu.edu]
Technical Support Center: Minimizing Arsenic Leaching from Stabilized Calcium Arsenate Waste
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at minimizing arsenic leaching from stabilized calcium arsenate waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for stabilizing this compound waste to minimize arsenic leaching?
A1: The most common and effective method for stabilizing this compound waste is solidification/stabilization (S/S). This process involves mixing the arsenic-containing waste with binders to create a solid, monolithic form that physically encapsulates and chemically immobilizes the arsenic. Commonly used binders include:
-
Portland Cement: A widely used binder that forms a dense matrix, physically trapping arsenic. The high pH of the cementitious environment also promotes the formation of less soluble this compound compounds.
-
Lime (Calcium Hydroxide): Often used in conjunction with other binders, lime helps to maintain a high pH, which is crucial for the stability of many this compound compounds.[1][2] The addition of lime can significantly reduce the concentration of arsenic in the leachate by promoting the formation of slightly soluble calcium-arsenic compounds.[3]
-
Fly Ash: A pozzolanic material that reacts with calcium hydroxide (B78521) to form additional cementitious compounds, enhancing the strength and reducing the permeability of the stabilized matrix.
-
Geopolymers: These are alkali-activated aluminosilicate (B74896) binders that can offer superior mechanical strength and chemical resistance compared to traditional cement-based systems.[4][5]
-
Iron-based Binders: Coating this compound with iron arsenate has been shown to significantly improve stability, as iron arsenate is more resistant to acidic conditions.[6]
Q2: Which leaching test is standard for evaluating the effectiveness of arsenic stabilization?
A2: The U.S. Environmental Protection Agency's (EPA) Toxicity Characteristic Leaching Procedure (TCLP), Method 1311, is the standard test to determine if a waste is hazardous due to the leachability of contaminants.[7][8] This test simulates the leaching that a waste might undergo if disposed of in a municipal solid waste landfill.[1][9] However, it's important to note that the TCLP has limitations and may not always accurately represent the conditions in all landfill environments.[10][11] Therefore, other tests, such as the semi-dynamic leach test (ANSI/ANS-16.1), are also used to assess long-term leaching behavior.[12]
Q3: What are the key factors that influence the leaching of arsenic from stabilized this compound waste?
A3: Several factors can significantly impact the amount of arsenic that leaches from a stabilized waste form:
-
pH: The pH of the leachate is a critical factor. Generally, calcium arsenates are most stable at a high pH (alkaline conditions).[13] Acidic conditions, such as those that might be found in some landfills, can increase the solubility of this compound compounds and lead to higher arsenic leaching.[6]
-
Redox Potential (Eh): The redox potential of the environment influences the speciation of arsenic. Under oxidizing conditions, arsenic is typically present as arsenate (As(V)), which is generally less mobile than its reduced form, arsenite (As(III)).[14][15] Reducing conditions can promote the conversion of arsenate to the more mobile arsenite, thereby increasing leaching.
-
Binder Composition and Mix Design: The choice of binder and the proportions of the mix (e.g., water-to-cement ratio, percentage of additives) will determine the physical and chemical properties of the final stabilized waste form, including its permeability and the chemical environment within the matrix.
-
Curing Time: Adequate curing time is essential for the hydration and hardening of the binder, leading to the development of a stronger and less permeable matrix.[1] Insufficient curing can result in higher leaching.
-
Presence of Other Ions: The presence of other ions in the leachate, such as phosphates and carbonates, can compete with arsenate for binding sites or form less stable compounds, potentially increasing arsenic mobility.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments to minimize arsenic leaching from stabilized this compound waste.
Problem 1: High arsenic concentrations in TCLP leachate despite using a cement-based binder.
| Possible Cause | Troubleshooting Step |
| Insufficiently High pH: The pH of the leachate may not be in the optimal range for this compound stability (typically pH > 10). | 1. Increase Lime Content: Add a higher proportion of lime (calcium hydroxide) to your binder mix to raise the pH of the stabilized matrix. 2. Verify Leachate pH: Measure the final pH of the TCLP extract to confirm if it is in the desired alkaline range. |
| Inadequate Curing: The cement may not have had sufficient time to hydrate (B1144303) and form a dense, low-permeability matrix. | 1. Extend Curing Time: Increase the curing period of your stabilized samples before performing the TCLP test. A minimum of 28 days is generally recommended.[1] 2. Monitor Curing Conditions: Ensure that the samples are cured in a humid environment to facilitate proper hydration. |
| High Water-to-Cement Ratio: An excessively high water-to-cement ratio can lead to a more porous and permeable final product, allowing for greater leaching. | 1. Optimize Water Content: Experiment with reducing the water-to-cement ratio in your mix design to the minimum required for workability. 2. Use Water-Reducing Admixtures: Consider using admixtures that can improve workability at a lower water content. |
| Presence of Interfering Substances: The waste material itself may contain substances that inhibit cement hydration or alter the chemical environment. | 1. Characterize Waste: Perform a thorough chemical analysis of the unstabilized waste to identify potential interfering substances. 2. Pre-treatment: Consider pre-treating the waste to remove or neutralize interfering components before stabilization. |
Problem 2: Inconsistent or non-reproducible leaching test results.
| Possible Cause | Troubleshooting Step |
| Sample Heterogeneity: The arsenic may not be uniformly distributed throughout the waste material, leading to variations in the subsamples taken for testing. | 1. Homogenize Waste: Thoroughly mix the waste material before taking samples for stabilization. 2. Increase Sample Size: Use a larger, more representative sample for the leaching test. |
| Improper Sample Preparation for TCLP: Incorrect particle size reduction or extraction fluid selection can lead to variable results. | 1. Follow Protocol Precisely: Adhere strictly to the particle size reduction requirements outlined in EPA Method 1311.[7] 2. Correct Fluid Selection: Ensure the correct extraction fluid (Fluid #1 or #2) is chosen based on the alkalinity of the waste, as specified in the protocol. |
| Leaching Test Duration: The standard 18-hour TCLP test may not be sufficient to reach equilibrium for some stabilized matrices. | 1. Conduct Time-Series Study: Perform leaching tests at different time points (e.g., 18, 24, 48 hours) to determine when equilibrium is reached. 2. Consider Semi-Dynamic Leaching: For a more comprehensive assessment of long-term leaching, utilize the ANSI/ANS-16.1 semi-dynamic leach test.[12] |
Problem 3: Stabilized waste shows physical degradation (e.g., cracking, crumbling) during curing or leaching.
| Possible Cause | Troubleshooting Step |
| Internal Chemical Reactions: Expansive reactions, such as those caused by sulfates, can lead to cracking and compromise the integrity of the stabilized form. | 1. Analyze Waste for Sulfates: Test the unstabilized waste for high concentrations of sulfates. 2. Use Sulfate-Resistant Cement: If sulfates are present, use a sulfate-resistant Portland cement. |
| Improper Curing Conditions: Rapid drying can cause shrinkage and cracking. | 1. Controlled Curing: Cure the samples in a controlled environment with high humidity and stable temperature. 2. Cover Samples: Cover the samples during curing to prevent rapid moisture loss. |
| Low Binder Content: An insufficient amount of binder may not provide the necessary structural strength. | 1. Increase Binder-to-Waste Ratio: Experiment with increasing the proportion of binder in your mix design. 2. Incorporate Reinforcing Agents: For certain applications, consider adding reinforcing agents like fibers to the mix. |
Data Presentation
Table 1: Comparative Leaching of Arsenic from Different Stabilization Binders (TCLP Results)
| Binder System | Waste Loading (%) | Curing Time (days) | TCLP Arsenic (mg/L) | Reference |
| Portland Cement | 20 | 28 | 1.5 | Fictional Data |
| Portland Cement + 10% Lime | 20 | 28 | 0.8 | Fictional Data |
| Portland Cement + 20% Fly Ash | 20 | 28 | 1.1 | Fictional Data |
| Geopolymer (Fly Ash-based) | 20 | 28 | 0.5 | Fictional Data |
| Portland Cement | 30 | 28 | 2.3 | Fictional Data |
| Geopolymer (Fly Ash-based) | 30 | 28 | 0.9 | Fictional Data |
| Portland Cement | 20 | 7 | 3.2 | Fictional Data |
| Portland Cement | 20 | 90 | 0.9 | Fictional Data |
Note: The data in this table is illustrative and intended to show a typical format for presenting comparative results. Actual values will vary depending on the specific waste characteristics and experimental conditions.
Experimental Protocols
Protocol 1: Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311 (Abbreviated)
This protocol provides a summary of the key steps. For complete details, refer to the official EPA Method 1311 documentation.[7]
-
Sample Preparation:
-
Determine the percent solids of the waste sample.
-
If the waste contains less than 0.5% dry solids, the liquid portion, after filtration, is the TCLP extract.
-
For wastes with 0.5% or more solids, separate the liquid and solid phases. The solid phase must be reduced in particle size to pass through a 9.5 mm sieve.
-
-
Extraction Fluid Selection:
-
A preliminary test is conducted to determine the alkalinity of the solid phase of the waste.
-
Based on the pH of the waste, either Extraction Fluid #1 (pH 4.93 ± 0.05) or Extraction Fluid #2 (pH 2.88 ± 0.05) is selected.
-
-
Extraction:
-
The solid material is placed in an extraction vessel with an amount of the selected extraction fluid equal to 20 times the weight of the solid.
-
The vessel is rotated end-over-end at 30 ± 2 rpm for 18 ± 2 hours.
-
-
Final Separation:
-
After extraction, the liquid and solid phases are separated by filtration through a 0.6 to 0.8 µm glass fiber filter.
-
The filtered liquid is the TCLP extract.
-
-
Analysis:
-
The TCLP extract is then analyzed for arsenic concentration using appropriate analytical methods, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Graphite Furnace Atomic Absorption (GFAA) spectroscopy.
-
Protocol 2: Semi-Dynamic Leaching Test - ANSI/ANS-16.1 (Conceptual Overview)
This test is designed to evaluate the long-term leaching characteristics of monolithic waste forms.
-
Sample Preparation:
-
A monolithic, cylindrical, or rectangular sample of the stabilized waste is prepared with a known surface area-to-volume ratio.
-
-
Leaching Procedure:
-
The sample is suspended in a vessel containing a specified volume of leachant (typically deionized water). The volume of the leachant is generally at least 10 times the surface area of the sample.
-
At specified time intervals (e.g., 2, 7, and 24 hours, and then every 24 hours for a total of 5 days), the entire volume of the leachant is removed and replaced with fresh leachant.
-
-
Analysis:
-
The removed leachant from each interval is analyzed for arsenic concentration.
-
The results are used to calculate the rate of arsenic leaching over time.
-
Mandatory Visualizations
Caption: Experimental workflow for stabilizing this compound waste.
Caption: Key factors influencing arsenic leaching from stabilized waste.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating the cement stabilization of arsenic-bearing iron wastes from drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Geopolymer, Calcium Aluminate, and Portland Cement-Based Mortars: Comparing Degradation Using Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. nrc.gov [nrc.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. ANSI/ANS-16.1-2019 (R2024): Measuring Radioactive Wastes - The ANSI Blog [blog.ansi.org]
- 14. Solidification/Stabilization of Arsenic-Containing Tailings by Steel Slag-Based Binders with High Efficiency and Low Carbon Footprint [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing High Solubility of Precipitated Calcium Arsenate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the high solubility of precipitated calcium arsenate compounds during their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the common forms of precipitated this compound and why are they so soluble?
A1: Precipitated this compound can exist in various hydrated forms, including pharmacolite (CaHAsO₄·2H₂O), haidingerite (CaHAsO₄·H₂O), and weilite (CaHAsO₄).[1][2] These compounds are known to be inherently unstable and exhibit high solubility, which can lead to arsenic concentrations of up to 3500 mg/L in filtrates.[1] Their instability is partly due to the potential for the formation of various polymorphs and compounds with variable water content.[1] More complex and stable forms like arsenate apatite (Ca₅(AsO₄)₃OH) can also be formed under specific conditions.[3][4]
Q2: How does pH influence the solubility of this compound precipitates?
A2: The solubility of this compound compounds is highly dependent on pH.[3][5] Generally, lower solubility is achieved at higher pH values. For instance, some of the lowest equilibrium concentrations of arsenate ions are observed when the compounds are stable at a high pH.[3] At a pH above 12, minimum arsenic concentrations in equilibrium with Ca₄(OH)₂(AsO₄)₂·4H₂O and Ca₅(AsO₄)₃OH have been reported to be as low as 0.01 and 0.5 mg/L, respectively.[3] Conversely, at acidic to neutral pH, the solubility of calcium arsenates with low Ca/As molar ratios is typically higher.[6]
Q3: What is the "common ion effect" and how can it be used to reduce the solubility of my precipitate?
A3: The common ion effect describes the decrease in solubility of an ionic precipitate when a soluble compound with an ion in common with the precipitate is added to the solution.[7][8] For this compound (Ca₃(AsO₄)₂), adding an excess of calcium ions (Ca²⁺) will shift the equilibrium towards the formation of the solid precipitate, thereby reducing the concentration of arsenate ions in the solution.[1][8] This is a widely used strategy to minimize the solubility of this compound.[1]
Q4: Can other ions in my solution interfere with this compound precipitation?
A4: Yes, the presence of other ions can significantly impact the precipitation of this compound. For example, carbonate ions (CO₃²⁻) can compete with arsenate for calcium ions, leading to the precipitation of calcium carbonate (CaCO₃) instead of this compound.[6][9] This competition can result in higher than expected arsenic concentrations remaining in the solution.[9] On the other hand, the presence of certain anions like chloride and sulfate, within specific concentration ranges, may promote the formation and growth of more stable this compound crystals.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High concentration of arsenic in supernatant after precipitation. | Incorrect pH: The pH of the solution may be too low, leading to increased solubility of the this compound precipitate.[5] | Adjust pH: Increase the pH of the solution to an alkaline range, ideally above pH 10, to minimize solubility. Using lime (calcium hydroxide) for pH adjustment is beneficial as it also introduces a common ion.[1][3] |
| Insufficient Calcium Ions: The molar ratio of calcium to arsenic may be too low to effectively precipitate the arsenate. | Increase Calcium Concentration: Add a source of soluble calcium, such as calcium chloride or an excess of lime, to leverage the common ion effect and drive the precipitation reaction to completion.[1][7] | |
| Presence of Competing Ions: Ions like carbonate can interfere with the precipitation of this compound by forming other calcium-containing precipitates.[6][9] | Minimize Interfering Ions: If possible, remove or minimize the concentration of competing ions like carbonate from your starting solution. | |
| Precipitate redissolves over time. | Reaction with Atmospheric CO₂: this compound can react with carbon dioxide from the atmosphere to form calcium carbonate and water-soluble arsenic acid, leading to the re-dissolution of arsenic.[10] | Maintain High pH and Limit CO₂ Exposure: Storing the precipitate in a well-sealed container under alkaline conditions can help to mitigate this effect. The presence of excess lime can also provide a buffering action.[1] |
| Formation of unstable or amorphous precipitate. | Suboptimal Precipitation Conditions: The specific phase of this compound formed is dependent on factors like pH, temperature, and the Ca/As molar ratio.[4] | Control Reaction Conditions: Carefully control the pH and Ca/As molar ratio to favor the formation of more stable crystalline phases like Ca₄(OH)₂(AsO₄)₂·4H₂O or Ca₅(AsO₄)₃OH.[3][4] |
Data Presentation
Table 1: Solubility Data for Various this compound Compounds
| This compound Compound | Solubility Product Constant (Ksp) | Equilibrium Arsenic Concentration (mg/L) | Conditions |
| Ca₃(AsO₄)₂·3H₂O | 10⁻²¹·¹⁴ | - | 25 °C[4] |
| Ca₃(AsO₄)₂·2.25H₂O | 10⁻²¹·⁴⁰ | - | 25 °C[4] |
| Ca₄(OH)₂(AsO₄)₂·4H₂O | 10⁻²⁷·⁴⁹ | 0.01 | pH > 12[3][4] |
| Ca₅(AsO₄)₃(OH) (arsenate apatite) | 10⁻⁴⁰·¹² | 0.5 | pH ~12.5[3][4] |
| Pharmacolite / Haidingerite | - | 3120 - 4360 | TCLP Test[1] |
| Guerinite | - | 950 - 3680 | TCLP Test[1] |
| Weilite | - | 2170 - 3610 | TCLP Test[1] |
Note: Solubility can be highly dependent on the specific experimental conditions.
Experimental Protocols
Protocol 1: Controlled Precipitation of this compound Using pH Adjustment and Common Ion Effect
This protocol describes a general method for precipitating this compound while minimizing its solubility.
Materials:
-
Arsenic-containing solution (e.g., dissolved sodium arsenate)
-
Calcium chloride (CaCl₂) solution (e.g., 1 M)
-
Calcium hydroxide (B78521) (Ca(OH)₂) slurry or sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment
-
pH meter
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Place the arsenic-containing solution in a beaker on a stir plate and begin stirring.
-
Slowly add the calcium chloride solution to the arsenic solution. A typical starting point is a Ca:As molar ratio of 1.5 to 2.0.[4]
-
Monitor the pH of the solution. Slowly add calcium hydroxide slurry or sodium hydroxide solution to raise the pH to the desired level (e.g., pH 10-12). Using Ca(OH)₂ is advantageous as it also increases the Ca²⁺ concentration.
-
Continue stirring the mixture for a set period (e.g., 1-2 hours) to allow the precipitation reaction to reach equilibrium.
-
Allow the precipitate to settle.
-
Separate the precipitate from the supernatant by filtration or centrifugation.
-
Wash the precipitate with a high-pH, calcium-containing solution to remove any remaining soluble impurities, and then dry as required.
Visualizations
Caption: Troubleshooting workflow for high arsenic concentration.
Caption: Factors affecting this compound solubility equilibrium.
References
- 1. researchgate.net [researchgate.net]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Neutralization of arsenic pollutants, contained in natural waters: The theoretical analysis of solubility of some arsenates and optimization of the processes [jwent.net]
- 6. researchgate.net [researchgate.net]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound precipitation: Significance and symbolism [wisdomlib.org]
- 10. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05278J [pubs.rsc.org]
Technical Support Center: Crystallization of Calcium Arsenate in the Presence of Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the experimental challenges and inquiries related to the influence of co-existing anions, specifically sulfate (B86663) (SO₄²⁻), on the crystal structure of calcium arsenate. The information is structured to address common problems and questions encountered during synthesis and characterization.
Frequently Asked Questions (FAQs)
Q1: How does the presence of sulfate influence the crystal structure of this compound?
A1: Sulfate anions significantly affect the crystalline structure of this compound. Research indicates that sulfate can promote the formation and enhance the stability of Ca₄(OH)₂(AsO₄)₂·4H₂O crystals.[1][2] In some systems, particularly those involving other ions like aluminum, sulfate and arsenate can form a solid solution, where arsenate (as HAsO₄²⁻) substitutes for sulfate (SO₄²⁻) within the crystal lattice, for example, in ettringite structures.[3][4] The extent of this substitution and its effect on the crystal lattice depends on the initial concentrations of the ions in the solution.
Q2: What are the expected this compound phases to form in the presence of sulfate?
A2: In alkaline conditions, several this compound phases can precipitate. Common phases include Ca₄(OH)₂(AsO₄)₂·4H₂O and arsenate apatite (Ca₅(AsO₄)₃OH).[1][5] The presence of sulfate has been shown to favor the formation of Ca₄(OH)₂(AsO₄)₂·4H₂O.[1][2] In more complex systems, such as those used for waste stabilization, arsenate- and sulfate-containing ettringite ([Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O]) can form, where arsenate substitutes for sulfate.[3][4]
Q3: Can sulfate be incorporated into the this compound crystal lattice?
A3: Yes, sulfate can be incorporated into the crystal lattice of certain mineral structures that also accommodate arsenate. For instance, in the ettringite mineral group, a solid solution can form where arsenate ions (specifically HAsO₄²⁻) substitute for sulfate ions in the channels of the crystal structure.[3][4] This substitution can affect the unit cell parameters and the overall crystallinity of the solid.
Q4: How does pH affect the co-precipitation of this compound and sulfate?
A4: The pH of the solution is a critical parameter that governs the type and solubility of the precipitated compounds.[6] Calcium arsenates generally precipitate under alkaline conditions (pH 11-12).[6] The specific phase of this compound that forms, and the extent of sulfate incorporation, will vary with pH. For example, in some systems, arsenic retention is significantly enhanced at a higher pH (e.g., pH 8) when lime is used for neutralization.[7]
Troubleshooting Guide
Q1: I am observing poor crystallinity or amorphous precipitates in my experiments. What could be the cause?
A1: Poor crystallinity can result from several factors. High concentrations of certain co-existing anions can inhibit crystallization. For instance, while a small amount of carbonate can be beneficial, higher concentrations can lead to the precipitation of calcium carbonate, thereby inhibiting this compound crystallization.[2] Also, in solid solutions like arsenate-sulfate ettringite, high levels of arsenate substitution for sulfate can lead to lower crystallinity, as indicated by decreased intensity of XRD peaks.[3]
Q2: My characterization results (e.g., XRD) show unexpected phases. How do I interpret this?
A2: The presence of unexpected phases is common in complex precipitation systems. For example, when synthesizing arsenate-sulfate ettringite, if a twofold excess of aluminate is not used, it can be difficult to prevent the precipitation of other this compound or sulfate phases.[3] It is crucial to carefully analyze your XRD patterns and compare them with reference patterns for various this compound hydrates, calcium sulfate minerals (e.g., gypsum), and potential solid solutions.
Q3: The arsenic concentration in my solution after precipitation is higher than expected. What could be the reason?
A3: Higher than expected arsenic concentration in the supernatant could be due to the formation of more soluble this compound phases or incomplete precipitation. The stability and solubility of calcium arsenates are highly dependent on the Ca/As molar ratio, pH, and the presence of other ions.[5][8] For instance, some this compound compounds have high solubilities, which would make them unsuitable for disposal purposes. The presence of excess lime, however, can reduce the amount of arsenic released.[9]
Experimental Protocols & Data
Protocol: Synthesis of this compound-Sulfate Solid Solution (Ettringite Structure)
This protocol is adapted from the "modified saccharate method" for synthesizing ettringite solid solutions.[3]
-
Preparation of Solutions:
-
Prepare a mixed solution containing NaAlO₂, Na₂SO₄, and Na₃AsO₄·12H₂O with varying arsenate/sulfate ratios. The total molar amount of sulfate and arsenate should be kept constant.
-
Prepare a soluble calcium complex by dissolving CaO in a 10% sucrose (B13894) solution.
-
-
Precipitation:
-
Equilibration and Separation:
-
Stir the resulting slurry for 12 hours.
-
Equilibrate the mixture in a thermostatic oscillator for 48 hours at a constant temperature (e.g., 25°C).[3]
-
Separate the solid precipitate from the supernatant by centrifugation (e.g., 15 min at 4,500 rpm).[3]
-
Filter the supernatant using a 0.45 µm membrane filter and measure the pH.
-
-
Characterization:
-
Analyze the solid phase using X-ray Diffraction (XRD) to identify the crystal structure and assess crystallinity.
-
Use Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) to examine the morphology and elemental composition of the crystals.
-
Employ Raman Spectroscopy to identify the vibrational modes of the arsenate and sulfate groups within the crystal structure.
-
Quantitative Data: Effect of Anions on Arsenic Leaching
| Co-existing Anion | Concentration | Effect on Crystal Structure | Arsenic Leaching Concentration (mg/L) |
| Sulfate (SO₄²⁻) | Optimal | Promotes formation and enhances stability of Ca₄(OH)₂(AsO₄)₂·4H₂O[1][2] | Decreased |
| Carbonate (CO₃²⁻) | Low | Beneficial for the formation of Ca₄(OH)₂(AsO₄)₂·4H₂O[1][2] | Decreased |
| Carbonate (CO₃²⁻) | > 0.5 mol/L | Inhibits calcium-arsenate crystallization; forms CaCO₃[2] | Increased |
| Chloride (Cl⁻) | - | Promotes formation of this compound apatite (Ca₅(AsO₄)₃Cl)[1][2] | Decreased |
Visualizations
Experimental Workflow for this compound-Sulfate Co-precipitation
Caption: Workflow for synthesizing this compound-sulfate solid solutions.
Logical Relationship of Sulfate Influence on this compound Formation
References
- 1. researchgate.net [researchgate.net]
- 2. americanelements.com [americanelements.com]
- 3. Synthesis and thermodynamic properties of arsenate and sulfate-arsenate ettringite structure phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and thermodynamic properties of arsenate and sulfate-arsenate ettringite structure phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Coprecipitation of arsenate with iron(III) in aqueous sulfate media: effect of time, lime as base and co-ions on arsenic retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of calcium arsenate versus iron arsenate for arsenic removal
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Stability
The removal of arsenic from contaminated water sources is a critical challenge in environmental science and public health. Both calcium and iron salts are widely utilized to precipitate arsenic, primarily in its pentavalent form (arsenate), from aqueous solutions. This guide provides a detailed comparison of the efficacy and stability of the resulting precipitates, calcium arsenate and iron arsenate, as agents for arsenic removal. This analysis is supported by experimental data on their stability and a review of their adsorptive properties.
Executive Summary
Iron arsenate demonstrates superior stability and is less prone to leaching compared to this compound, making it a more reliable option for the long-term immobilization of arsenic. While direct comparative data on the arsenic adsorption capacity of pre-synthesized this compound and iron arsenate is limited, the available information on arsenic removal using calcium and iron-based materials suggests that both are effective precipitants. However, the significantly lower solubility and higher resistance to dissolution of iron arsenate are critical advantages in preventing the re-release of arsenic into the environment.
Data Presentation: Stability and Leaching Potential
A key determinant of the long-term effectiveness of an arsenic removal agent is the stability of the resulting arsenic-containing compound. The Toxicity Characteristic Leaching Procedure (TCLP) is a standard method used to assess the potential for hazardous waste to leach into the environment.
A comparative study on the stability of two common forms of this compound—calcium hydrogen arsenate (CaHAsO₄) and trithis compound (Ca₃(AsO₄)₂)—and their iron arsenate-coated counterparts provides compelling evidence of the superior stability of iron arsenate.[1][2]
| Material | Initial Form | Leached Arsenic Concentration (mg/L) in TCLP Test |
| Calcium Hydrogen Arsenate | CaHAsO₄ | 744[1][2] |
| Trithis compound | Ca₃(AsO₄)₂ | 302.2[1][2] |
| Iron Arsenate-Coated CaHAsO₄ | CaHAsO₄@FeAsO₄ | Not Detected[1][2] |
| Iron Arsenate-Coated Ca₃(AsO₄)₂ | Ca₃(AsO₄)₂@FeAsO₄ | Not Detected[1][2] |
These results clearly indicate that under the acidic conditions of the TCLP test, both forms of this compound are highly unstable and release significant amounts of arsenic. In contrast, the iron arsenate-coated materials showed no detectable arsenic in the leachate, highlighting the much lower solubility and greater stability of iron arsenate.[1][2]
Comparative Adsorption Capacities
Studies on calcium-bearing materials like calcium oxide (CaO) and calcium carbonate (CaCO₃) demonstrate their ability to remove arsenate from water, with removal capacities being positively correlated with the effective calcium content in the solution.[3] For instance, at an initial arsenate concentration of 30 mg/L, CaO exhibited an adsorption quantity of 2.00 mg/g.[3]
Iron-based adsorbents, such as iron oxides and iron-modified materials, have been extensively studied and generally show high adsorption capacities for arsenic. For example, iron-modified biochars have reported Langmuir maximum arsenate adsorption capacities ranging from 27.4 to 67.28 mg/g.[4] Synthetic iron oxides have also demonstrated significant arsenic removal capabilities.[5]
Although these values are not directly comparable due to differing experimental conditions and the nature of the adsorbent, the generally higher adsorption capacities reported for iron-based materials suggest a strong affinity between iron and arsenate.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited stability and synthesis studies.
Synthesis of this compound and Iron Arsenate Coating
1. Synthesis of Calcium Hydrogen Arsenate (CaHAsO₄):
-
An arsenic-containing solution's pH is adjusted to 5 using NaOH.
-
A suspension of Ca(OH)₂ is prepared and its pH is also adjusted to 5 with HNO₃.
-
The Ca(OH)₂ suspension is then added to the arsenic solution, and the pH is maintained at 5 with continuous stirring.
-
The reaction is allowed to proceed at 50°C for 24 hours.
-
The resulting precipitate is washed, filtered, and dried at 60°C.[2]
2. Synthesis of Trithis compound (Ca₃(AsO₄)₂):
-
The procedure is similar to the synthesis of CaHAsO₄, but the reaction pH is maintained at 10.[2]
3. Synthesis of Iron Arsenate Coating on this compound:
-
Synthesized this compound is added to a solution of ferric chloride (FeCl₃).
-
The pH of the solution is adjusted to 4.
-
The reaction is maintained at 50°C.
-
The optimal molar ratio of iron to arsenic (Fe/As) for achieving high stability is found to be 4:1.[1][2]
Stability Assessment: Toxicity Characteristic Leaching Procedure (TCLP)
The TCLP is performed to simulate the leaching of a waste material in a landfill.
-
A sample of the arsenic-containing material is placed in an extraction fluid.
-
The mixture is rotated in a tumbler for 18 hours to simulate landfill conditions.
-
The liquid is then separated from the solid material and analyzed for the concentration of the leached contaminant (in this case, arsenic).[1][2]
Visualizing the Stability Advantage of Iron Arsenate
The following diagram illustrates the conceptual difference in stability between this compound and iron arsenate when subjected to environmental conditions that can lead to leaching.
Caption: Comparative stability of this compound vs. Iron Arsenate.
The logical workflow for evaluating and comparing these two materials for arsenic removal can be visualized as follows:
Caption: Workflow for comparing arsenic removal agents.
Conclusion
Based on the available experimental data, iron arsenate is a more robust and reliable material for the long-term removal and immobilization of arsenic from aqueous environments compared to this compound. The significantly lower leachability of arsenic from iron arsenate under acidic conditions is a critical advantage, minimizing the risk of secondary contamination. While both calcium and iron salts are effective in precipitating arsenic, the superior stability of the resulting iron arsenate makes it the preferred choice for applications where long-term environmental safety is a primary concern. Further research involving direct comparative studies on the arsenic adsorption capacities of pre-synthesized calcium and iron arsenates under identical conditions would be beneficial for a more complete understanding of their relative efficacies.
References
- 1. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison Study on the Arsenate Adsorption Behavior of Calcium-Bearing Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Iron Oxide and Adsorption of Arsenic on Iron Oxide -Journal of Environmental Science International | Korea Science [koreascience.kr]
A Comparative Analysis of Lead Arsenate and Calcium Arsenate: Toxicity and Environmental Impact
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles and environmental fates of two inorganic arsenical pesticides: lead arsenate (PbHAsO₄) and calcium arsenate (Ca₃(AsO₄)₂). Historically used to control insect pests on fruit orchards and other crops, the legacy of their use continues to pose environmental and health risks. This document synthesizes available experimental data to facilitate an objective comparison for research and risk assessment purposes.
Executive Summary
Lead arsenate and this compound, while both containing the toxic element arsenic, exhibit notable differences in their acute and chronic toxicity, as well as their behavior and persistence in the environment. A key distinguishing factor is their solubility in water; this compound is more soluble than lead arsenate, which generally leads to greater bioavailability and acute toxicity.[1] Conversely, the persistence of lead in lead arsenate contributes to long-term soil contamination and chronic health concerns.[2] This guide presents a detailed examination of these differences through quantitative data, experimental methodologies, and visual representations of their toxicological mechanisms.
Comparative Toxicity Profile
The toxicity of both compounds is attributable to the presence of arsenic, a known carcinogen, and in the case of lead arsenate, the additional toxicity of lead, a potent neurotoxin.[3][4]
Acute Toxicity
This compound generally exhibits higher acute toxicity than lead arsenate, a fact largely attributed to its greater solubility in water, which leads to more rapid absorption in the gastrointestinal tract.[1][3] The median lethal dose (LD50) is a standardized measure of acute toxicity, representing the dose required to kill 50% of a test population.
| Compound | Test Organism | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | Rat | Oral | 20 - 50 | [3] |
| Lead Arsenate | Rat | Oral | 100 - 825 | [3] |
Table 1: Acute Oral Toxicity (LD50) of Lead Arsenate and this compound in Rats.
Chronic Toxicity
Chronic exposure to low levels of both compounds can lead to severe health effects. Arsenic is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), linked to cancers of the skin, bladder, and lung.[5] Lead is a well-documented neurotoxin, particularly harmful to the developing nervous system of children, and can also cause kidney damage and developmental problems.[4][6]
A study on dogs fed diets containing either lead arsenate or this compound revealed distinct chronic toxicity profiles. Dogs consuming lead arsenate showed symptoms of lead poisoning, including neurological and gastrointestinal issues.[7] In contrast, while specific comparative data on the chronic effects of this compound in the same study is limited, other research indicates that chronic arsenic exposure leads to weight loss and nerve damage in dogs.[8]
Environmental Fate and Impact
The environmental persistence and mobility of these arsenicals determine their long-term impact on ecosystems.
Soil Persistence and Mobility
Lead arsenate is known for its high persistence in soil, with lead and arsenic remaining in the topsoil for decades after application.[2] Lead has limited mobility and tends to bind strongly to soil particles.[2] Arsenic mobility is more complex and is influenced by soil pH and the presence of iron oxides.[2] In contrast, the higher water solubility of this compound suggests a greater potential for leaching into groundwater, posing a risk of water contamination.[1] However, in calcium-rich soils, arsenic from this compound can precipitate, reducing its mobility.[2]
| Parameter | Lead Arsenate | This compound |
| Water Solubility | Low | Moderate |
| Soil Persistence | High (Lead component is highly persistent) | Moderate (Arsenic can persist) |
| Mobility in Soil | Low (Lead is immobile) | Higher potential for leaching |
| Primary Contaminants | Lead and Arsenic | Arsenic |
Table 2: Comparison of Environmental Fate Characteristics.
Bioaccumulation
Both lead and arsenic can be taken up by plants and accumulate in various tissues. The extent of bioaccumulation depends on the soil type, pH, and plant species.[9] Earthworms and other soil organisms can also accumulate these toxic elements, potentially transferring them up the food chain.[9][10] While direct comparative studies on the bioaccumulation of lead arsenate versus this compound are scarce, the higher solubility of this compound could lead to greater initial uptake by organisms. However, the long-term persistence of lead from lead arsenate presents a sustained risk of bioaccumulation over time.
Ecotoxicity
The impact on aquatic and terrestrial organisms is a significant concern. While specific comparative LC50 data for lead arsenate and this compound in the same aquatic species are limited, studies on various arsenic compounds show toxicity to aquatic invertebrates like Daphnia magna and fish.[11][12] The higher solubility of this compound would likely result in higher acute toxicity to aquatic organisms compared to lead arsenate. Both compounds can also negatively affect soil microbial communities, disrupting essential soil processes.[13][14]
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible toxicological and environmental fate studies. The following are generalized methodologies based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (LD50) Test (Modified from OECD Guideline 423)
Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.
Test Animals: Healthy, young adult rats (e.g., Wistar strain), typically females as they are often more sensitive.[15][16]
Procedure:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dose Administration: The test substance is administered by oral gavage in a single dose. The volume administered is typically kept constant.
-
Dose Levels: A step-wise procedure is used, starting with a dose expected to produce some signs of toxicity. Subsequent dosing depends on the outcome of the previous dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals (including those that die during the test and survivors at the end) are subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
Soil-to-Plant Bioaccumulation Study
Objective: To determine the uptake and accumulation of lead and arsenic from contaminated soil into plant tissues.
Experimental Setup:
-
Soil Preparation: Test soils are prepared with known concentrations of lead arsenate or this compound. Control soils without the contaminants are also prepared.
-
Planting: A suitable plant species (e.g., lettuce, radish) is planted in the prepared soils.
-
Growth Conditions: Plants are grown under controlled greenhouse conditions (light, temperature, humidity).
-
Harvesting: After a specified growth period, the plants are harvested and separated into roots and shoots.
-
Sample Preparation: Plant tissues are thoroughly washed to remove soil particles, dried, and then digested using appropriate acid mixtures.
-
Chemical Analysis: The concentrations of lead and arsenic in the digested plant tissues and in the soil are determined using analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Calculation of Bioaccumulation Factor (BCF): BCF is calculated as the concentration of the element in the plant tissue divided by its concentration in the soil.
Molecular Mechanisms of Toxicity
The toxicity of lead and arsenic is mediated through their interference with various cellular processes.
Lead Arsenate: Disruption of Calcium Signaling and Neurotransmitter Release
Lead's neurotoxicity is primarily due to its ability to mimic and interfere with the function of calcium (Ca²⁺) in neurons.[17][18][19] This disruption affects neurotransmitter release and other critical neuronal functions.
Caption: Lead disrupts neurotransmitter release by blocking calcium channels and activating Protein Kinase C.
This compound: Induction of Oxidative Stress and DNA Damage
Arsenic's carcinogenicity is linked to its ability to induce oxidative stress through the generation of reactive oxygen species (ROS), which can damage DNA and other cellular components.[1][5][20]
Caption: Arsenic induces oxidative stress, leading to DNA damage and inhibition of DNA repair, which can result in apoptosis or cancer.
Conclusion
The choice between lead arsenate and this compound for toxicological and environmental studies depends on the specific research question. This compound serves as a model for a more acutely toxic and potentially more mobile arsenical, while lead arsenate represents a compound with high persistence and chronic toxicity concerns due to both lead and arsenic. Understanding their distinct properties is essential for assessing the risks associated with legacy pesticide contamination and for developing effective remediation strategies. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. Molecular Mechanisms of Arsenic-Induced Disruption of DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatial and temporal variability of arsenic solid-state speciation in historically lead arsenate contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic effects of ingested lead and arsenic (Conference) | OSTI.GOV [osti.gov]
- 4. Mechanisms of lead neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Chronic Effect on Dogs of Feeding Diets Containing Lead Acetate, Lead Arsenate, and Arsenic Trioxide in Varying Concentrations · [nal.usda.gov]
- 8. Arsenic Poisoning in Dogs | VCA Animal Hospitals [vcahospitals.com]
- 9. Influence of soil properties on the bioaccumulation and effects of arsenic in the earthworm Eisenia andrei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vliz.be [vliz.be]
- 12. Acute aquatic toxicity of arsenic-based chemical warfare agents to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 17. Lead Calcium Signaling Disruption → Area → Sustainability [esg.sustainability-directory.com]
- 18. Pathways – Lead Poisoning [sites.tufts.edu]
- 19. Lead and Calcium – Lead Poisoning [sites.tufts.edu]
- 20. Arsenic co-carcinogenesis: inhibition of DNA repair and interaction with zinc finger proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Arsenate Adsorption by Calcium Oxide (CaO), Calcium Fluoride (CaF2), and Calcium Carbonate (CaCO3)
A comparative study of calcium-bearing materials reveals significant differences in their abilities to adsorb arsenate from aqueous solutions. This guide synthesizes experimental findings to provide a clear comparison of the performance of calcium oxide (CaO), calcium fluoride (B91410) (CaF2), and calcium carbonate (CaCO3) as adsorbents for arsenate, a toxic and carcinogenic water pollutant. The information presented herein is intended for researchers, scientists, and professionals in drug development and environmental remediation.
The primary mechanism for arsenate removal by these calcium-bearing materials is chemical adsorption, which involves the binding of arsenate anions to calcium ions (Ca²⁺) on the adsorbent surface and the formation of calcium arsenate precipitates with free Ca²⁺ in the solution.[1] The efficiency of these materials in removing arsenate is directly correlated with their effective calcium content in an aqueous solution.[1][2][3]
Comparative Adsorption Performance
Experimental data consistently demonstrates that the arsenate removal capability of the three materials follows the order: CaO > CaF2 > CaCO3.[1][2][3] This hierarchy is attributed to the varying effective calcium content each material releases into the solution.[1][2][3]
At an initial arsenate concentration of 0.2 mg/L, CaO exhibits a remarkable removal rate of 99.9%, effectively reducing the arsenate concentration to 0.000383 mg/L within 10 minutes.[1][2][3] Under the same conditions, CaF2 and CaCO3 show significantly lower removal rates of 68.0% and 36.1%, respectively.[1] When the initial arsenate concentration is increased to 30 mg/L, the removal rates for all three materials decrease, but CaO maintains its superior performance.[1]
The adsorption capacities of CaO, CaF2, and CaCO3 have been determined to be 2.00 mg/g, 1.10 mg/g, and 0.63 mg/g, respectively, further highlighting the superior performance of CaO.[1]
| Adsorbent | Initial As(V) Conc. (mg/L) | Removal Rate (%) | Adsorption Quantity (mg/g) | Time to Equilibrium |
| CaO | 0.2 | 99.9 | 2.00 | 10 min[1] |
| 30 | 62.6 | 10 min[1] | ||
| CaF2 | 0.2 | 68.0 | 1.10 | 60 min[1] |
| 30 | 36.4 | |||
| CaCO3 | 0.2 | 36.1 | 0.63 | 10 min[1] |
| 30 | 20.3 |
Experimental Protocols
The comparative adsorption studies were conducted using batch experiments under controlled laboratory conditions.
Materials:
-
Adsorbents: Calcium oxide (CaO), calcium fluoride (CaF2), and calcium carbonate (CaCO3) powders.
-
Arsenate solution: Prepared by dissolving a standard arsenate salt in deionized water to achieve the desired initial concentrations (e.g., 0.2 mg/L and 30 mg/L).
Batch Adsorption Experiments:
-
A specific dosage of each adsorbent (e.g., 10 g/L) was added to a known volume of the arsenate solution.[1][4]
-
The pH of the aqueous solution was maintained at a neutral value of 7.[1][4]
-
The mixture was agitated at a constant temperature (e.g., 25 °C) for a specified duration to allow for adsorption to occur.[1][4]
-
Samples were collected at different time intervals (e.g., 10, 60 minutes) to determine the time required to reach equilibrium.[1] The total adsorption time in some experiments was extended to 24 hours to ensure equilibrium was reached.[1][4]
-
After adsorption, the solid and liquid phases were separated by filtration.
-
The concentration of arsenate remaining in the filtrate was measured using analytical techniques such as atomic fluorescence spectrometry.
Adsorption Mechanisms and Visualizations
The primary mechanism for arsenate removal by these calcium-based materials involves chemical interactions.[1] This includes the direct binding of arsenate anions to Ca²⁺ on the material's surface and the precipitation of this compound from the solution due to the reaction between free Ca²⁺ ions and arsenate anions.[1] The anions present in the calcium materials (O²⁻, F⁻, CO₃²⁻) influence the chemical binding abilities of the calcium ions with arsenate.[1]
References
- 1. A Comparison Study on the Arsenate Adsorption Behavior of Calcium-Bearing Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparison Study on the Arsenate Adsorption Behavior of Calcium-Bearing Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Matrix: A Comparative Guide to Arsenic Speciation in the Presence of Calcium
For researchers, scientists, and drug development professionals, the accurate speciation of arsenic is critical due to the varying toxicity of its different chemical forms. However, the presence of high calcium concentrations in various sample matrices—from pharmaceutical excipients to environmental and food samples—presents a significant analytical challenge. This guide provides a comprehensive comparison of analytical methods for arsenic speciation in calcium-rich matrices, supported by experimental data and detailed protocols to ensure accurate and reliable quantification.
The primary challenge in analyzing arsenic in high-calcium samples lies in the potential for polyatomic interferences during detection by Inductively Coupled Plasma Mass Spectrometry (ICP-MS), the most common detector for arsenic speciation. Specifically, the combination of calcium (⁴⁰Ca) from the sample and chloride (³⁵Cl) from the analytical reagents or the sample itself can form ⁴⁰Ca³⁵Cl⁺, which has the same mass-to-charge ratio as arsenic's only isotope, ⁷⁵As⁺. This interference can lead to falsely elevated arsenic readings.
Mitigating Calcium Interference: A Comparison of Analytical Approaches
To overcome this challenge, several analytical strategies have been developed. The most effective and widely adopted method is High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS equipped with a Dynamic Reaction Cell (DRC) or Collision/Reaction Cell (CRC) technology.
Method Performance Comparison
The following table summarizes the typical performance of different analytical setups for arsenic speciation, highlighting the advantages of using a DRC or CRC in high-calcium matrices.
| Analytical Method | Key Features | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Accuracy (Recovery %) | Precision (%RSD) | Suitability for High Calcium Matrix |
| HPLC-ICP-MS (Standard Mode) | Standard setup without interference removal technology. | 0.1 - 1.0 | 0.3 - 3.0 | 80 - 120% (in low Ca) | < 10% (in low Ca) | Poor: Susceptible to ⁴⁰Ca³⁵Cl⁺ interference, leading to inaccurate results. |
| HPLC-ICP-MS with DRC/CRC | Utilizes a reaction gas (e.g., oxygen) to resolve polyatomic interferences. | 0.01 - 0.1 | 0.03 - 0.3 | 90 - 110% | < 5% | Excellent: Effectively removes ⁴⁰Ca³⁵Cl⁺ interference, ensuring accurate quantification.[1] |
| HPLC-ICP-MS with EDTA in Mobile Phase | EDTA is used as a chelating agent to bind with calcium and reduce its interference potential. | 0.05 - 0.5 | 0.15 - 1.5 | 85 - 115% | < 7% | Good: Can significantly reduce but may not completely eliminate interference, especially at very high calcium concentrations. |
Note: The values presented are typical and can vary depending on the specific instrumentation, sample matrix, and arsenic species being analyzed.
Experimental Protocols
Accurate arsenic speciation begins with robust sample preparation and a validated analytical method. Below are detailed protocols for the analysis of arsenic species in a high-calcium matrix using HPLC-ICP-MS with a Dynamic Reaction Cell.
Sample Preparation: Extraction from a Solid Calcium-Rich Matrix
This protocol is suitable for samples such as calcium carbonate, gypsum, or food products with high calcium content.
-
Sample Homogenization: Grind the solid sample to a fine powder (<100 µm) to ensure efficient extraction.
-
Extraction Solution: Prepare a solution of 1% (v/v) nitric acid and 3% (v/v) hydrogen peroxide in ultrapure water. The nitric acid helps to dissolve the calcium carbonate matrix, while the hydrogen peroxide aids in the extraction of arsenic species.
-
Extraction Procedure:
-
Weigh approximately 0.5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of the extraction solution.
-
Vortex the mixture for 1 minute.
-
Place the tube in an ultrasonic bath for 30 minutes at 60°C to facilitate extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean autosampler vial for HPLC-ICP-MS analysis.
HPLC-ICP-MS with DRC Analysis
This method is designed for the separation and quantification of the most common inorganic and organic arsenic species.
-
HPLC System: An Agilent 1260 Infinity II or equivalent.
-
ICP-MS System: An Agilent 7800 or equivalent with a Dynamic Reaction Cell.
-
Column: A strong anion exchange column, such as a Hamilton PRP-X100 (4.6 x 250 mm, 10 µm).
-
Mobile Phase A: 20 mM ammonium (B1175870) carbonate in ultrapure water, pH 9.0.
-
Mobile Phase B: 100 mM ammonium carbonate in ultrapure water, pH 9.0.
-
Gradient Elution:
-
0-2 min: 100% A
-
2-10 min: Linear gradient to 100% B
-
10-15 min: 100% B
-
15-16 min: Linear gradient to 100% A
-
16-20 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
ICP-MS Parameters:
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Carrier Gas Flow: 0.8 L/min
-
DRC Gas: Oxygen at a flow rate of 0.3 mL/min
-
Analyte Monitored: AsO⁺ at m/z 91 (Arsenic is reacted with oxygen in the DRC to form the oxide, shifting it away from the interfering ⁴⁰Ca³⁵Cl⁺ at m/z 75).
-
Visualizing the Workflow and Interference
To better understand the analytical process and the role of calcium interference, the following diagrams illustrate the experimental workflow and the interference mechanism.
Conclusion
The validation of analytical methods for arsenic speciation in the presence of calcium is paramount for ensuring data integrity and making informed decisions in research, drug development, and environmental monitoring. While HPLC-ICP-MS is the gold standard, the use of a Dynamic Reaction Cell is crucial for mitigating the polyatomic interference caused by high calcium concentrations. By employing the appropriate sample preparation techniques and analytical instrumentation, researchers can achieve accurate and precise quantification of arsenic species, even in the most challenging matrices.
References
Efficacy of Calcium Arsenate vs. Modern Synthetic Pesticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of calcium arsenate, an inorganic insecticide of historical significance, with modern synthetic pesticides. The comparison is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction
This compound (Ca₃(AsO₄)₂) is an inorganic insecticide that was widely used in the early to mid-20th century, primarily to control agricultural pests. Its use has been largely discontinued (B1498344) due to its high toxicity to non-target organisms, including humans, and its persistence in the environment. Modern synthetic pesticides, developed from the mid-20th century onwards, represent a diverse group of chemicals designed for greater specificity and, in many cases, lower environmental persistence. This guide focuses on comparing this compound with three major classes of modern synthetic insecticides: organophosphates, pyrethroids, and neonicotinoids.
Comparative Efficacy and Toxicological Data
The efficacy and acute toxicity of pesticides are often quantified using the median lethal dose (LD50), which is the dose required to kill 50% of a test population. The following tables summarize key data for this compound and representative modern synthetic pesticides.
Table 1: Acute Oral Toxicity (LD50) in Rats
| Pesticide Class | Active Ingredient | Oral LD50 (mg/kg) in Rats | Toxicity Classification |
| Inorganic Arsenical | This compound | 20 - 100 | High |
| Organophosphate | Chlorpyrifos | 95 - 270[1][2] | Moderate |
| Pyrethroid | Cypermethrin | 205 - 251[3][4] | Moderate |
| Neonicotinoid | Imidacloprid (B1192907) | 424 - 475[5][6][7] | Moderate |
Note: Lower LD50 values indicate higher toxicity.
Table 2: General Properties and Environmental Fate
| Property | This compound | Organophosphates (e.g., Chlorpyrifos) | Pyrethroids (e.g., Cypermethrin) | Neonicotinoids (e.g., Imidacloprid) |
| Mode of Action | Broad-spectrum, disrupts cellular respiration | Acetylcholinesterase inhibitor[8][9][10] | Voltage-gated sodium channel modulator[11][12] | Nicotinic acetylcholine (B1216132) receptor agonist[13][14][15] |
| Target Spectrum | Broad-spectrum insecticide and herbicide | Broad-spectrum insecticide[8] | Broad-spectrum insecticide[16] | Primarily targets sucking insects[13] |
| Systemic Activity | Non-systemic | Varies by compound | Non-systemic | Systemic[13][15][17] |
| Environmental Persistence | High (can persist for many years) | Low to moderate (days to months)[18][19][20] | Moderate to high in soil/sediment (months to over a year)[21][22][23] | Variable, can be high in soil (months to years)[13][24][25][26][27] |
Mechanisms of Action: Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by each class of pesticide.
Caption: Mechanism of action for organophosphate pesticides.
Caption: Mechanism of action for pyrethroid insecticides.
Caption: Mechanism of action for neonicotinoid insecticides.
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of pesticide efficacy. The following outlines a general methodology for determining the acute oral LD50 of a pesticide, based on guidelines from organizations like the World Health Organization (WHO).[28][29][30][31]
Protocol: Acute Oral Toxicity (LD50) Determination
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a specific weight range are used. Both sexes are tested.
-
Housing: Animals are housed in controlled conditions (temperature: 22 ± 3°C; humidity: 30-70%; 12-hour light/dark cycle) and acclimatized for at least 5 days before dosing.
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil, distilled water). A range of dose levels is selected based on preliminary range-finding studies.
-
Administration: A single dose of the test substance is administered to the animals via oral gavage. A control group receives only the vehicle. Animals are fasted prior to dosing.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity), and body weight changes at specified intervals for at least 14 days.[32]
-
Data Analysis: The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods, such as probit analysis.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any treatment-related pathological changes.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: General experimental workflow for LD50 determination.
Conclusion
The comparison between this compound and modern synthetic pesticides highlights a significant evolution in insecticide development.
-
Efficacy and Specificity: While this compound is a potent, broad-spectrum biocide, its lack of specificity leads to widespread non-target effects. Modern synthetic pesticides, in contrast, are designed to target specific physiological pathways in insects, such as the nervous system.[11][15][33] This allows for greater efficacy against target pests at lower application rates and generally lower acute toxicity to mammals.[14][15][17]
-
Environmental Impact: The high environmental persistence of arsenic from this compound poses long-term risks of soil and water contamination. Modern pesticides exhibit a range of persistence, with some degrading relatively quickly, while others, like certain neonicotinoids and pyrethroids, can persist in the environment, leading to concerns about chronic exposure for non-target organisms.[18][19][21][24][26][27][34]
-
Safety: The high acute toxicity of this compound to mammals makes it a significant handling and exposure risk. Modern synthetic insecticides generally have a more favorable safety profile for mammals due to their selective action on insect-specific biological targets.[13][14][15][17]
References
- 1. EXTOXNET PIP - CHLORPYRIFOS [extoxnet.orst.edu]
- 2. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 3. jistox.in [jistox.in]
- 4. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]
- 5. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 6. EXTOXNET PIP - IMIDACLOPRID [extoxnet.orst.edu]
- 7. researchgate.net [researchgate.net]
- 8. Organophosphate - Wikipedia [en.wikipedia.org]
- 9. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Pyrethroid - Wikipedia [en.wikipedia.org]
- 12. Pyrethrin and Pyrethroid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Neonicotinoid - Wikipedia [en.wikipedia.org]
- 14. Neonicotinoids Pesticides and Metabolites [sigmaaldrich.com]
- 15. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]
- 16. An overview of pyrethroid insecticides [journal.hep.com.cn]
- 17. pan-uk.org [pan-uk.org]
- 18. lyellcollection.org [lyellcollection.org]
- 19. Persistence of selected organophosphate and carbamate insecticides in waters from a coastal watershed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Distribution and persistence of pyrethroids in runoff sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PUBLIC HEALTH STATEMENT - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Neonicotinoids - Game and Wildlife Conservation Trust [gwct.org.uk]
- 25. The environmental risks of neonicotinoid pesticides: a review of the evidence post 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Environmental fate and exposure; neonicotinoids and fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 28. policycommons.net [policycommons.net]
- 29. Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications [who.int]
- 30. iris.who.int [iris.who.int]
- 31. WHO Guidance for efficacy testing and risk assessment | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 32. Acute oral toxicity of pesticide combination (acephate 50% and imidacloprid 1.8% as active ingredients) in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 33. cabq.gov [cabq.gov]
- 34. Pyrethroid concentrations and persistence following indoor application | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Cross-Validation of XRD and SEM Data for Comprehensive Calcium Arsenate Characterization
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of materials science and pharmaceutical development, the thorough characterization of crystalline compounds is paramount. For calcium arsenate, a compound of interest in various fields, including environmental remediation and potentially as a component in certain pharmaceutical formulations, a multi-faceted analytical approach is crucial for a complete understanding of its physicochemical properties. This guide provides a comparative framework for the cross-validation of two powerful analytical techniques: X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM), in the characterization of different this compound phases.
The integration of data from both XRD and SEM allows for a comprehensive assessment of a material's properties, from its fundamental crystal structure to its macroscopic morphology. XRD provides detailed information about the crystalline phases, lattice parameters, and crystallite size, while SEM offers insights into particle size, shape, and surface topography. By cross-validating the results from these two techniques, researchers can build a more robust and reliable profile of their this compound samples.
Data Presentation: A Comparative Analysis of this compound Phases
The following tables summarize key quantitative data for two common this compound phases: Dicalcium hydrogen arsenate (CaHAsO₄) and Trithis compound (Ca₃(AsO₄)₂). This data, compiled from various studies, highlights the distinct characteristics of each phase as revealed by XRD and SEM analyses.
Table 1: Quantitative Data from X-ray Diffraction (XRD)
| Parameter | CaHAsO₄ (Brushite analogue) | Ca₃(AsO₄)₂ | Method of Determination |
| Crystal System | Monoclinic | Rhombohedral | Rietveld Refinement of XRD data |
| Lattice Parameters | a ≈ 5.81 Å, b ≈ 15.18 Å, c ≈ 6.24 Å, β ≈ 116.4° | a = 10.77(1) Å, c = 37.81(3) Å (Hexagonal setting)[1] | Rietveld Refinement of XRD data[1] |
| Crystallite Size | Not explicitly reported in reviewed sources. | Not explicitly reported in reviewed sources. | Scherrer Equation applied to XRD peak broadening |
Table 2: Quantitative Data from Scanning Electron Microscopy (SEM)
| Parameter | CaHAsO₄ | Ca₃(AsO₄)₂ | Method of Determination |
| Particle Morphology | Layered structures with a layer thickness of about 30 nm.[2] | Leafy crystals.[2] | Direct observation via SEM imaging. |
| Particle Size | Not explicitly detailed. | 1 - 40 µm, depending on synthesis pH.[2] | Measurement from calibrated SEM micrographs. |
| Elemental Composition | Presence of Ca, As, O confirmed. | Presence of Ca, As, O confirmed. | Energy-Dispersive X-ray Spectroscopy (EDS) |
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reproducible and comparable data. The following sections outline standardized methodologies for the XRD and SEM analysis of this compound powders.
X-ray Diffraction (XRD) Analysis Protocol
-
Sample Preparation:
-
Gently grind the this compound sample to a fine, homogeneous powder using an agate mortar and pestle to minimize preferred orientation.
-
Mount the powdered sample onto a zero-background sample holder, ensuring a flat and level surface.
-
-
Instrumentation and Data Collection:
-
Data Analysis:
-
Identify the crystalline phases present by comparing the experimental diffraction pattern to standard reference patterns from the International Centre for Diffraction Data (ICDD) database.
-
Perform Rietveld refinement on the diffraction data to determine the lattice parameters and quantitative phase abundances.
-
Calculate the average crystallite size using the Scherrer equation, D = Kλ / (β cosθ), where D is the crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.
-
Scanning Electron Microscopy (SEM) with EDS Protocol
-
Sample Preparation:
-
Mount a small amount of the this compound powder onto an aluminum SEM stub using double-sided carbon tape.
-
Gently press the powder to ensure good adhesion and a relatively flat surface.
-
For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
-
-
Instrumentation and Imaging:
-
Use a field emission scanning electron microscope (FESEM) for high-resolution imaging.
-
Set the accelerating voltage, typically between 5 and 20 kV, to achieve a balance between image resolution and sample penetration.
-
Acquire secondary electron (SE) images to visualize the surface topography and morphology of the particles.
-
Obtain backscattered electron (BSE) images to observe compositional contrast within the sample.
-
-
Elemental Analysis (EDS):
-
Utilize an energy-dispersive X-ray spectrometer coupled to the SEM.
-
Acquire EDS spectra from representative areas of the sample to determine the elemental composition.
-
Perform elemental mapping to visualize the spatial distribution of calcium, arsenic, and oxygen within the sample.
-
Cross-Validation Workflow
The cross-validation of XRD and SEM data is a logical process that enhances the confidence in the characterization of this compound. The following diagram illustrates this workflow.
Caption: Workflow for cross-validating XRD and SEM data.
This integrated approach ensures that the crystallographic information from XRD is consistent with the morphological and elemental data from SEM. For instance, the identification of a specific this compound phase by XRD should be supported by the corresponding elemental composition determined by EDS. Similarly, observations of very small particles in SEM images should correlate with significant peak broadening in the XRD pattern, indicative of small crystallite sizes. Any discrepancies between the datasets would prompt further investigation and refinement of the analytical methods.
References
Iron Arsenate Demonstrates Superior Stability and Acid Resistance Compared to Calcium Arsenate
A comprehensive review of experimental data highlights the greater stability and acid resistance of iron arsenate over calcium arsenate, positioning it as a more reliable compound for applications requiring long-term arsenic immobilization, particularly in acidic environments.
Researchers and professionals in drug development and environmental science require stable compounds for various applications, including waste remediation and potentially as pharmaceutical excipients. When considering arsenate compounds, stability and resistance to acidic conditions are critical parameters. Experimental evidence consistently indicates that iron arsenate is significantly more stable and less soluble, especially under acidic conditions, than this compound.
Comparative Stability Analysis
The inherent stability of these compounds can be assessed through their decomposition temperatures and their behavior in leaching tests. Calcium arsenates are thermodynamically stable, with decomposition temperatures above 2740°C; however, iron arsenate also boasts a high decomposition temperature, above 1630°C[1]. While both are thermally stable, the crucial difference lies in their solubility and susceptibility to dissolution in acidic environments.
A key indicator of stability in acidic conditions is the Toxicity Characteristic Leaching Procedure (TCLP), a standardized test that simulates the leaching a solid waste might undergo if disposed of in a landfill. Studies employing this method have demonstrated a stark contrast between the two compounds. In one study, the TCLP test resulted in arsenic concentrations of 744 mg/L and 302.2 mg/L for two forms of this compound, CaHAsO₄ and Ca₃(AsO₄)₂, respectively[2][3]. This indicates significant dissolution and release of arsenic under the acidic conditions of the test. In contrast, when these calcium arsenates were coated with iron arsenate, arsenic was not detected in the leachate, underscoring the superior stability and acid resistance of the iron arsenate shell[2][3].
Further studies have shown that various synthetic this compound compounds exhibit high solubilities in TCLP tests, with arsenic concentrations in the filtrate reaching up to 3680 mg/L[4]. This inherent instability of this compound, particularly its tendency to dissolve at lower pH values, makes it less suitable for applications where long-term arsenic sequestration is critical[5][6].
Below is a summary of the comparative leaching data:
| Compound | Leached Arsenic Concentration (mg/L) in TCLP Test | Reference |
| Calcium Hydrogen Arsenate (CaHAsO₄) | 744 | [2][3] |
| Trithis compound (Ca₃(AsO₄)₂) | 302.2 | [2][3] |
| Various Synthetic Calcium Arsenates | 950 - 4360 | [4] |
| Iron Arsenate (as coating) | Not Detected | [2][3] |
Mechanism of Stability and Acid Resistance
The superior stability of iron arsenate in acidic conditions is attributed to its lower solubility at low pH. Ferric arsenate (FeAsO₄) is notably stable at low pH, which is a key differentiator from calcium arsenates that become more soluble as the pH decreases[6]. The dissolution of this compound in acidic solutions is a well-documented phenomenon, which can lead to the release of arsenic back into the environment[5].
The chemical process for evaluating acid resistance, as exemplified by the TCLP test, involves subjecting the arsenate compound to an acidic extraction fluid and subsequently analyzing the leachate for the concentration of dissolved arsenic. This process directly assesses the compound's ability to resist dissolution and retain arsenic in a solid, stable form.
Experimental Protocol: Toxicity Characteristic Leaching Procedure (TCLP) - Method 1311
The TCLP is a standard laboratory procedure designed to simulate landfill leaching. A detailed protocol can be found in the publications of the U.S. Environmental Protection Agency (EPA). The following is a generalized methodology for this comparative analysis:
-
Sample Preparation: A representative sample of the solid arsenate compound (e.g., 100 grams) is obtained. The particle size of the sample may need to be reduced to ensure adequate surface area for the leaching to occur.
-
Extraction Fluid Selection: The appropriate extraction fluid is selected based on the pH of the solid waste. For most applications, a buffered acetic acid solution with a pH of 4.93 ± 0.05 is used.
-
Leaching: The solid sample is placed in an extraction vessel with an amount of the extraction fluid equal to 20 times the weight of the solid sample.
-
Agitation: The vessel is sealed and rotated in an end-over-end fashion at 30 ± 2 rpm for 18 ± 2 hours.
-
Separation: After agitation, the liquid and solid phases are separated by filtration through a 0.6 to 0.8 µm glass fiber filter.
-
Analysis: The liquid extract (leachate) is then analyzed for the concentration of arsenic, typically using inductively coupled plasma-mass spectrometry (ICP-MS) or a similar sensitive analytical technique.
Conclusion
The available experimental data unequivocally demonstrates that iron arsenate possesses significantly greater stability and acid resistance compared to this compound. The low to non-detectable levels of arsenic leached from iron arsenate in TCLP tests, in contrast to the high concentrations leached from this compound, make it the superior choice for applications requiring the long-term, stable immobilization of arsenic, especially in environments where acidic conditions may be encountered. For researchers, scientists, and drug development professionals, this distinction is critical when selecting materials for arsenic-containing waste treatment, environmental remediation strategies, and in the development of stable pharmaceutical formulations.
References
- 1. mdpi.com [mdpi.com]
- 2. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of this compound@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sulphuric-acid.com [sulphuric-acid.com]
- 6. pubs.acs.org [pubs.acs.org]
Battle of the Binders: Phosphogypsum Outperforms Calcite in Locking Away Soil Arsenate
A comparative analysis of phosphogypsum and calcite reveals phosphogypsum's superior efficacy in reducing the availability of arsenate in contaminated soils, a critical concern for agricultural safety and environmental health. This guide synthesizes experimental findings to provide researchers, scientists, and environmental professionals with a comprehensive evaluation of these two soil amendments.
Arsenic contamination in agricultural soils poses a significant threat to food safety, as the toxic metalloid can be readily taken up by crops and enter the human food chain. A key strategy to mitigate this risk is the use of soil amendments to immobilize arsenic, rendering it less available for plant uptake. Among the various materials considered, phosphogypsum, a byproduct of phosphate (B84403) fertilizer production, and calcite, a common mineral, have been investigated for their potential to bind arsenate (As(V)), the predominant form of arsenic in aerobic soils.
A pivotal study conducted by researchers at Pusan National University provides a direct comparison of these two calcium-based materials. The findings indicate that phosphogypsum is notably more effective than calcite in reducing the phytoavailability of arsenate in upland arable soil.[1][2]
Performance Under Controlled Conditions: A Quantitative Look
In a controlled laboratory setting, the application of phosphogypsum and calcite to arsenate-spiked soil yielded significant differences in the reduction of available arsenate after an eight-week incubation period.
| Treatment Application Rate | Phosphogypsum | Calcite |
| Change in Soil pH | Minimal Change | Significant Increase |
| Reduction in Available Arsenate | Application rate dependent, with higher rates leading to greater reduction | Application rate dependent, with higher rates leading to greater reduction |
| Primary Immobilization Mechanism | Ion exchange (substitution of sulfate (B86663) for arsenate) | Precipitation of calcium arsenate minerals |
Table 1: Comparative Efficacy of Phosphogypsum and Calcite in Reducing Available Arsenate. (Data synthesized from available research abstracts)
While specific quantitative data across a range of application rates from the primary comparative study is not publicly available in full, the research highlights that a 1% application of phosphogypsum resulted in a more substantial decrease in available arsenate compared to a 1% application of calcite.[1]
Unraveling the Mechanisms of Immobilization
The superior performance of phosphogypsum is attributed to a distinct and more efficient immobilization mechanism compared to calcite in the typical pH range of upland arable soils.
Phosphogypsum: The primary mechanism is believed to be the exchange of sulfate (SO₄²⁻) ions, a major component of phosphogypsum, with hydrogen arsenate (HAsO₄²⁻) ions in the soil.[2] This ion exchange process is particularly effective in the slightly acidic to neutral pH conditions commonly found in many agricultural soils.
Calcite: Calcite's ability to immobilize arsenate is primarily linked to an increase in soil pH. This alkaline condition promotes the precipitation of this compound minerals, effectively locking the arsenate into a solid form. However, this mechanism is highly dependent on achieving and maintaining a sufficiently high pH.
Figure 1: Logical workflow of arsenate immobilization by phosphogypsum and calcite.
Experimental Protocols: A Glimpse into the Research
The comparative study by the Pusan National University research team involved the following key steps:
-
Soil Preparation: Samples of upland arable soil were collected.
-
Arsenate Spiking: The soil was artificially contaminated with a known concentration of arsenate (As(V)).
-
Wet Aging: The spiked soil underwent a wet aging period to allow for the stabilization of the added arsenate.
-
Amendment Application: Phosphogypsum and calcite were added to the soil at varying application rates.
-
Incubation: The treated soil samples were incubated for a period of eight weeks under controlled conditions.
-
Chemical Analysis: After incubation, the availability of arsenate in the soil was determined through chemical extraction methods.
Conclusion: Phosphogypsum as a Promising Remediation Agent
The available evidence strongly suggests that phosphogypsum is a more effective amendment than calcite for reducing the availability of arsenate in contaminated soils, particularly in the common pH range of agricultural lands. Its mechanism of ion exchange appears to be more efficient than the pH-dependent precipitation induced by calcite.
While these findings are promising, further research is needed to evaluate the long-term stability of arsenate immobilized by phosphogypsum and to assess its performance under a wider range of soil types and environmental conditions. Nevertheless, this comparative analysis provides a solid foundation for considering phosphogypsum as a valuable tool in the remediation of arsenic-contaminated agricultural soils.
References
A Comparative Analysis of the Insecticidal Properties of Calcium Arsenate and DDT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal properties of two historically significant insecticides: calcium arsenate, an inorganic arsenical pesticide, and dichlorodiphenyltrichloroethane (DDT), a chlorinated hydrocarbon. The following sections detail their mechanisms of action, present available quantitative efficacy data, and outline the experimental protocols used to derive this information.
Overview and Historical Context
This compound was widely used as a pesticide in the early 20th century, particularly for the control of cotton pests like the boll weevil.[1][2] Its use declined significantly with the advent of DDT in the 1940s.[1] DDT's potent and broad-spectrum insecticidal activity led to its extensive use in agriculture and public health, most notably for malaria control.[1][3] However, due to its environmental persistence and adverse effects on wildlife, the use of DDT has been banned or severely restricted in many countries.[3] this compound's use is also highly regulated due to its acute toxicity and carcinogenicity.[4]
Mechanism of Action
The insecticidal actions of this compound and DDT differ fundamentally in their biochemical targets.
This compound: A Multi-Target Toxin
This compound acts as a stomach poison and a general protoplasmic toxin. Its toxicity stems from the arsenic component, which disrupts cellular processes through multiple mechanisms:
-
Enzyme Inhibition: Trivalent arsenic (arsenite), the more toxic form, readily binds to sulfhydryl (-SH) groups in proteins, leading to the inactivation of numerous enzymes essential for cellular respiration and metabolism.
-
Disruption of Oxidative Phosphorylation: Pentavalent arsenic (arsenate) can substitute for phosphate (B84403) in oxidative phosphorylation, uncoupling this critical energy-producing pathway.
-
Oxidative Stress: Arsenic exposure can lead to the generation of reactive oxygen species (ROS), causing damage to cellular components such as lipids, proteins, and DNA.
Due to its multi-target nature, a specific signaling pathway diagram for this compound's insecticidal action is not as clearly defined as for compounds with a single target site. The mechanism is a cascade of cellular disruptions initiated by the chemical properties of arsenic.
DDT: A Potent Neurotoxin
DDT's primary mode of action is the disruption of the insect's nervous system. It specifically targets the voltage-gated sodium channels in the axons of neurons.
dot
Caption: Mechanism of DDT's neurotoxic action on insect voltage-gated sodium channels.
DDT binds to a site on the sodium channel protein, which forces the channel to remain in an open state for an extended period. This leads to a continuous influx of sodium ions, causing uncontrolled and repetitive firing of the nerve. The resulting hyperexcitability of the nervous system leads to tremors, paralysis, and ultimately, the death of the insect.[5]
Quantitative Data on Insecticidal Efficacy
Direct comparative studies providing LD50 values for both this compound and DDT against the same insect species are scarce in modern literature due to the restricted use of these compounds. The data presented below is compiled from historical sources and individual studies.
Table 1: Mammalian Toxicity
| Compound | Species | Route | LD50 (mg/kg) | Reference(s) |
| This compound | Rat | Oral | 20 | [4] |
| DDT | Rat | Oral | 113-800 | [1][5] |
Table 2: Insecticidal Efficacy (Field Data - 1947)
| Treatment | Pest(s) | Crop | Efficacy Metric | Result | Reference(s) |
| This compound | Boll weevil, Bollworm, Cotton aphid | Cotton | Yield Increase (lbs of seed cotton/acre) | 164 | |
| BHC-DDT mixture | Boll weevil, Bollworm, Cotton aphid | Cotton | Yield Increase (lbs of seed cotton/acre) | 496 | |
| Chlorinated camphene | Boll weevil, Bollworm | Cotton | Yield Increase (lbs of seed cotton/acre) | 571 |
Note: The 1947 field study did not test DDT alone but in a mixture with Benzene Hexachloride (BHC).
Table 3: Insect Toxicity (LD50)
| Compound | Insect Species | LD50 | Reference(s) |
| This compound | Boll weevil (Anthonomus grandis) | Data not readily available in searched literature | |
| DDT | Boll weevil (Anthonomus grandis) | Data available but varies with formulation and application method | [6] |
| This compound | Codling moth (Cydia pomonella) | Data not readily available in searched literature | |
| DDT | Codling moth (Cydia pomonella) | Resistance has been documented, making a single LD50 value difficult to establish | [7] |
A significant data gap exists for directly comparable insect LD50 values for this compound and DDT.
Experimental Protocols
The following outlines a general methodology for determining the acute toxicity (LD50) of an insecticide, which would have been used to generate the type of data presented above.
dot
Caption: A generalized workflow for determining the LD50 of an insecticide in a laboratory setting.
A. Test Organisms: A homogenous population of the target insect species is reared under controlled laboratory conditions to ensure uniformity in age, weight, and physiological state.
B. Insecticide Preparation: The technical grade insecticide is dissolved in a suitable solvent (e.g., acetone) to create a stock solution. A series of dilutions are then prepared from this stock to create a range of concentrations for testing.
C. Application Methods:
-
Topical Application: A precise volume (typically 1 microliter) of each insecticide dilution is applied to a specific location on the insect's body, often the dorsal thorax, using a calibrated microapplicator.
-
Ingestion Bioassay: The insecticide is incorporated into the insect's diet at various concentrations. The insects are then allowed to feed on the treated diet for a specified period.
D. Incubation and Observation: After treatment, the insects are held in containers with access to food and water under controlled temperature, humidity, and light conditions. Mortality is assessed at predetermined time points, commonly 24, 48, and 72 hours post-treatment.
E. Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. The dose-response data is then analyzed using statistical methods such as Probit or Logit analysis to determine the LD50 value, which is the dose estimated to be lethal to 50% of the test population, along with its 95% confidence limits.
Summary of Comparison
| Feature | This compound | DDT |
| Type | Inorganic Arsenical | Chlorinated Hydrocarbon |
| Primary Mode of Action | Stomach poison; General protoplasmic toxin | Contact and stomach poison; Neurotoxin |
| Biochemical Target | Multiple enzymes (via sulfhydryl binding), Oxidative phosphorylation | Voltage-gated sodium channels in neurons |
| Speed of Action | Generally slower, requires ingestion | Relatively faster, acts on contact |
| Mammalian Toxicity (Oral LD50, Rat) | High (20 mg/kg) | Moderate (113-800 mg/kg) |
| Environmental Persistence | High (Arsenic is an element and does not degrade) | High |
Conclusion
This compound and DDT represent two distinct classes of insecticides with fundamentally different modes of action. This compound is a broad-spectrum, multi-target poison that disrupts basic cellular metabolic processes. In contrast, DDT is a more specific neurotoxin that targets voltage-gated sodium channels, leading to rapid paralysis and death in insects.
While historical field data suggests that DDT and its formulations were more effective in increasing cotton yields compared to this compound, a direct comparison of their intrinsic insecticidal potency through metrics like LD50 values is hampered by the limited availability of modern, standardized comparative studies. The higher mammalian toxicity and carcinogenicity of this compound, along with the environmental persistence and bioaccumulation of DDT, have led to severe restrictions on the use of both compounds in modern agriculture and public health. The study of these historical insecticides, however, provides valuable insights into the evolution of insecticide development and the importance of understanding their mechanisms of action and potential off-target effects.
References
A Comparative Guide to the Solubility Product Constants of Various Calcium Arsenate Hydrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the solubility product constants (Ksp) for several calcium arsenate hydrates. The determination of these constants is crucial for understanding the environmental fate of arsenic, developing remediation strategies, and for professionals in drug development requiring precise control over inorganic salt solubility. This document outlines the experimental data in a clear, tabular format, details the methodologies for Ksp determination, and provides a visual representation of the experimental workflow.
Data Presentation: Solubility Product Constants of this compound Hydrates
The solubility of different this compound hydrates varies significantly, which is reflected in their Ksp values. The following table summarizes the experimentally determined Ksp values for several key hydrates at 25°C. These values were determined through rigorous precipitation and dissolution experiments.
| This compound Hydrate (B1144303) | Chemical Formula | Solubility Product Constant (Ksp) at 25°C |
| Tri-calcium arsenate trihydrate | Ca₃(AsO₄)₂·3H₂O | 10⁻²¹.¹⁴ |
| Tri-calcium arsenate 2.25-hydrate | Ca₃(AsO₄)₂·2.25H₂O | 10⁻²¹.¹⁰ |
| This compound hydroxide (B78521) | Ca₅(AsO₄)₃(OH) | 10⁻⁴⁰.¹² |
| Calcium hydroxide arsenate tetrahydrate | Ca₄(OH)₂(AsO₄)₂·4H₂O | 10⁻²⁷.⁴⁹ |
Note: The Ksp values are based on studies involving both precipitation and dissolution methods to ensure equilibrium was reached and accurately measured[1].
Other naturally occurring this compound minerals include rauenthalite (Ca₃(AsO₄)₂·10H₂O) and phaunouxite (Ca₃(AsO₄)₂·11H₂O)[2]. While these are recognized mineral forms, specific experimentally determined Ksp values for them are not as readily available in the cited literature.
Experimental Protocols for Ksp Determination
The determination of the solubility product constant for sparingly soluble salts like this compound hydrates can be approached through two primary experimental methods: the dissolution method and the precipitation method. Both methods aim to establish an equilibrium between the solid this compound hydrate and its constituent ions in an aqueous solution.
1. Dissolution Method
This method involves the dissolution of a synthesized, pure solid phase of the this compound hydrate in an aqueous solution until equilibrium is achieved.
-
Step 1: Synthesis and Characterization of the Solid Phase.
-
Pure this compound hydrates are precipitated by mixing solutions of a calcium salt (e.g., Ca(OH)₂) and an arsenic salt (e.g., H₃AsO₄) at specific Ca/As molar ratios and pH conditions. For instance, Ca₃(AsO₄)₂·xH₂O can be precipitated at a Ca/As ratio of 1.5 and a pH of 7[1].
-
The resulting precipitate is filtered, washed with deionized water, and dried.
-
The solid is then thoroughly characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure, Scanning Electron Microscopy (SEM) for morphological analysis, and Thermogravimetric Analysis (TGA) to determine the water of hydration content[1].
-
-
Step 2: Equilibration.
-
A known mass of the pure, characterized this compound hydrate is added to a known volume of deionized water or a background electrolyte solution in a sealed reaction vessel.
-
The suspension is continuously agitated (e.g., shaken or stirred) in a constant temperature bath (e.g., 25°C) to facilitate the dissolution process and reach equilibrium. The equilibration time can be lengthy, often requiring several days to weeks to ensure a true equilibrium is established[1].
-
-
Step 3: Sample Collection and Analysis.
-
Once equilibrium is assumed to be reached, the suspension is allowed to settle.
-
A sample of the supernatant (the clear liquid above the solid) is carefully extracted and filtered through a fine-pore membrane filter (e.g., 0.22 µm) to remove any solid particles.
-
The concentrations of the constituent ions (e.g., Ca²⁺ and AsO₄³⁻) in the filtrate are then determined using appropriate analytical techniques. Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) are commonly used for calcium analysis, while ICP-AES or spectrophotometric methods can be used for arsenic analysis.
-
-
Step 4: Ksp Calculation.
-
The molar concentrations of the ions are used to calculate the ion activity product (IAP). The activities of the ions are calculated from their concentrations using an appropriate activity coefficient model (e.g., Debye-Hückel or Davies equation) to account for ionic strength effects.
-
At equilibrium, the IAP is equal to the Ksp. For example, for Ca₃(AsO₄)₂, the Ksp expression is: Ksp = {Ca²⁺}³ {AsO₄³⁻}² where {} denotes the activity of the respective ion.
-
2. Precipitation Method
In this approach, the Ksp is determined by analyzing the ion concentrations in a solution from which the this compound hydrate has been freshly precipitated and allowed to equilibrate.
-
Step 1: Controlled Precipitation.
-
Solutions of a soluble calcium salt (e.g., CaCl₂) and a soluble arsenate salt (e.g., Na₂HAsO₄) of known concentrations are mixed in a reaction vessel at a constant temperature.
-
The initial concentrations are chosen to exceed the expected solubility of the this compound hydrate, leading to its precipitation. The pH of the solution is controlled and monitored throughout the experiment as it significantly affects the speciation of arsenate and the solubility of the solid.
-
-
Step 2: Equilibration.
-
The mixture is continuously agitated for an extended period to allow the precipitation reaction to reach equilibrium. This ensures that the solution is saturated with respect to the precipitated solid.
-
-
Step 3: Sample Collection and Analysis.
-
Similar to the dissolution method, the solid is allowed to settle, and the supernatant is filtered.
-
The equilibrium concentrations of the calcium and arsenate ions in the filtrate are determined using the analytical techniques mentioned previously.
-
-
Step 4: Ksp Calculation.
-
The Ksp is calculated from the equilibrium activities of the ions in the same manner as in the dissolution method.
-
Mandatory Visualization: Experimental Workflow for Ksp Determination
The following diagram illustrates the general experimental workflow for determining the solubility product constant of a this compound hydrate using the dissolution method.
Caption: Workflow for Ksp determination of this compound hydrates.
References
A Comparative Analysis of Historical Arsenical Pesticides: Efficacy, Toxicity, and Alternatives
A comprehensive review of the performance and toxicological profiles of once-common arsenical insecticides and herbicides, with a comparative look at the alternatives that ultimately replaced them. This guide synthesizes historical experimental data to provide researchers, scientists, and drug development professionals with a detailed and objective comparison.
The late 19th and early 20th centuries marked the zenith of arsenical pesticide use in agriculture. These compounds, heralded for their efficacy, were instrumental in combating a host of devastating pests. However, their high toxicity and environmental persistence eventually led to their decline and replacement by synthetic organic pesticides. This guide provides a comparative analysis of the most prominent historical arsenical pesticides, presenting available quantitative data on their performance and toxicity, alongside detailed experimental protocols from the era.
A Tale of Two Arsenicals: The Inorganics and Organics
Arsenical pesticides can be broadly categorized into two main groups: inorganic and organic compounds. The inorganic arsenicals were the first to be widely used and were typically more acutely toxic. Organic arsenicals, developed later, offered reduced mammalian toxicity and, in some cases, systemic action in plants.
Inorganic Arsenical Pesticides:
-
Paris Green (Copper Acetoarsenite): One of the first widely used insecticides, introduced in the 1860s to combat the Colorado potato beetle.[1] It was also used as a larvicide to control mosquitoes.[2]
-
London Purple (Calcium Arsenite and other arsenical compounds): A by-product of the dye industry, it was introduced as a cheaper alternative to Paris Green.
-
Lead Arsenate (Lead Hydrogen Arsenate): Became the most extensively used arsenical insecticide due to its effectiveness against a wide range of chewing insects, particularly the codling moth in apple orchards, and its lower phytotoxicity compared to Paris Green.[2][3]
-
Calcium Arsenate: Gained prominence in the 1920s for the control of the cotton boll weevil.[4][5] It was less expensive than lead arsenate but could be more injurious to plants.[4]
-
Sodium Arsenite: Primarily used as a non-selective herbicide for weed control on an industrial scale, such as along railway lines, and as a contact herbicide in various agricultural settings.[6][7][8]
Organic Arsenical Pesticides:
-
Cacodylic Acid (Dimethylarsinic Acid) and its salts (e.g., Sodium Cacodylate): Used extensively as herbicides, particularly as a component of "Agent Blue" for defoliation.
-
Monosodium Methanearsonate (MSMA): A post-emergent herbicide effective against grassy weeds like johnsongrass.[9][10][11][12]
Performance and Efficacy: A Quantitative Comparison
The efficacy of these pesticides was documented in numerous agricultural experiment station bulletins and early scientific journals. The following tables summarize the available quantitative data on their performance.
| Arsenical Insecticide | Target Pest | Application Rate | Efficacy | Source |
| Lead Arsenate | Codling Moth (Cydia pomonella) | 2 to 4 lbs per 100 gallons of water | Highly effective in controlling larval entry into fruit. | [3] |
| This compound | Boll Weevil (Anthonomus grandis) | 6 to 7 lbs per acre per application | Maintained infestation below 20% for extended periods. | [13] |
| Paris Green | Colorado Potato Beetle (Leptinotarsa decemlineata) | Dusting with flour mixture | Effective in killing larvae. | [1] |
| Arsenical Herbicide | Target Weed | Application Rate | Efficacy | Source |
| Sodium Arsenite | General Weeds (non-selective) | 1% solution (active arsenic trioxide equivalent) | Complete top-kill of vegetation. | [7][8] |
| MSMA | Johnsongrass (Sorghum halepense) | 1.5 lb a.i./acre | >80% control. | [9] |
| MSMA | Johnsongrass (Sorghum halepense) | 3.3 - 4.125 lb a.i./acre | 35-36% control. | [9] |
The Double-Edged Sword: Toxicity of Arsenical Pesticides
The primary drawback of arsenical pesticides was their high toxicity to a broad range of organisms, including humans and other non-target species. The arsenites were generally more acutely toxic than the arsenates.[14]
| Compound | Organism | LD50 (mg/kg) | Source |
| Arsenic Trioxide | Human (estimated fatal dose) | ~1.4 mg/kg | [15] |
| Sodium Arsenite (Trivalent) | Rat (intraperitoneal) | 4.5 mg/kg | [15] |
| Sodium Arsenate (Pentavalent) | Rat (intraperitoneal) | 18 mg/kg | [15] |
| Organic Arsenicals (Pentavalent) | - | Generally less acutely toxic than inorganic arsenicals. | [16] |
The Rise of Alternatives: A Shift in Pest Control
The toxicity and environmental persistence of arsenical pesticides spurred the search for safer and more effective alternatives. The mid-20th century saw the introduction of synthetic organic insecticides and new classes of herbicides that would eventually replace their arsenical predecessors.
Alternatives to Arsenical Insecticides:
-
DDT (Dichlorodiphenyltrichloroethane): Introduced in the 1940s, DDT proved to be a highly effective and persistent insecticide, replacing lead arsenate for the control of many pests, including the codling moth.[3]
-
Rotenone: A botanical insecticide derived from the roots of certain plants, used as a contact and stomach poison.
-
Pyrethrum: Another botanical insecticide extracted from chrysanthemum flowers, known for its rapid knockdown of insects.
-
Petroleum Oils: Used as dormant sprays to control overwintering pests.
Alternatives to Arsenical Herbicides:
-
2,4-D (2,4-Dichlorophenoxyacetic acid): A selective herbicide for broadleaf weeds, introduced in the 1940s.
-
Dinitrophenols (e.g., DNOC): Used as non-selective contact herbicides.
-
Petroleum Oils: Also used as contact herbicides.
Experimental Protocols: A Glimpse into Historical Pesticide Trials
Replicating the exact experimental conditions of early 20th-century pesticide trials is challenging due to variations in reporting standards. However, a general methodology can be reconstructed from historical documents.
Typical Insecticide Field Trial Protocol (early 20th century):
-
Plot Design: Orchards or fields were divided into treatment plots and untreated control plots. The size of the plots and the number of replicates varied.
-
Application: Pesticides were applied using the equipment of the era, which ranged from hand-pumped sprayers to early engine-powered sprayers. For dusts like this compound, application was often done by dusting from bags, sometimes from horseback or mule.
-
Data Collection: Efficacy was typically measured by counting the number of infested fruits or plants, or by visually assessing the level of insect damage. For the boll weevil, infestation was determined by examining a set number of cotton squares (the floral buds) for punctures.[13]
-
Toxicity Assessment: Phytotoxicity was a major concern and was usually assessed by visual inspection for leaf burn or other damage to the crops.
Typical Herbicide Field Trial Protocol (early 20th century):
-
Plot Design: Similar to insecticide trials, areas with target weed populations were divided into treated and untreated plots.
-
Application: Herbicides were applied as sprays at specified concentrations or rates per unit area.
-
Data Collection: Efficacy was determined by visually rating the percentage of weed control (top-kill or overall reduction in weed density) compared to the untreated control plots.
Visualizing the Connections: Workflows and Relationships
To better understand the context and progression of arsenical pesticide usage, the following diagrams illustrate key relationships and workflows.
Caption: Evolution of insecticides and herbicides.
Caption: Generalized historical pesticide trial workflow.
Conclusion
The era of arsenical pesticides represents a critical chapter in the history of agriculture and pest management. While their effectiveness in controlling devastating pests is undeniable, their legacy is also one of significant environmental contamination and health concerns. This comparative analysis, based on available historical data, highlights the trade-offs inherent in pesticide use and underscores the scientific advancements that have led to the development of more selective and less hazardous alternatives. For modern researchers, this historical perspective offers valuable insights into the long-term consequences of pesticide use and the importance of rigorous, comparative toxicological and efficacy testing in the development of new pest control strategies.
References
- 1. American Farmers Increase Insecticide Use | Research Starters | EBSCO Research [ebsco.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. aapse.org [aapse.org]
- 4. cotton.org [cotton.org]
- 5. comp : USDA ARS [ars.usda.gov]
- 6. nal.usda.gov [nal.usda.gov]
- 7. turfgrass.ucr.edu [turfgrass.ucr.edu]
- 8. my.ucanr.edu [my.ucanr.edu]
- 9. weedscience.mgcafe.uky.edu [weedscience.mgcafe.uky.edu]
- 10. weedscience.mgcafe.uky.edu [weedscience.mgcafe.uky.edu]
- 11. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 12. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 13. aurora.auburn.edu [aurora.auburn.edu]
- 14. aaem.pl [aaem.pl]
- 15. Biologic Effects of Arsenic on Plants and Animals - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Formation of Arsenate Apatite vs. Other Calcium Arsenate Phases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The immobilization of arsenic through the formation of calcium arsenate compounds is a critical area of research with significant environmental and health implications. Understanding the conditions that favor the formation of specific, stable phases, such as arsenate apatite, over other less stable this compound compounds, is paramount for developing effective remediation strategies and for assessing the long-term fate of arsenic in various systems. This guide provides an objective comparison of the formation of arsenate apatite and other this compound phases, supported by experimental data.
Comparative Data on this compound Phase Formation
The formation of distinct this compound phases is highly dependent on the stoichiometry of the reactants and the pH of the system. The following tables summarize key quantitative data from studies investigating the synthesis of these compounds.
| This compound Phase | Formula | Ca/As Molar Ratio for Formation | Equilibrium pH Range | Resulting Equilibrium Arsenic Concentration (mg/L) | Reference |
| Trithis compound dihydrate | Ca₃(AsO₄)₂·xH₂O | 1.50 | 3 - 7 | Not specified | [1] |
| Haidingerite | CaHAsO₄·H₂O | ~1 | < 7 | High solubility (up to 3500 mg/L As in TCLP) | [2] |
| Guerinite-type | Ca₅H₂(AsO₄)₄ | ~1.25 | > 7 | High solubility | [2] |
| This compound hydrate | Ca₄(OH)₂(AsO₄)₂·4H₂O | 2.00 - 2.50 | > 12.00 | As low as 0.01 | [3] |
| Arsenate Apatite | Ca₅(AsO₄)₃OH | 1.67 - 1.90 | 9.50 - 12.65 | Below 0.5 | [3] |
Table 1: Influence of Ca/As Ratio and pH on this compound Phase Formation and Arsenic Immobilization.
| This compound Phase | Solubility Product (Ksp) | Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Reference |
| Ca₃(AsO₄)₂·3H₂O | 10⁻²¹·¹⁴ | -3787.87 | [1] |
| Ca₃(AsO₄)₂·2.25H₂O | 10⁻²¹·⁴⁰ | -3611.50 | [1] |
| Ca₅(AsO₄)₃(OH) | 10⁻⁴⁰·¹² | -5096.47 | [1] |
| Ca₄(OH)₂(AsO₄)₂·4H₂O | 10⁻²⁷·⁴⁹ | -4928.86 | [1] |
Table 2: Thermodynamic Properties of Selected this compound Phases at 25°C.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the experimental protocols for the synthesis and characterization of this compound phases as described in the cited literature.
Synthesis of this compound Phases
Objective: To precipitate different this compound phases by varying the initial Ca/As molar ratio and pH.
Materials:
-
Calcium source (e.g., ultrapure CaO or Ca(OH)₂ slurry)[1][3]
-
Arsenic source (e.g., H₃AsO₄ solution)[3]
-
Deionized water
Procedure:
-
Prepare aqueous suspensions with varying molar Ca/As ratios, typically ranging from 0.80 to 4.0.[4]
-
Adjust the pH of the suspensions to desired levels. For instance, high pH values (above 12.00) are achieved using a Ca(OH)₂ slurry.[1][3]
-
Equilibrate the suspensions for an extended period (e.g., up to 490 days in some studies) to ensure the formation of thermodynamically stable phases.[3]
-
Separate the solid precipitates from the aqueous phase via filtration.[3]
-
Air-dry the collected solid samples for subsequent characterization.[3]
Characterization of this compound Phases
Objective: To identify the crystalline structure, morphology, and thermal properties of the synthesized this compound compounds.
Methods:
-
X-ray Diffraction (XRD): Used to identify the crystalline phases present in the solid samples. Powdered samples are typically pressed into a recessed glass slide and analyzed using a fully automated powder X-ray diffractometer.[3]
-
Scanning Electron Microscopy (SEM): Employed to observe the morphology and crystal size of the precipitates. Uncoated, representative samples are characterized.[3]
-
Thermogravimetric Analysis (TGA): Utilized to determine the water content and thermal stability of the hydrated this compound phases. A typical heating rate is 10 °C/min in air.[3]
-
DC Plasma Emission Spectroscopy: Used for the analysis of calcium and arsenic concentrations in the equilibrated aqueous solutions to determine the extent of arsenic immobilization.[3]
Visualizing Formation Pathways
The following diagrams illustrate the logical relationships and experimental workflows involved in the formation of different this compound phases.
References
Iron-Coating Significantly Reduces Arsenic Leaching from Calcium Arsenate: A TCLP-Based Comparison
A comparative analysis of the Toxicity Characteristic Leaching Procedure (TCLP) test results for calcium arsenate and iron-coated this compound demonstrates a substantial reduction in arsenic mobility following the iron-coating process. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on the stability of these compounds.
The treatment of arsenic-containing wastewater often involves precipitation with calcium salts, resulting in the formation of this compound. However, the stability of this compound is a significant concern, as it can redissolve and release arsenic into the environment.[1][2] A promising method to enhance its stability is to coat the this compound particles with iron arsenate. This guide presents the TCLP test results for two common forms of this compound, calcium hydrogen arsenate (CaHAsO₄) and trithis compound (Ca₃(AsO₄)₂), before and after being coated with iron arsenate.
Quantitative Data Summary
The following table summarizes the concentration of arsenic detected in the leachate after subjecting both uncoated and iron-coated this compound to the TCLP test. The results clearly indicate the effectiveness of the iron-coating in immobilizing arsenic.
| Material Tested | Arsenic Concentration in TCLP Leachate (mg/L) |
| Calcium Hydrogen Arsenate (CaHAsO₄) | 744 |
| Iron-Coated Calcium Hydrogen Arsenate (CaHAsO₄@FeAsO₄) | Not Detected |
| Trithis compound (Ca₃(AsO₄)₂) | 302.2 |
| Iron-Coated Trithis compound (Ca₃(AsO₄)₂@FeAsO₄) | Not Detected |
Data sourced from a 2020 study on the synthesis and application of this compound@iron arsenate coating materials.[1][2]
Experimental Protocols
The stability of the this compound and iron-coated this compound was assessed using the U.S. Environmental Protection Agency's (EPA) Toxicity Characteristic Leaching Procedure (TCLP), Method 1311.[1][2][3] This method is designed to simulate the leaching of contaminants from solid waste in a landfill environment.
Synthesis of Iron-Coated this compound
The iron-coated this compound materials were synthesized by converting this compound materials using ferric salts. The optimal conditions for the coating process were determined to be an Fe/As molar ratio of 4:1, a pH of 4, and a temperature of 50°C.[1][2]
Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311
The following is a detailed protocol for the TCLP test:
-
Sample Preparation: A representative sample of the solid waste is obtained. If the solid particles are larger than 9.5 mm, they are crushed to pass through a 9.5 mm sieve.
-
Determination of Appropriate Extraction Fluid: A small portion of the waste is mixed with reagent water to determine its pH.
-
If the pH is less than 5.0, extraction fluid #1 (an acetic acid/sodium acetate (B1210297) solution with a pH of 4.93 ± 0.05) is used.
-
If the pH is greater than or equal to 5.0, a second test is performed by adding 3.5 mL of 1N HCl, heating to 50°C for 10 minutes, and then cooling. If the pH is then less than 5.0, extraction fluid #1 is used. If it is still greater than 5.0, extraction fluid #2 (a 0.1 N acetic acid solution with a pH of 2.88 ± 0.05) is used.
-
-
Extraction: A pre-determined weight of the solid waste is placed in an extraction vessel with a volume of extraction fluid equal to 20 times the weight of the sample.
-
Agitation: The extraction vessel is sealed and rotated end-over-end at 30 ± 2 rpm for 18 ± 2 hours.
-
Filtration: After agitation, the mixture is filtered through a 0.6 to 0.8 µm glass fiber filter to separate the liquid leachate from the solid waste.
-
Analysis: The collected leachate is then analyzed for the concentration of contaminants of concern, in this case, arsenic.
Visualizing the TCLP Experimental Workflow
The following diagram illustrates the key steps of the Toxicity Characteristic Leaching Procedure.
Caption: A flowchart of the Toxicity Characteristic Leaching Procedure (TCLP).
References
Performance of calcium-based materials for arsenate removal in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Experimental Data
The contamination of aqueous environments with arsenic, a toxic and carcinogenic element, poses a significant threat to public health and ecosystems. Among the various methods developed for arsenic remediation, adsorption using solid materials has emerged as a practical and effective approach. Calcium-based materials, in particular, have garnered attention due to their low cost, widespread availability, and effectiveness in removing arsenate (As(V)), the predominant form of arsenic in oxygenated waters. This guide provides a comprehensive comparison of the performance of different calcium-based materials for arsenate removal, benchmarked against other common adsorbents. The information presented is supported by experimental data to aid researchers in selecting the most suitable material for their specific needs.
Performance Comparison of Adsorbents for Arsenate Removal
The efficacy of an adsorbent is primarily evaluated based on its adsorption capacity and removal efficiency under specific experimental conditions. The following tables summarize the quantitative performance of various calcium-based materials and popular alternatives for arsenate removal.
Table 1: Performance of Calcium-Based Adsorbents for Arsenate (As(V)) Removal
| Adsorbent | Chemical Formula | Initial As(V) Conc. (mg/L) | Adsorbent Dose (g/L) | pH | Contact Time | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Reference |
| Calcium Oxide | CaO | 0.2 | 10 | 7 | 10 min | 99.9 | 0.02 | [1][2] |
| Calcium Carbonate | CaCO₃ | 0.2 | 10 | 7 | 24 h | 36.1 | 0.007 | [1][2] |
| Calcium Fluoride (B91410) | CaF₂ | 0.2 | 10 | 7 | 24 h | 68.0 | 0.014 | [1][2] |
| Calcium Hydroxide | Ca(OH)₂ | - | - | - | - | - | - | [3] |
| Calcium-based composite | CaO/Ca₁₂Al₁₄O₃₃ | - | - | - | - | - | - |
Note: Adsorption capacity is calculated based on the reported removal efficiency and experimental conditions.
Table 2: Performance of Alternative Adsorbents for Arsenate (As(V)) Removal
| Adsorbent | Chemical Formula | Initial As(V) Conc. (µg/L) | Adsorbent Dose | pH | Contact Time | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Reference |
| Granular Ferric Hydroxide | GFH | 100 | - | 7.6 | < 5 µg/L achieved | >95 | - | [4] |
| Granular Ferric Hydroxide | GFH | 500 | - | - | 38-42 h (column) | >99 | - | [4] |
| Titanium Dioxide | TiO₂ | - | - | 7.0 | - | - | 41.4 | [5] |
| Activated Alumina (B75360) | AA | - | - | - | - | - | 121 (mesoporous) | [6] |
| Iron Acetate (B1210297) Coated AA | IACAA | 450 | 1 g/100 mL | 7.4 | 90 min | 98.5 | - | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are the generalized methodologies for the key experiments cited in this guide.
Material Synthesis and Characterization
Synthesis of Calcium-Based Adsorbents: Commercially available high-purity calcium oxide (CaO), calcium carbonate (CaCO₃), and calcium fluoride (CaF₂) are typically used. For synthesized materials like calcium-based composites, a specific synthesis protocol would be followed, for example, a solid-state reaction method for CaO/Ca₁₂Al₁₄O₃₃.
Characterization: The adsorbents are characterized using various analytical techniques to understand their physical and chemical properties. These include:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size.
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity.
-
Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area and pore size distribution.
Batch Adsorption Experiments
Batch adsorption studies are conducted to evaluate the removal efficiency and adsorption capacity of the materials.
-
Preparation of Arsenate Solution: A stock solution of a known arsenate concentration is prepared by dissolving a specific amount of a soluble arsenate salt (e.g., Na₂HAsO₄·7H₂O) in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.
-
Adsorption Test: A predetermined amount of the adsorbent is added to a fixed volume of the arsenate solution in a flask or beaker.
-
pH Adjustment: The initial pH of the solution is adjusted to the desired value using dilute solutions of acid (e.g., HCl) or base (e.g., NaOH).
-
Agitation and Equilibration: The mixture is agitated at a constant speed using a mechanical shaker at a specific temperature for a predetermined period to reach equilibrium.
-
Sample Collection and Analysis: After agitation, the solution is filtered to separate the adsorbent. The concentration of arsenate remaining in the filtrate is determined using analytical techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).
-
Calculation of Removal Efficiency and Adsorption Capacity:
-
Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100
-
Adsorption Capacity (qₑ, mg/g) = ((C₀ - Cₑ) * V) / m where C₀ is the initial arsenate concentration, Cₑ is the equilibrium arsenate concentration, V is the volume of the solution, and m is the mass of the adsorbent.
-
Visualizing Experimental Workflows and Relationships
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, generated using Graphviz, depict the experimental workflow for evaluating arsenate removal and the logical relationship of performance among different calcium-based materials.
References
- 1. iwaponline.com [iwaponline.com]
- 2. Application of titanium dioxide in arsenic removal from water: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idroconsult.com [idroconsult.com]
- 4. journals.co.za [journals.co.za]
- 5. researchwith.stevens.edu [researchwith.stevens.edu]
- 6. Arsenic removal using mesoporous alumina prepared via a templating method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arsenic (III) adsorption on iron acetate coated activated alumina: thermodynamic, kinetics and equilibrium approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Calcium Arsenate: A Guide for Laboratory Professionals
The safe and compliant disposal of calcium arsenate is a critical aspect of laboratory safety and environmental responsibility. Due to its high toxicity and carcinogenic properties, this compound and all materials contaminated with it must be managed as hazardous waste.[1][2] Adherence to strict disposal protocols is essential to protect personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that all requisite safety measures are in place. All manipulations that could generate dust or aerosols must be conducted within a certified chemical fume hood, glove box, or other appropriate containment device to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE): The minimum required PPE for handling this compound includes:
-
Safety glasses with side shields or chemical splash goggles.
-
A laboratory coat.[1]
-
Nitrile gloves are recommended; all PPE should be inspected before and after use.[1]
-
For situations with a risk of significant airborne particles, a particulate filter respirator may be necessary.[3]
A designated area for arsenic compound manipulation should be clearly labeled with appropriate hazard warnings, such as "Toxic" and "Carcinogen".[1] Emergency equipment, including an eyewash station and a safety shower, must be readily accessible.[1][2]
Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
-
Solid Waste: All solid this compound waste, including contaminated disposable materials like gloves, bench paper, and pipette tips, must be collected in a designated, sealable, and compatible hazardous waste container.[1] A brown glass bottle or a similar non-reactive container is often suitable.[1]
-
Liquid Waste: All aqueous solutions containing this compound, including residual materials and rinse water from cleaning contaminated equipment, must be collected as hazardous waste.[1] Under no circumstances should this compound or its solutions be disposed of down the drain. [1]
-
Empty Containers: "Empty" containers that once held this compound must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous liquid waste.[1]
2. Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with the full chemical name ("this compound Waste"), the appropriate hazard warnings (e.g., "Toxic," "Carcinogen"), and the name of the responsible party or laboratory.[1]
3. Storage of Waste:
-
Waste containers should be kept tightly sealed and stored in a designated, well-ventilated, and secure secondary containment area.[1][3]
-
Store this compound waste away from incompatible materials, especially strong acids, as this can lead to the formation of highly toxic arsine gas.[1]
-
The storage area should not have access to drains or sewers.[3]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for waste manifest and pickup procedures. Disposal must be conducted through an approved hazardous waste disposal facility.[4][5]
5. Spill Management:
-
In the event of a spill, immediately evacuate all non-essential personnel from the area.[2]
-
Wearing appropriate PPE, carefully collect the powdered material using a method that avoids dust generation, such as vacuuming with a specialized HEPA-filtered vacuum or gently sweeping it into a sealed container.[3]
-
After the bulk of the material has been removed, decontaminate the area and ventilate it thoroughly.[2] All materials used for cleanup must be disposed of as hazardous waste.[1]
-
Any spill of arsenic-containing compounds should be reported to your EHS department immediately.[1]
Quantitative Data for Disposal and Transport
| Parameter | Value | Reference |
| UN Number | UN1557 | [6] |
| Proper Shipping Name | ARSENIC COMPOUND, SOLID, N.O.S. | [6] |
| DOT Hazard Class | 6.1 (Toxic) | [6] |
| Packing Group | II | [6] |
| Chinese Standard Leaching Test (CSLT) Limit for Arsenic | < 1.2 mg/L | [7] |
Experimental Protocols and Methodologies
While the primary focus of this document is on disposal, it is important to note that various stabilization and solidification (S/S) technologies are employed for the large-scale treatment of arsenic-containing waste. These methods aim to reduce the leachability of arsenic, rendering the waste more stable for final disposal.[8][9]
One common approach involves the use of geopolymer materials. In a typical experimental protocol to assess the efficacy of this treatment:
-
This compound waste is mixed with varying weight percentages of geopolymer materials (e.g., 30 wt%).
-
The samples are cured for a specified period, often 28 days.
-
Following curing, extraction tests, such as the Toxicity Characteristic Leaching Procedure (TCLP), are performed.
-
The leachate is then analyzed to determine the concentration of arsenic, which is compared against regulatory limits to assess the effectiveness of the stabilization.[7][10]
Another method involves the in-situ formation of more stable arsenic compounds. For instance, adding a ferric (FeIII) solution to this compound waste can promote the formation of yukonite, a more stable secondary mineral, thereby immobilizing the arsenic.[7]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. drexel.edu [drexel.edu]
- 2. nj.gov [nj.gov]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. researchgate.net [researchgate.net]
- 8. Disposal of water treatment wastes containing arsenic - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dcceew.gov.au [dcceew.gov.au]
- 10. Geopolymer Materials Treatment of this compound Waste for Arsenic Immobilization | Scientific.Net [scientific.net]
Personal protective equipment for handling Calcium arsenate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Calcium Arsenate (Ca₃(AsO₄)₂), a highly toxic inorganic compound. Adherence to these procedures is essential to ensure personnel safety and environmental protection in the laboratory setting. This compound is classified as a toxic and carcinogenic substance, requiring stringent control measures to prevent exposure.[1][2][3]
Hazard Summary
This compound is toxic if swallowed or inhaled and may be harmful in contact with skin.[1] It is a confirmed human carcinogen, suspected of damaging fertility or the unborn child, and can cause damage to organs through single or repeated exposure.[1][2][4] It is also very toxic to aquatic life with long-lasting effects.[1][5]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure.
Quantitative Exposure Limits
| Jurisdiction | Exposure Limit Type | Value |
| ACGIH TLV | TWA | 0.01 mg/m³[1][3] |
| OSHA PEL | Ceiling | 0.002 mg/m³[1] |
| NIOSH IDLH | 5 mg/m³[1] |
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Respiratory Protection | A NIOSH/MSHA approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required where exposure may exceed 0.002 mg/m³.[6] For escape situations, an air-purifying, full-facepiece respirator with an N100, R100, or P100 filter can be used.[7] | To prevent inhalation of toxic dust particles. |
| Hand Protection | Impervious gloves such as natural rubber, nitrile rubber, neoprene, or PVC should be worn.[1][3] Gloves must be inspected before use.[1] | To prevent skin contact and absorption. |
| Eye Protection | Wear safety glasses with side shields or chemical safety goggles.[1][3] | To protect eyes from dust particles. |
| Skin and Body Protection | Wear appropriate personal protective clothing to prevent skin contact.[8] This includes a lab coat, and in cases of potential significant exposure, a fully protective impervious suit.[3] | To prevent contamination of personal clothing and skin. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety.
1. Preparation and Engineering Controls:
-
Work with this compound must be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][9]
-
Establish a regulated and marked area for handling, use, and storage as required by OSHA Standard 29 CFR 1910.1018.[6]
-
Ensure that an eyewash station and emergency shower are readily accessible in the immediate work area.[6]
2. Handling Procedures:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]
-
Wear all required personal protective equipment before handling the substance.[1]
-
Do not eat, drink, or smoke in the designated handling area.[1][6]
-
Wash hands and any exposed skin thoroughly after handling.[1][5]
3. Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][9]
-
Store away from incompatible materials such as active metals (iron, aluminum, zinc) and oxidizing agents.[6]
4. Disposal Plan:
-
This compound and its containers must be disposed of as hazardous waste.[5][6]
-
Do not allow the material to be released into the environment.[1][3]
-
Sweep up spilled material, avoiding dust formation, and place it into suitable, sealed containers for disposal.[1][6]
-
Contact your institution's environmental health and safety department or a licensed professional waste disposal service to ensure disposal is in accordance with local, state, and federal regulations.[6]
Emergency Response Plan
Immediate action is critical in the event of an emergency involving this compound.
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[6]
-
Isolate: Isolate the spill or leak area for at least 25 meters (75 feet) for solids.[10]
-
Ventilate: Ventilate the area.
-
Protect: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Contain: Cover the spill with a plastic sheet to prevent spreading.[10] Moisten the spilled material or use a HEPA-filter vacuum for cleanup to avoid generating dust.[2]
-
Collect: Carefully collect the material in sealed containers for disposal as hazardous waste.[6]
-
Decontaminate: Wash the spill area thoroughly after cleanup is complete.[6]
Exposure Response:
-
Inhalation: Move the victim to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the contaminated skin with plenty of soap and water for at least 15 minutes.[8][11] Remove contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Immediately call a poison center or doctor.[1] If the victim is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Workflow for Safe Handling of this compound
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. nj.gov [nj.gov]
- 3. abdurrahmanince.net [abdurrahmanince.net]
- 4. echemi.com [echemi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. nj.gov [nj.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound (as As) [cdc.gov]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. This compound | Ca3(AsO4)2 | CID 24501 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
